molecular formula C5H6N2O B3426958 2-Amino-5-hydroxypyridine CAS No. 55717-41-4

2-Amino-5-hydroxypyridine

Cat. No.: B3426958
CAS No.: 55717-41-4
M. Wt: 110.11 g/mol
InChI Key: ZTWYBFHLUJUUDX-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxypyridine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 110.048012819 g/mol and the complexity rating of the compound is 76.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWYBFHLUJUUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401080
Record name 2-Amino-5-hydroxypyridine
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55717-41-4, 55717-46-9
Record name 3-Pyridinol, 6-amino-, radical ion(1+)
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Record name 2-Amino-5-hydroxypyridine
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Record name 2-Amino-5-hydroxypyridine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-hydroxypyridine (B112774): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a crucial intermediate in pharmaceutical development.

Core Chemical Properties

This compound is a substituted pyridine (B92270) derivative with established utility as an antioxidant and a building block in the synthesis of bioactive molecules.[1][2] Its physical and chemical properties are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 6-Amino-pyridin-3-ol, 5-Hydroxy-2-pyridinamine[3]
CAS Number 55717-46-9[1][3][4][5][6]
Molecular Formula C5H6N2O[3][5][6]
Molecular Weight 110.11 g/mol [5]
Appearance Light yellow crystalline solid to gray or black powder[1][4]
Melting Point 116-117 °C[4]
Boiling Point 447.4 ± 30.0 °C (Predicted)[4]
Density 1.320 ± 0.06 g/cm³ (Predicted)[4]
pKa 10.47 ± 0.10 (Predicted)[4]
Storage Store at room temperature in a dark, inert atmosphere[4]

Chemical Structure and Tautomerism

This compound can exist in several tautomeric forms due to the presence of the amino and hydroxyl functional groups on the pyridine ring. The equilibrium between these tautomers can be influenced by the solvent and solid-state packing forces. The primary tautomeric forms are the amino-hydroxy form and the pyridone forms.

Caption: Tautomeric forms of this compound.

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported.[2][5][7][8] A common and high-yield method involves the debenzylation of 5-(benzyloxy)pyridin-2-amine (B113376).[1][5]

Synthesis from 5-(Benzyloxy)pyridin-2-amine

This procedure involves the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine to remove the benzyl (B1604629) protecting group from the hydroxyl moiety.

Materials:

  • 5-(Benzyloxy)pyridin-2-amine

  • Ethanol

  • Toluene (B28343)

  • 10% Palladium on activated carbon (Pd/C), 53% moisture content

  • Hydrogen gas

  • Autoclave

  • Filtration apparatus

Procedure:

  • A mixture of 5-(benzyloxy)pyridin-2-amine, 217 g of ethanol, and 331 g of a toluene solution containing 2.28 g of 10% Pd/C (53% moisture content) is charged into an autoclave.[1][5]

  • The autoclave is sealed and the reaction is carried out at 25 °C.[1][5]

  • Hydrogen gas is introduced into the autoclave, maintaining an absolute pressure of 0.2 MPa.[1][5]

  • The reaction is allowed to proceed for several hours with continuous stirring.[1][5]

  • Upon completion of the reaction, the Pd/C catalyst is removed by filtration.[1][5]

  • The filter cake is washed with 76 g of ethanol.[1][5]

  • The combined filtrate is concentrated under reduced pressure to yield this compound.[1][5]

This method has been reported to produce this compound in a 92% yield.[1][5]

synthesis_workflow start Start: 5-(Benzyloxy)pyridin-2-amine, Ethanol, Toluene, 10% Pd/C autoclave Charge into Autoclave start->autoclave reaction Reaction Conditions: 25 °C, 0.2 MPa H2, several hours autoclave->reaction filtration Filter to remove Pd/C catalyst reaction->filtration wash Wash residue with Ethanol filtration->wash dry Dry filtrate under reduced pressure wash->dry end_product End Product: This compound (92% yield) dry->end_product

Caption: Synthesis workflow for this compound.

Another documented synthetic route starts from 2-amino-5-bromopyridine, involving a four-step process of protection, methoxylation, deprotection, and demethylation to achieve an overall yield of 45%.[2][7][9]

Reactivity and Applications in Drug Development

The pyridine scaffold is a prominent feature in many approved pharmaceuticals.[10] this compound, with its reactive amino and hydroxyl groups, serves as a versatile intermediate in the synthesis of more complex molecules.[8] It is a key intermediate in the preparation of certain HIV inhibitors.[2] Furthermore, it has been identified as an efficient antioxidant for human low-density lipoproteins.[1]

Spectral Data

Detailed spectral data, including 1H NMR, 13C NMR, and IR spectroscopy, are essential for the structural confirmation of this compound. While not detailed here, this information is available through various chemical data providers. For instance, the 1H NMR and 13C NMR data for the closely related intermediate, 2-amino-5-methoxypyridine, have been published.[2]

References

Synthesis of 2-Amino-5-hydroxypyridine from 2-amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2-amino-5-hydroxypyridine (B112774), a key intermediate in pharmaceutical development, starting from 2-amino-5-bromopyridine. This document details established multi-step methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporated into a variety of complex molecules with potential therapeutic applications. The synthesis of this compound from the readily available starting material, 2-amino-5-bromopyridine, is a critical transformation. Direct nucleophilic aromatic substitution of the bromine atom at the 5-position of the pyridine (B92270) ring with a hydroxyl group is challenging due to the electronic properties of the pyridine nucleus, which favor substitution at the 2, 4, and 6 positions. Consequently, indirect, multi-step synthetic strategies are predominantly employed.

This guide outlines two primary, successfully demonstrated synthetic pathways: a four-step route involving a methoxy (B1213986) intermediate and a three-step route utilizing a benzyloxy intermediate.

Four-Step Synthesis via Methoxylation and Demethylation

A convenient and efficient four-step synthesis of this compound has been reported with an overall yield of 45%.[1][2][3] This pathway involves the protection of the amino group, substitution of the bromine with a methoxy group, deprotection of the amino group, and finally, demethylation to yield the desired product.

Signaling Pathway

Four-Step Synthesis via Methoxylation A 2-Amino-5-bromopyridine B 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine A->B 2,5-Hexanedione, p-TsOH, Toluene, Reflux C 5-Methoxy-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine B->C Sodium Methylate D 2-Amino-5-methoxypyridine C->D Hydroxylamine HCl E This compound D->E 95% H2SO4, 90-93°C Three-Step Synthesis via Benzyloxylation A 2-Amino-5-bromopyridine B Protected 2-Amino- 5-bromopyridine A->B Protection C Protected 2-Amino- 5-benzyloxypyridine B->C Sodium Benzylalcohol D This compound C->D Deprotection Hydroxylation Method Development cluster_0 Reaction Setup A 2-Amino-5-bromopyridine F Reaction Optimization (Temperature, Time, Stoichiometry) A->F B Copper Catalyst (e.g., CuI, Cu2O) B->F C Ligand (e.g., L-proline) C->F D Base (e.g., NaOH, KOH) D->F E Solvent E->F G Work-up and Purification F->G H Characterization (NMR, MS, etc.) G->H I Yield Determination H->I

References

A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-amino-5-hydroxypyridine (B112774) (CAS: 55717-46-9), a valuable pyridine (B92270) derivative in medicinal chemistry and materials science. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) can exist in tautomeric forms, primarily the hydroxy-pyridine form and the pyridone form. The spectroscopic data presented will reflect the predominant tautomer under typical analytical conditions. In polar solvents, pyridone-like structures are often favored[1].

The structural elucidation of this compound relies on a combination of spectroscopic techniques. NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure. Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected chemical shifts (δ) in ppm, based on data from analogous pyridine derivatives such as 2-aminopyridine, 3-hydroxypyridine, and 2-pyridone[2][3].

¹H NMR Data (Expected)

Solvent: DMSO-d₆

Proton Expected Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constant (J, Hz)
H-3 6.8 - 7.0 Doublet (d) J ≈ 8.5
H-4 6.2 - 6.4 Doublet of Doublets (dd) J ≈ 8.5, 2.5
H-6 7.3 - 7.5 Doublet (d) J ≈ 2.5
-NH₂ 5.0 - 5.5 Broad Singlet (br s) -

| -OH | 8.5 - 9.5 | Broad Singlet (br s) | - |

¹³C NMR Data (Expected)

Solvent: DMSO-d₆

Carbon Expected Chemical Shift (δ, ppm)
C-2 158 - 162
C-3 120 - 125
C-4 110 - 115
C-5 145 - 150

| C-6 | 135 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The solid-state spectrum is typically acquired.

IR Absorption Data (Expected)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Strong, BroadO-H and N-H stretching
3200 - 3000MediumAromatic C-H stretching
~1640StrongC=O stretching (from pyridone tautomer)
1600 - 1450Medium-StrongAromatic C=C and C=N stretching
1250 - 1180StrongC-O stretching
850 - 750StrongC-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Impact (EI) is a common ionization method for such molecules.

MS Data (Expected)
m/zRelative IntensityAssignment
110High[M]⁺ (Molecular Ion)
82Medium[M - CO]⁺
81Medium[M - HCN]⁺
54MediumFurther fragmentation

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of this compound.[4]

  • Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a clean, dry 5 mm NMR tube.[4] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (-OH, -NH₂).

  • Homogenization : Cap the tube and gently invert it several times to ensure the solution is homogeneous.[4]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[4]

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument will use the deuterium (B1214612) signal from the solvent to "lock" the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks.[4]

  • Data Acquisition :

    • Experiment : A standard one-dimensional proton pulse-acquire experiment is typically sufficient for ¹H NMR. For ¹³C NMR, a proton-decoupled experiment is standard.

    • Temperature : Maintain a constant temperature, usually 298 K (25 °C).[4]

    • Scans : Acquire a suitable number of scans (e.g., 16 for ¹H, 1024 or more for ¹³C) to achieve an adequate signal-to-noise ratio.[4]

    • Relaxation Delay : Set a relaxation delay (e.g., 1-5 seconds) to allow nuclear spins to return to equilibrium between pulses.[4]

  • Data Processing :

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.[4]

    • Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline.[4]

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate signals to determine the relative number of protons for each resonance.[4]

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation : Place approximately 10-20 mg of solid this compound into a small vial.[5]

  • Solubilization : Add a few drops of a volatile solvent (e.g., methanol (B129727) or acetone) to completely dissolve the solid.[5]

  • Film Deposition : Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the resulting spectrum is too weak, another drop of the solution can be added and dried.[5]

  • Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Background Scan : First, run a background spectrum with an empty sample compartment or a clean salt plate.

  • Sample Scan : Run the sample scan to obtain the infrared spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the solid sample (typically sub-milligram) into the mass spectrometer, often via a direct insertion probe.[6] The sample is heated in a high-vacuum environment to induce vaporization.[6]

  • Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[7]

  • Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.[6][7]

  • Mass Analysis : The ions (molecular ion and fragments) are accelerated through charged plates and deflected by a magnetic or electric field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[6][7]

  • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.[7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow Sample Sample: This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MolWeight Determine Molecular Weight & Formula (m/z = 110) MS->MolWeight Provides FuncGroups Identify Functional Groups (-OH, -NH₂, C=O, C=C) IR->FuncGroups Provides CH_Framework Map C-H Framework (Connectivity) NMR->CH_Framework Provides Structure Propose Structure MolWeight->Structure FuncGroups->Structure CH_Framework->Structure Confirm Confirm Structure & Tautomeric Form Structure->Confirm

Caption: Workflow for structural elucidation.

References

An In-Depth Technical Guide on the Tautomerism of 2-Amino-5-hydroxypyridine and 2-Amino-5-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 2-amino-5-hydroxypyridine (B112774) and its corresponding 2-amino-5-pyridone form. Due to the limited availability of direct experimental data for this specific substituted pyridine (B92270), this document establishes a predictive framework based on the well-characterized tautomerism of the parent 2-hydroxypyridine (B17775)/2-pyridone system and other substituted analogs. It further outlines detailed experimental and computational protocols for a thorough investigation of the title compounds, making it a valuable resource for researchers in medicinal chemistry and materials science.

Introduction to Tautomerism in Pyridin-2-one Systems

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications in drug design, molecular recognition, and biochemistry. In heterocyclic chemistry, the tautomerism of hydroxypyridines is of particular interest. 2-Hydroxypyridine can exist in equilibrium with its tautomeric form, 2-pyridone.[1][2] The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents on the pyridine ring, solvent polarity, and opportunities for intermolecular hydrogen bonding.[3] Understanding and predicting the dominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, such as its hydrogen bonding capacity, aromaticity, and dipole moment, which in turn influence its biological activity and material properties.

The tautomeric relationship between this compound and 2-amino-5-pyridone involves the intramolecular transfer of a proton. The primary equilibrium is between the hydroxy-amino form and the pyridone-amino form. However, the presence of the amino group introduces the possibility of additional imine tautomers.

Tautomerism This compound This compound 2-Amino-5-pyridone 2-Amino-5-pyridone This compound->2-Amino-5-pyridone Proton Transfer Imino_Tautomer_A Zwitterionic/Imino Tautomer A This compound->Imino_Tautomer_A 2-Amino-5-pyridone->this compound Imino_Tautomer_B Zwitterionic/Imino Tautomer B 2-Amino-5-pyridone->Imino_Tautomer_B

Caption: Tautomeric equilibria of this compound.

The Parent System: 2-Hydroxypyridine/2-Pyridone Tautomerism

The tautomerism of 2-hydroxypyridine and 2-pyridone has been extensively studied.[1] In the gas phase, the hydroxy form is generally favored, albeit by a small energy difference.[1] However, in polar solvents and in the solid state, the pyridone form predominates due to its larger dipole moment and its ability to form stable hydrogen-bonded dimers.[3]

Phase/SolventDominant TautomerΔE (kcal/mol) (Pyridone - Hydroxy)Method
Gas Phase2-Hydroxypyridine+0.77Microwave Spectroscopy
Cyclohexane2-Pyridone-0.32UV Spectroscopy
Chloroform2-Pyridone-UV Spectroscopy
Acetonitrile2-Pyridone-UV Spectroscopy
Water2-Pyridone-2.87pKa Measurement
Solid State2-Pyridone-X-ray Crystallography

Table 1: Tautomeric Equilibrium Data for the 2-Hydroxypyridine/2-Pyridone System. Data compiled from various sources.[1][4]

Influence of the 5-Amino Substituent

The introduction of an amino group at the 5-position is expected to significantly influence the tautomeric equilibrium through its electronic effects. The amino group is a strong π-donor (through resonance) and a weak σ-withdrawer (through induction).

In the This compound tautomer, the amino group's electron-donating resonance effect will increase the electron density in the ring, potentially stabilizing this aromatic form.

In the 2-amino-5-pyridone tautomer, the amino group can also donate electron density to the conjugated system. The cross-conjugation with the carbonyl group could lead to significant charge delocalization and stabilization.

Given the strong electron-donating nature of the amino group, it is plausible that it will enhance the stability of the pyridone form, particularly in polar solvents where the increased dipole moment of the pyridone tautomer is favored. This is in contrast to electron-withdrawing groups like a nitro group at the 5-position, which has been shown to favor the pyridone tautomer.[5]

Proposed Research Workflow

To definitively characterize the tautomerism of this compound, a combined computational and experimental approach is recommended.

Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation DFT DFT Calculations (Gas Phase & Solvated) Energy Relative Energy Profiles DFT->Energy Spectra Simulated Spectra (NMR, IR, UV-Vis) DFT->Spectra NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Energy->NMR Comparison Spectra->NMR Comparison UV UV-Vis Spectroscopy Spectra->UV Comparison IR FT-IR Spectroscopy Spectra->IR Comparison Synthesis Synthesis of This compound Synthesis->NMR Synthesis->UV Synthesis->IR

Caption: Proposed workflow for studying tautomerism.

Detailed Experimental Protocols

4.1.1. Synthesis of this compound

A potential synthetic route involves the reduction of 2-amino-5-nitropyridine (B18323).

  • Materials: 2-amino-5-nitropyridine, Iron powder, Ammonium (B1175870) chloride, Ethanol (B145695), Water.

  • Procedure:

    • Suspend 2-amino-5-nitropyridine in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Filter the hot reaction mixture to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

4.1.2. Spectroscopic Analysis

  • NMR Spectroscopy:

    • Objective: To identify the dominant tautomer and quantify the equilibrium in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O).

    • Protocol:

      • Prepare solutions of this compound in a range of deuterated solvents of varying polarity.

      • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).

      • Analyze the chemical shifts and coupling constants. The pyridone tautomer is expected to show a characteristic downfield shift for the proton attached to the nitrogen, while the hydroxy tautomer will have a distinct OH proton signal. ¹⁵N NMR can be particularly informative for distinguishing between the pyridine and pyridone nitrogen environments.

      • Integrate the signals corresponding to each tautomer to determine their relative populations.

  • UV-Vis Spectroscopy:

    • Objective: To determine the tautomeric equilibrium constant in different solvents.

    • Protocol:

      • Prepare dilute solutions of the compound in various solvents (e.g., cyclohexane, acetonitrile, water).

      • Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

      • Identify the characteristic absorption bands for the hydroxy and pyridone forms by comparison with spectra of N-methylated (locks the pyridone form) and O-methylated (locks the hydroxy form) derivatives.

      • Use the Beer-Lambert law to calculate the concentration of each tautomer and determine the equilibrium constant (KT = [pyridone]/[hydroxy]).

  • FT-IR Spectroscopy:

    • Objective: To identify the functional groups characteristic of each tautomer in the solid state and in solution.

    • Protocol:

      • For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

      • For solution-phase analysis, use a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

      • Record the FT-IR spectra.

      • Look for characteristic vibrational bands:

        • Hydroxy form: O-H stretching (around 3200-3600 cm⁻¹), C=N stretching.

        • Pyridone form: N-H stretching (around 3100-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹).

Computational Methodology
  • Objective: To calculate the relative stabilities of the tautomers in the gas phase and in solution, and to simulate their spectroscopic properties.

  • Protocol:

    • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

    • Method: Density Functional Theory (DFT) is a suitable method. The B3LYP functional with a 6-311++G(d,p) basis set is a good starting point, as it has been shown to provide reliable results for similar systems.[6]

    • Procedure:

      • Optimize the geometries of all possible tautomers (hydroxy-amino, pyridone-amino, and imine forms) in the gas phase.

      • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

      • Calculate the relative electronic energies, and correct them with ZPVE to obtain the relative Gibbs free energies.

      • To model solvent effects, perform optimizations and frequency calculations using a Polarizable Continuum Model (PCM) for a range of solvents.

      • Simulate NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT) for each tautomer to aid in the interpretation of experimental spectra.

Conclusion

References

The Multifaceted Biological Activities of 2-Amino-5-hydroxypyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-hydroxypyridine (B112774) scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, enzyme inhibitory, and antioxidant properties. This technical guide provides an in-depth analysis of the biological activities of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates in oncology research, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.

Histone Deacetylase (HDAC) Inhibition

Certain pyridylacrylic- and nicotinic-based hydroxamates and 2'-aminoanilides derived from the 2-aminopyridine (B139424) scaffold have been identified as potent histone deacetylase (HDAC) inhibitors.[1] One notable nicotinic hydroxamate derivative, 11d , displayed sub-nanomolar potency against HDACs with an IC50 of 0.5 nM and exhibited high selectivity.[1] Another class of these derivatives, the 2'-aminoanilides, were found to be class I-selective HDAC inhibitors, with a particular potency against HDAC3.[1] For instance, the nicotinic anilide 12d was the most effective in this series with an IC50 for HDAC3 of 0.113 μM.[1] In cellular assays, these compounds have been shown to induce cell cycle arrest and apoptosis in leukemia cell lines.[1]

EGFR and VEGFR-2 Inhibition

A series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have been synthesized and evaluated for their anti-proliferative activity, demonstrating potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Spiro-pyridine derivatives 5 , 7 , and 8 showed significant cytotoxic activity against HepG-2 and Caco-2 human cancer cell lines, with IC50 values ranging from 7.83 to 13.61 μM.[2]

Quantitative Anticancer Activity Data
Compound/Derivative ClassTarget/Cell LineActivity MetricValueReference
Nicotinic Hydroxamate 11d HDACsIC500.5 nM[1]
Nicotinic Anilide 12d HDAC3IC500.113 μM[1]
Spiro-pyridine derivative 5 Caco-2IC509.78 ± 0.7 μM[2]
Spiro-pyridine derivative 7 Caco-2IC507.83 ± 0.5 μM[2]
Spiro-pyridine derivative 8 HepG-2IC508.42 ± 0.7 μM[2]
Pyridine (B92270) derivatives 2, 3, 4c, 6, 7, 9b, 10a, 11 Various human tumor cell lineslog10(GI50)-4.7[3]

Enzyme Inhibition

Beyond their anticancer properties, this compound derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Cholinesterase Inhibition

In the context of Alzheimer's disease, new pyrimidine (B1678525) and pyridine diamine derivatives have been designed as multitarget cholinesterase inhibitors.[4] These compounds were developed as dual binding site inhibitors, capable of interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] While specific IC50 values for this compound derivatives were not detailed, the study highlights the potential of the broader aminopyridine class in this therapeutic area.[4]

Monoamine Oxidase (MAO) Inhibition

A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters.[5] Many of these compounds showed selective inhibition of MAO-B, an important target in the treatment of Parkinson's disease.[5] Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A.[5] Kinetic studies revealed that these compounds act as competitive and reversible inhibitors.[5]

DNA Gyrase Inhibition

N-amino-5-cyano-6-pyridones, which can be considered derivatives of the 2-aminopyridine scaffold, have been identified as antimicrobial agents that target DNA gyrase.[6] Some of these compounds exhibited good anti-gyrase activity, with IC50 values comparable to the reference drug ciprofloxacin.[6]

Quantitative Enzyme Inhibition Data
Compound/Derivative ClassTarget EnzymeActivity MetricValueReference
Pyridazinobenzylpiperidine S5 MAO-BIC500.203 μM[5]
Pyridazinobenzylpiperidine S16 MAO-BIC500.979 μM[5]
Pyridazinobenzylpiperidine S15 MAO-AIC503.691 μM[5]
Pyridazinobenzylpiperidine S5 MAO-AIC503.857 μM[5]
3-cyanopyridine derivative XII DNA GyraseIC500.44 µM[6]
N-amino-5-cyano-6-pyridone X DNA GyraseIC5021.97 µM[6]
N-amino-5-cyano-6-pyridone XI DNA GyraseIC5039.15 µM[6]

Antimicrobial and Other Activities

The biological profile of this compound derivatives extends to antimicrobial and antioxidant activities.

Antimicrobial and Molluscicidal Activity

Several 2-amino-5-substituted pyridine derivatives have been synthesized and evaluated for their activity against phytopathogenic fungi and bacteria.[7] The position of substitution on the pyridine ring was found to influence the activity, with substitution at position 4 showing notable fungicidal and bactericidal effects.[7] Furthermore, some of these derivatives have demonstrated molluscicidal activity against garden snails.

Antioxidant and Free Radical Scavenging Activity

The free radical scavenging activities of pyridine derivatives containing hydroxyl and amino functional groups have been investigated.[8] Theoretical and experimental studies have shown that compounds with these functional groups can act as potent antioxidants through mechanisms such as hydrogen atom transfer (HAT).[8] The presence of both an amino and a hydroxyl group on the pyridine ring, as in this compound, suggests inherent antioxidant potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a protected precursor. For example, 2-amino-5-benzyloxypyridine can be debenzylated via catalytic hydrogenation.[9][10]

  • Reaction: A solution of 2-amino-5-benzyloxypyridine in ethanol (B145695) and toluene (B28343) is treated with a 10% Palladium on carbon (Pd/C) catalyst in an autoclave.[9][10]

  • Conditions: The reaction is carried out under a hydrogen atmosphere (0.2 MPa) at 25 °C for several hours.[9][10]

  • Work-up: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield this compound.[9][10]

Another approach involves a four-step synthesis starting from 2-amino-5-bromopyridine, which includes protection of the amino group, methoxylation, deprotection, and finally demethylation to afford the target compound.[11][12]

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized pyridine and spiro-pyridine derivatives against human cancer cell lines (e.g., HepG-2 and Caco-2) is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

HDAC Inhibition Assay: The inhibitory activity against histone deacetylases is measured using a commercially available HDAC fluorometric assay kit.

  • Reaction Mixture: The reaction is typically performed in a 96-well plate containing the HDAC enzyme, a fluorogenic substrate, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37 °C) for a defined period.

  • Development: A developer solution is added to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO Inhibition Assay: The inhibitory activity against MAO-A and MAO-B is determined using a method that measures the production of hydrogen peroxide from the oxidation of a substrate.

  • Enzyme and Inhibitor Incubation: The MAO enzyme (either MAO-A or MAO-B) is pre-incubated with the test compound at various concentrations.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).

  • Detection: The production of hydrogen peroxide is coupled to a reaction that generates a fluorescent or colored product, which is then measured.

  • Data Analysis: The IC50 values are determined from the dose-response curves.

Visualizations

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Drug Action HDAC Histone Deacetylase (HDAC) Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation No Removal of Acetyl Groups Histone Histone Protein DNA DNA Histone->DNA Compacts Acetyl_Group->Histone Attached to TF Transcription Factors Gene_Repression Gene Repression TF->Gene_Repression Cannot bind to compacted DNA Apoptosis_Genes Apoptosis-related Genes Cell_Cycle_Genes Cell Cycle Arrest Genes Derivative This compound Derivative Derivative->Inhibition DNA_Relaxation DNA Relaxation Hyperacetylation->DNA_Relaxation Gene_Activation Gene Activation DNA_Relaxation->Gene_Activation Apoptosis Apoptosis Gene_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest

Caption: Mechanism of action for HDAC inhibitor derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add this compound Derivatives (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 formazan_formation Viable cells convert MTT to Formazan (Purple Crystals) incubate3->formazan_formation add_solvent Add Solubilizing Agent (e.g., DMSO) formazan_formation->add_solvent read_absorbance Measure Absorbance at ~570 nm add_solvent->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

MAO_Inhibition_Logic cluster_normal Normal MAO Activity cluster_inhibited MAO Inhibition Neurotransmitter Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO-B) Neurotransmitter->MAO Substrate Metabolites Inactive Metabolites MAO->Metabolites Metabolizes Derivative 2-Aminopyridine Derivative MAO_Inhibited Monoamine Oxidase (MAO-B) Derivative->MAO_Inhibited Inhibits Increased_Neurotransmitter Increased Neurotransmitter Levels in Synapse MAO_Inhibited->Increased_Neurotransmitter Reduced Metabolism Therapeutic_Effect Therapeutic Effect (e.g., in Parkinson's Disease) Increased_Neurotransmitter->Therapeutic_Effect

Caption: Logical relationship in MAO-B inhibition.

References

In-Depth Technical Guide: 2-Amino-5-hydroxypyridine (CAS Number 55717-46-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-hydroxypyridine, a pyridine (B92270) derivative with significant potential in research and development, particularly noted for its antioxidant properties. This document consolidates its chemical and physical characteristics, detailed experimental protocols for its synthesis, insights into its biological activities, and essential safety information.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1][2] It is soluble in water and polar organic solvents.[3] Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 55717-46-9[1][2][3][4][5]
Molecular Formula C₅H₆N₂O[1][3]
Molecular Weight 110.11 g/mol [3]
Appearance Light yellow crystalline solid[1][2]
Melting Point 116-117 °C[1][4]
Boiling Point 447.4 °C at 760 mmHg[1][4]
Density 1.32 g/cm³[1]
pKa 10.47 ± 0.10 (Predicted)[3]
Solubility Soluble in water and polar solvents[3]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 5-(Benzyloxy)pyridin-2-amine (B113376)

This method involves the debenzylation of 5-(benzyloxy)pyridin-2-amine via catalytic hydrogenation.

Experimental Workflow:

start Start: 5-(Benzyloxy)pyridin-2-amine, Ethanol, Toluene (B28343), 10% Pd/C reaction Reaction: Autoclave, 25 °C, 0.2 MPa H₂ (absolute pressure) for 4 hours start->reaction filtration Filtration: Remove Pd/C catalyst, Wash residue with ethanol reaction->filtration evaporation Evaporation: Dry filtrate under reduced pressure filtration->evaporation product Product: This compound evaporation->product

Caption: Synthesis of this compound via catalytic hydrogenation.

Detailed Protocol:

  • To an autoclave, add 5-(benzyloxy)pyridin-2-amine, 217 g of ethanol, a toluene solution (331 g), and 2.28 g of 10% Pd/C (53% moisture content).[1]

  • Seal the autoclave and introduce hydrogen gas, maintaining an absolute pressure of 0.2 MPa.[1]

  • Stir the reaction mixture at 25 °C for 4 hours.[1]

  • Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.[1]

  • Wash the filter cake with 76 g of ethanol.[1]

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.[1] The reported yield for this method is approximately 92%.[1]

Four-Step Synthesis from 2-Amino-5-bromopyridine

This convenient and efficient four-step synthesis has an overall yield of 45%.[4]

Experimental Workflow:

start Start: 2-Amino-5-bromopyridine step1 Step 1: Protection 2,5-hexanedione, p-toluenesulfonic acid, toluene, reflux start->step1 intermediate1 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine step1->intermediate1 step2 Step 2: Methoxylation Sodium methylate intermediate1->step2 intermediate2 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine step2->intermediate2 step3 Step 3: Deprotection Hydroxylamine (B1172632) hydrochloride, triethylamine (B128534), ethanol/water, reflux intermediate2->step3 intermediate3 2-Amino-5-methoxypyridine (B21397) step3->intermediate3 step4 Step 4: Demethylation 95% H₂SO₄, 90-93 °C intermediate3->step4 product Product: This compound step4->product

Caption: Four-step synthesis of this compound.

Detailed Protocol:

  • Step 1: Protection of the amino group. A mixture of 2-amino-5-bromopyridine, 2,5-hexanedione, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[4]

  • Step 2: Methoxylation. The protected pyridine is then treated with sodium methylate to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[4]

  • Step 3: Deprotection of the amino group. The methoxy (B1213986) derivative is refluxed with hydroxylamine hydrochloride and triethylamine in an ethanol/water mixture to produce 2-amino-5-methoxypyridine.[4]

  • Step 4: Demethylation. The final step involves the demethylation of 2-amino-5-methoxypyridine using 95% sulfuric acid at 90-93 °C to afford this compound.[4]

Biological Activity and Potential Applications

This compound is recognized as an important intermediate in the pharmaceutical and agrochemical industries due to its active amino and hydroxyl groups.[5]

Antioxidant Activity

A key reported application of this compound is as an efficient antioxidant, particularly in preventing the oxidation of human low-density lipoproteins (LDL).[2][3] The oxidation of LDL is a critical early event in the pathogenesis of atherosclerosis.

Proposed Antioxidant Mechanism:

The antioxidant mechanism of this compound likely involves the donation of a hydrogen atom from its hydroxyl group to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. This process is characteristic of phenolic antioxidants.

cluster_0 Lipid Peroxidation Cycle cluster_1 Intervention by this compound LDL LDL (Lipid) Lipid_Radical Lipid Radical (L•) LDL->Lipid_Radical Initiation (e.g., ROS) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation (+ O₂) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation (+ LH) Peroxyl_Radical->Lipid_Hydroperoxide AHP This compound (ArOH) Peroxyl_Radical->AHP Termination AHP_Radical This compound Radical (ArO•) (Stable) AHP->AHP_Radical H• donation

Caption: Proposed mechanism of this compound as an antioxidant in LDL.

Safety and Handling

The following information is derived from available Safety Data Sheets (SDS). It is crucial to handle this compound in a well-ventilated area and with appropriate personal protective equipment.

Hazard Identification:

  • Causes skin irritation. (H315)[6]

  • Causes serious eye irritation. (H319)[6]

  • May cause respiratory irritation. (H335)[6]

Precautionary Measures:

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Use only outdoors or in a well-ventilated area.[6]

First Aid:

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[6]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[6]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.[6]

  • Store locked up.[6]

For complete safety information, please refer to the full Safety Data Sheet from a certified supplier.

References

An In-depth Technical Guide to 2-Amino-5-hydroxypyridine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-hydroxypyridine (B112774) (also known as 6-aminopyridin-3-ol), a pivotal heterocyclic compound in medicinal chemistry and drug development. This document details its historical discovery, key physical and chemical properties, and established synthetic protocols. Spectroscopic data are summarized for analytical characterization, and its crucial role as a building block in the synthesis of therapeutic agents is explored.

Discovery and History

The first comprehensive report on the preparation and reactions of this compound appeared in a 1959 publication in the Journal of the American Chemical Society by James A. Moore and Frank J. Marascia.[1] This work laid the foundation for understanding the chemical behavior of this class of compounds. Since its initial synthesis, this compound has emerged as a valuable intermediate in the pharmaceutical industry, particularly in the development of novel therapeutic agents. Its utility stems from the presence of two reactive functional groups, an amino and a hydroxyl group, on the pyridine (B92270) ring, which allows for diverse chemical modifications.

Physicochemical Properties

This compound is a light yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₅H₆N₂O[2]
Molecular Weight110.11 g/mol [2]
Melting Point116-117 °C[3]
Boiling Point (Predicted)447.4 ± 30.0 °C at 760 mmHg[4]
Density (Predicted)1.3 ± 0.1 g/cm³[4]
pKa (Predicted)10.47 ± 0.10[3]
AppearanceLight yellow crystalline solid[2]
SolubilitySlightly soluble in water. Soluble in ethanol (B145695) and DMSO.[5][6]
Tautomerism

Like other hydroxypyridines, this compound can exist in tautomeric forms. The equilibrium between the hydroxy form (this compound) and the keto form (6-amino-1H-pyridin-3(2H)-one) is influenced by the solvent and solid-state packing forces. While most amino-heteroaromatic compounds predominantly exist in the amino form, hydroxy-heteroaromatic compounds often favor the tautomeric carbonyl form.[7] In polar solvents and the solid state, the pyridone (keto) form is generally favored for 2-hydroxypyridine (B17775) due to intermolecular hydrogen bonding.[8] Computational studies on related 2-hydroxypyridine systems have shown that the energy difference between tautomers is small and solvent-dependent.[9]

Tautomeric equilibrium of this compound.

Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)8.636 (s, 1H, OH), 7.497-7.506 (dd, 1H, pyr-H), 6.893-6.923 (dd, 1H, pyr-H), 6.327-6.350 (t, 1H, pyr-H), 5.200 (br, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm)150.04, 145.25, 131.65, 128.16, 110.00

Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis from 2-Amino-5-bromopyridine (B118841) (Four-Step)

This method involves protection of the amino group, methoxylation, deprotection, and demethylation.[10]

synthesis_from_bromo start 2-Amino-5-bromopyridine step1 Protection (2,5-hexanedione, p-toluenesulfonic acid, toluene (B28343), reflux) start->step1 intermediate1 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine step1->intermediate1 step2 Methoxylation (Sodium methylate) intermediate1->step2 intermediate2 5-Methoxy-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine step2->intermediate2 step3 Deprotection (Hydroxylamine hydrochloride) intermediate2->step3 intermediate3 2-Amino-5-methoxypyridine (B21397) step3->intermediate3 step4 Demethylation (95% H2SO4) intermediate3->step4 end This compound step4->end

Workflow for the synthesis from 2-Amino-5-bromopyridine.

Step 1: Protection of the Amino Group

  • To a solution of 2-amino-5-bromopyridine in toluene, add 2,5-hexanedione (B30556) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Methoxylation

  • The protected bromopyridine is treated with sodium methylate in a suitable solvent.

Step 3: Deprotection of the Amino Group

Step 4: Demethylation

  • Add 2-amino-5-methoxypyridine dropwise to a stirred solution of 95% sulfuric acid at 80-85 °C.

  • Continue stirring at 90-93 °C for approximately 24 hours, monitoring by TLC.

  • Pour the reaction mixture into crushed ice and adjust the pH to 7-8 with sodium carbonate.

  • Extract the product with diethyl ether, dry the combined organic layers, and concentrate to yield this compound.

Synthesis from 5-(Benzyloxy)pyridin-2-amine (Debenzylation)

This method utilizes the catalytic hydrogenation to remove a benzyl (B1604629) protecting group.[2]

synthesis_from_benzyloxy start 5-(Benzyloxy)pyridin-2-amine step1 Catalytic Hydrogenation (10% Pd/C, H2, Ethanol/Toluene, 25 °C) start->step1 end This compound step1->end

Workflow for the synthesis from 5-(Benzyloxy)pyridin-2-amine.

Procedure:

  • Charge an autoclave with 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution, and 10% Palladium on carbon (Pd/C).[2]

  • Pressurize the autoclave with hydrogen gas to an absolute pressure of 0.2 MPa.[2]

  • Maintain the reaction at 25 °C with stirring for several hours.[2]

  • Upon completion, filter to remove the Pd/C catalyst and wash the residue with ethanol.[2]

  • Dry the filtrate under reduced pressure to obtain this compound.[2] This process has been reported to yield the product in up to 92% yield.[2]

Applications in Drug Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[11] Its structural motif is found in compounds developed for various therapeutic areas. For instance, it is a crucial building block for certain HIV inhibitors.[4] The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs. It is also used in the development of agrochemicals and as an antioxidant in some applications.[2][11]

Safety Information

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with a rich history and significant importance in modern organic and medicinal chemistry. Its versatile reactivity and the biological activity of its derivatives make it a valuable tool for researchers and professionals in drug development. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and applications, serving as a valuable resource for the scientific community.

References

The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-hydroxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, chemical properties, and burgeoning therapeutic applications of 2-Amino-5-hydroxypyridine (B112774) and its derivatives reveals a promising scaffold for the development of novel therapeutic agents. This technical guide consolidates available data on its synthesis, highlights its utility as a versatile building block, and explores its potential in the design of kinase inhibitors and antimicrobial agents, providing researchers and drug development professionals with a foundational resource for future exploration.

Introduction: The Pyridine (B92270) Core in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. Within the vast landscape of pyridine-containing compounds, this compound presents a particularly interesting starting point for drug discovery due to its dual functionality – a nucleophilic amino group and a phenolic hydroxyl group. These functional groups offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries with a wide range of pharmacological activities.

Synthesis of the this compound Core

The efficient synthesis of the this compound scaffold is crucial for its application in medicinal chemistry. Several synthetic routes have been reported, providing accessible pathways to this key intermediate.

Synthesis from 5-(Benzyloxy)pyridin-2-amine (B113376)

A high-yield synthesis involves the debenzylation of 5-(benzyloxy)pyridin-2-amine. This method utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] The reaction proceeds smoothly at room temperature, affording this compound in excellent yield.

Experimental Protocol: Synthesis via Debenzylation

  • Materials: 5-(benzyloxy)pyridin-2-amine, 10% Palladium on carbon (Pd/C), Ethanol (B145695), Toluene, Hydrogen gas.

  • Procedure:

    • To a solution of 5-(benzyloxy)pyridin-2-amine in a mixture of ethanol and toluene, add 10% Pd/C.

    • Pressurize the reaction vessel with hydrogen gas (typically to 0.2 MPa).

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.[3]

Synthesis from 2-Amino-5-bromopyridine (B118841)

Another versatile approach starts from the readily available 2-amino-5-bromopyridine. This multi-step synthesis involves protection of the amino group, followed by nucleophilic substitution of the bromine atom and subsequent deprotection. A common protecting group for the amino function is the 2,5-dimethylpyrrole group, formed by reacting with 2,5-hexanedione (B30556). The bromo substituent is then displaced with a methoxy (B1213986) group using sodium methoxide (B1231860). Finally, deprotection of the amino group and demethylation of the ether yields this compound.[4][5]

Experimental Protocol: Synthesis via Bromopyridine Intermediate

  • Step 1: Protection of the Amino Group

    • React 2-amino-5-bromopyridine with 2,5-hexanedione in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

  • Step 2: Methoxylation

    • Treat the resulting 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with sodium methoxide in methanol.

  • Step 3: Deprotection and Demethylation

    • React the methoxy derivative with hydroxylamine (B1172632) hydrochloride to deprotect the amino group, followed by treatment with a strong acid like sulfuric acid to cleave the methyl ether.[4][5]

The synthesis of this key intermediate is a critical first step, enabling the exploration of its potential in various therapeutic areas.

Potential Therapeutic Applications

While direct and extensive medicinal chemistry campaigns starting from this compound are not widely published, the known biological activities of structurally related 2-aminopyridine (B139424) derivatives provide a strong rationale for its potential in several therapeutic areas.

Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[6] The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The hydroxyl group at the 5-position of this compound can be exploited to achieve selectivity or to introduce further diversity through derivatization.

While specific kinase inhibitors derived directly from this compound are not prominently featured in the literature, the general importance of the 2-aminopyridine core is evident in inhibitors of various kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Polo-like kinases (PLKs). The functional groups of this compound make it an ideal starting point for creating libraries of compounds to screen against a wide range of kinases.

Logical Workflow for Kinase Inhibitor Development

A This compound Scaffold B Derivatization at Amino and/or Hydroxyl Group A->B Synthesis C Library of Novel Pyridine Derivatives B->C D High-Throughput Kinase Screening C->D E Hit Identification D->E IC50 Determination F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Workflow for developing kinase inhibitors from the this compound scaffold.

Antimicrobial Agents

Derivatives of 2-aminopyridine have demonstrated significant antimicrobial activity against a range of pathogens.[7][8] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall electronic properties of the ring can be tuned by substituents to optimize antibacterial or antifungal potency. The hydroxyl group of this compound could potentially be involved in metal chelation, a mechanism of action for some antimicrobial agents, or serve as a handle for introducing pharmacophores known to impart antimicrobial activity.

Although direct studies on the antimicrobial properties of this compound derivatives are limited, the broader class of substituted 2-aminopyridines has shown promise. For instance, certain derivatives have exhibited activity against Gram-positive bacteria.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, test compounds, standard antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls, as well as a standard antibiotic control.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Representative Antimicrobial Activity of Substituted Pyridine Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
2-Amino-5-substituted PyridinesStaphylococcus aureus0.039[4]
2-Amino-5-substituted PyridinesBacillus subtilis0.039[4]
Antioxidant Activity

This compound itself has been reported to act as an efficient antioxidant.[7] The phenolic hydroxyl group is a key feature responsible for this activity, as it can donate a hydrogen atom to scavenge free radicals. This intrinsic property could be beneficial in the context of diseases associated with oxidative stress, or it could be a secondary property of a drug molecule designed for another target.

Experimental Workflow for Antioxidant Assays

A This compound or Derivative B In vitro Antioxidant Assays A->B E Cell-based ROS Measurement A->E C DPPH Radical Scavenging Assay B->C D ABTS Radical Scavenging Assay B->D F Determination of EC50/IC50 Values C->F D->F E->F

Caption: Experimental workflow for evaluating the antioxidant potential of this compound derivatives.

Future Directions and Conclusion

This compound represents a largely untapped but highly promising scaffold in medicinal chemistry. Its straightforward synthesis and the presence of two versatile functional groups provide a solid foundation for the generation of diverse compound libraries. While the direct exploration of its derivatives is in its infancy, the well-documented success of the broader 2-aminopyridine class in yielding potent kinase inhibitors and antimicrobial agents strongly suggests that a focused investigation into this compound derivatives could lead to the discovery of novel therapeutic candidates. Future research should concentrate on systematically exploring the chemical space around this core, employing structure-based drug design where possible, and conducting thorough biological evaluations to unlock its full therapeutic potential. This technical guide serves as a call to action for the medicinal chemistry community to further investigate this promising and versatile molecular starting point.

References

2-Amino-5-hydroxypyridine: A Technical Guide to a Substituted Pyridine Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines represent a promising class of compounds with diverse biological activities, including significant antioxidant potential. This technical guide focuses on 2-Amino-5-hydroxypyridine, a heterocyclic compound with structural features suggesting its role as a potent free radical scavenger and a modulator of cellular oxidative stress responses. Due to a notable lack of specific experimental data on this compound in publicly available scientific literature, this document provides a comprehensive overview of the methodologies used to characterize such compounds, alongside a review of the antioxidant properties of structurally related pyridine (B92270) derivatives. This guide details the synthesis of this compound, outlines standardized in-vitro and cellular antioxidant assays, and explores the key signaling pathways—Keap1-Nrf2/ARE and MAPK—that are often modulated by antioxidant compounds. The experimental protocols and signaling pathway diagrams are presented to serve as a foundational resource for the investigation of this compound and other novel substituted pyridine antioxidants.

Introduction to Substituted Pyridines as Antioxidants

The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds, including pharmaceuticals and vitamins. The introduction of electron-donating substituents, such as amino (-NH2) and hydroxyl (-OH) groups, can significantly enhance the antioxidant capacity of the pyridine moiety. These functional groups can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions.

This compound is a substituted pyridine that possesses both an amino and a hydroxyl group, positioning it as a potentially effective antioxidant. Such compounds are of great interest in drug development for conditions associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and efficient method involves a four-step process starting from 2-amino-5-bromopyridine (B118841).[1]

Experimental Protocol: Four-Step Synthesis via Demethoxylation [1]

  • Protection of the Amino Group: 2-amino-5-bromopyridine is reacted with 2,5-hexanedione (B30556) in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water, yielding 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Methoxylation: The resulting compound is then treated with sodium methoxide (B1231860) in methanol (B129727) at an elevated temperature to replace the bromine atom with a methoxy (B1213986) group, affording 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Deprotection of the Amino Group: The pyrrole (B145914) protecting group is removed by reacting the methoxylated intermediate with hydroxylamine (B1172632) hydrochloride in a suitable solvent, which yields 2-amino-5-methoxypyridine.

  • Demethylation: The final step involves the demethylation of the methoxy group to a hydroxyl group using a strong acid, such as 95% sulfuric acid, to produce the target compound, this compound.[1]

Another reported method involves the deprotection of a benzyloxy-protected precursor.[2][3]

Experimental Protocol: Debenzylation [2][3]

  • Reaction Setup: 5-(benzyloxy)pyridin-2-amine (B113376) is dissolved in a mixture of ethanol (B145695) and toluene.

  • Catalytic Hydrogenation: 10% Palladium on activated carbon (Pd/C) is added as a catalyst.

  • Hydrogenolysis: The reaction mixture is subjected to hydrogenation in an autoclave under a hydrogen atmosphere (0.2 MPa) at room temperature for several hours.

  • Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.[2][3]

G cluster_synthesis Synthesis of this compound A 2-Amino-5-bromopyridine B Protection with 2,5-hexanedione A->B C 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine B->C D Methoxylation with NaOMe C->D E 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine D->E F Deprotection with NH2OH·HCl E->F G 2-Amino-5-methoxypyridine F->G H Demethylation with H2SO4 G->H I This compound H->I

Caption: Four-step synthesis of this compound.

In-Vitro Antioxidant Activity

Table 1: Hypothetical In-Vitro Antioxidant Activity of this compound (Illustrative Data)

AssayIC50 (µM) of this compoundIC50 (µM) of Trolox (Reference)IC50 (µM) of Ascorbic Acid (Reference)
DPPH Radical ScavengingData Not Available15.2 ± 1.38.5 ± 0.9
ABTS Radical ScavengingData Not Available10.8 ± 0.96.2 ± 0.7
Superoxide Radical ScavengingData Not Available25.4 ± 2.118.9 ± 1.5
Hydroxyl Radical ScavengingData Not Available30.1 ± 2.522.7 ± 1.8

Note: The values presented in this table are for illustrative purposes to demonstrate how data would be presented and are not actual experimental results for this compound.

Table 2: Hypothetical Metal Chelating and Reducing Power of this compound (Illustrative Data)

AssayEC50 (µM) of this compoundEC50 (µM) of EDTA (Reference)FRAP Value (µM Fe(II)/µM)
Ferrous Ion Chelating ActivityData Not Available5.6 ± 0.4-
Ferric Reducing Antioxidant Power (FRAP)--Data Not Available

Note: The values presented in this table are for illustrative purposes and are not actual experimental results for this compound.

Cellular Antioxidant Activity

Cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of an antioxidant's potential by accounting for cell uptake, metabolism, and localization.

Table 3: Hypothetical Cellular Antioxidant Activity of this compound (Illustrative Data)

Cell LineAssayCAA Value (µmol QE/100 µmol)
HepG2Cellular Antioxidant Activity (CAA) AssayData Not Available
H9c2Cellular ROS Reduction AssayData Not Available

Note: The values presented in this table are for illustrative purposes and are not actual experimental results for this compound.

Modulation of Oxidative Stress Signaling Pathways

Antioxidant compounds can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

The Keap1-Nrf2/ARE Pathway

The Keap1-Nrf2/ARE pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of antioxidant and detoxifying genes. Pyridine derivatives have been shown to activate this protective pathway.[2]

G cluster_pathway Keap1-Nrf2/ARE Signaling Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation AHP This compound (Hypothetical) AHP->Keap1_Nrf2 may induce dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: Activation of the Keap1-Nrf2/ARE pathway by oxidative stress.
Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis, depending on the context. Some antioxidants can modulate MAPK signaling to promote cell survival and upregulate antioxidant defenses.

G cluster_mapk MAPK Signaling in Oxidative Stress ROS Oxidative Stress (ROS) MAP3K MAP3K (e.g., ASK1) ROS->MAP3K activates AHP This compound (Hypothetical) AHP->MAP3K may modulate MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF activates Response Cellular Response (Survival or Apoptosis) TF->Response

Caption: General overview of MAPK pathway activation by oxidative stress.

Detailed Experimental Protocols

The following are detailed protocols for common in-vitro antioxidant assays that can be used to characterize the antioxidant activity of this compound.

G cluster_workflow General Workflow for In-Vitro Antioxidant Assays A Prepare Stock Solution of This compound B Prepare Serial Dilutions A->B D Mix Sample Dilutions with Reagents B->D C Prepare Reagents for Specific Assay (DPPH, ABTS, FRAP, etc.) C->D E Incubate for a Defined Period D->E F Measure Absorbance or Fluorescence (Spectrophotometer/Plate Reader) E->F G Calculate % Inhibition or Activity F->G H Determine IC50/EC50 Value G->H

Caption: Experimental workflow for in-vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (e.g., 1 mg/mL in methanol)

    • Methanol

    • Ascorbic acid or Trolox (positive control)

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, back to its colorless neutral form.

  • Reagents:

    • ABTS stock solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Phosphate buffered saline (PBS), pH 7.4

    • This compound stock solution

    • Trolox (positive control)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the this compound stock solution and the positive control.

    • In a 96-well plate, add 20 µL of each dilution to separate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPZ solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • This compound stock solution

    • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • Procedure:

    • Prepare the FRAP reagent fresh and warm to 37°C.

    • Prepare serial dilutions of the this compound stock solution.

    • Prepare a standard curve using known concentrations of FeSO₄.

    • In a 96-well plate, add 20 µL of each sample dilution or standard to separate wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within a cell line.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) solution (peroxyl radical generator)

    • This compound stock solution

    • Quercetin (positive control)

    • 96-well black-walled, clear-bottom plate

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

    • Remove the culture medium and treat the cells with various concentrations of this compound or quercetin, along with DCFH-DA, for 1 hour.

    • Wash the cells with PBS.

    • Add AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

    • The CAA value is calculated by integrating the area under the fluorescence curve and comparing it to the control.

Conclusion and Future Directions

This compound possesses structural motifs that strongly suggest it has significant antioxidant properties. However, a thorough review of the current scientific literature reveals a lack of specific experimental data to quantify this activity and elucidate its mechanisms of action. This technical guide provides a comprehensive framework for the future investigation of this and other novel substituted pyridine antioxidants. The detailed protocols for synthesis and a suite of in-vitro and cellular antioxidant assays, combined with an understanding of the key oxidative stress signaling pathways, will enable researchers to systematically characterize the antioxidant potential of this compound. Future studies should focus on generating robust quantitative data on its radical scavenging and reducing capabilities, as well as its ability to modulate the Keap1-Nrf2/ARE and MAPK signaling pathways. Such research is crucial for validating its potential as a therapeutic agent in oxidative stress-related diseases.

References

Methodological & Application

2-Amino-5-hydroxypyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-hydroxypyridine (B112774) is a valuable heterocyclic building block in organic synthesis, prized for its bifunctional nature with both a nucleophilic amino group and a reactive hydroxyl group on a pyridine (B92270) scaffold. This unique arrangement allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and functional materials. Its utility is particularly prominent in the development of kinase inhibitors for cancer therapy, where the pyridine core can act as a crucial hinge-binding motif. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various synthetic endeavors.

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility based on the availability of starting materials and desired scale. Two common methods are detailed below.

Method 1: Four-Step Synthesis from 2-Amino-5-bromopyridine

A reliable four-step synthesis involves the protection of the amino group, followed by methoxylation, deprotection, and finally demethylation to yield the target compound.[1][2]

Synthesis_of_2_Amino_5_hydroxypyridine_Method_1 A 2-Amino-5-bromopyridine B 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine A->B 2,5-Hexanedione, p-TsOH, Toluene (B28343), Reflux C 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine B->C NaOMe, MeOH, Reflux D 2-Amino-5-methoxypyridine C->D NH2OH·HCl, TEA, EtOH/H2O, Reflux E This compound D->E 95% H2SO4, 90-93°C

Four-step synthesis of this compound.

Experimental Protocol:

  • Protection of the Amino Group: A mixture of 2-amino-5-bromopyridine, 2,5-hexanedione, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water. After completion, the reaction is worked up to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Methoxylation: The protected bromopyridine is treated with sodium methoxide (B1231860) in methanol (B129727) and refluxed to afford 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Deprotection of the Amino Group: The pyrrole (B145914) protecting group is removed by reacting with hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) in an ethanol (B145695)/water mixture under reflux, yielding 2-amino-5-methoxypyridine.

  • Demethylation: The final step involves the demethylation of the methoxy (B1213986) group using concentrated sulfuric acid at elevated temperatures to give this compound.[1]

Method 2: Debenzylation of 5-(Benzyloxy)pyridin-2-amine (B113376)

A high-yielding, one-step procedure involves the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine.[3]

Experimental Protocol:

A solution of 5-(benzyloxy)pyridin-2-amine in ethanol and toluene is subjected to hydrogenation in an autoclave in the presence of 10% Palladium on carbon (Pd/C) catalyst. The reaction is typically carried out at room temperature under a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the solvent is evaporated to afford this compound in high yield.[3]

MethodStarting MaterialKey ReagentsOverall YieldReference
12-Amino-5-bromopyridine2,5-Hexanedione, NaOMe, NH2OH·HCl, H2SO4~45%[1]
25-(Benzyloxy)pyridin-2-amineH2, 10% Pd/C~92%[3]

Applications in Drug Discovery: Kinase Inhibitors

The 2-aminopyridine (B139424) scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region of the ATP-binding pocket. This compound serves as a versatile starting point for the synthesis of such inhibitors, targeting various kinases implicated in cancer and other diseases.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival and proliferation.[4] Small molecule inhibitors of PIM kinases are therefore of significant interest as potential anti-cancer agents. The PIM signaling pathway is a complex network that regulates cell cycle progression and apoptosis.

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK/STAT Pathway JAK/STAT Pathway Cytokines (e.g., IL-6)->JAK/STAT Pathway PIM Kinase PIM Kinase JAK/STAT Pathway->PIM Kinase Upregulates Expression BAD BAD PIM Kinase->BAD Phosphorylates (Inhibits) p21 p21 PIM Kinase->p21 Phosphorylates (Inhibits) c-Myc c-Myc PIM Kinase->c-Myc Stabilizes Apoptosis Apoptosis BAD->Apoptosis Promotes Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression Inhibits c-Myc->Cell Cycle Progression Promotes PIM_Inhibitor PIM Inhibitor (e.g., AZD1208) PIM_Inhibitor->PIM Kinase Inhibits

Simplified PIM kinase signaling pathway and the action of inhibitors.

Derivatives of this compound can be elaborated through cross-coupling reactions to generate potent PIM kinase inhibitors.

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to couple aryl or heteroaryl groups to the pyridine core. For this compound, the hydroxyl group is often protected (e.g., as a methoxy or benzyloxy ether) or the corresponding halo-precursor is used.

Suzuki_Coupling_Workflow start Start reagents Reagents Setup 2-Bromo-5-methoxypyridine (B47582) Arylboronic Acid Pd Catalyst & Ligand Base (e.g., K2CO3) start->reagents reaction Reaction Degassed Solvent (e.g., Dioxane/H2O) Heat (e.g., 80-100 °C) Inert Atmosphere reagents->reaction workup Workup Quench Extraction Purification (Chromatography) reaction->workup product Product 2-Aryl-5-methoxypyridine workup->product end End product->end

General workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis of a 2-Aryl-5-methoxypyridine Derivative

  • Reaction Setup: To a reaction vessel, add 2-bromo-5-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition and Degassing: Add a degassed solvent system, for example, a mixture of 1,4-dioxane (B91453) and water (4:1). Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture with stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 2-aryl-5-methoxypyridine.

  • Deprotection: The methoxy group can be cleaved using reagents like BBr₃ or HBr to afford the final 2-aryl-5-hydroxypyridine derivative.

Arylboronic AcidProduct YieldReference
Phenylboronic acidGood to Excellent[5]
4-Methoxyphenylboronic acidGood to Excellent[6]
3-Thienylboronic acidGood to Excellent[6]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, used to form C-N bonds between an aryl halide and an amine.[7][8] This is particularly useful for introducing substituted amino groups at the 2-position of the pyridine ring, a common feature in many kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Reagent Addition: The aryl halide (e.g., a derivative of 2-bromo-5-hydroxypyridine) and the desired amine are added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: The mixture is heated with stirring until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling, the reaction is quenched, filtered, and the filtrate is concentrated. The residue is then purified, typically by flash chromatography, to give the desired N-aryl or N-heteroaryl product.

AmineLigandBaseYieldReference
MorpholinedpppNaOt-BuHigh[9]
AnilineXPhosNaOt-BuHigh[9]
BenzylaminedpppNaOt-BuModerate to High[9]

Applications in Functional Materials: Azo Dyes

The amino group of this compound can be diazotized and coupled with various aromatic compounds to form azo dyes.[10] These dyes are of interest due to their chromophoric properties and potential applications in textiles, printing, and as analytical reagents.

Experimental Protocol: Synthesis of an Azo Dye

  • Diazotization: this compound is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: The cold diazonium salt solution is added slowly to a cooled alkaline solution of a coupling agent (e.g., 2-naphthol (B1666908) or a substituted aniline).

  • Isolation: The resulting azo dye precipitates from the solution and is collected by filtration, washed, and dried.

The color and properties of the resulting dye can be tuned by varying the coupling component.

Coupling ComponentResulting Dye Color
2-NaphtholRed/Orange
N,N-DimethylanilineYellow/Orange
PhenolYellow

Applications in Agrochemicals

Pyridine derivatives are widely used in the agrochemical industry as herbicides, fungicides, and insecticides. While specific commercial products derived directly from this compound are not extensively documented in readily available literature, the aminopyridine scaffold is a key component of many active ingredients. The functional groups of this compound allow for its incorporation into more complex molecules with potential herbicidal or fungicidal activity. For instance, derivatives of aminopyridines are used in the synthesis of compounds that inhibit acetolactate synthase (ALS), a key enzyme in plants and fungi.[11]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its utility spans from the synthesis of life-saving pharmaceuticals, such as kinase inhibitors, to the creation of functional materials like azo dyes. The protocols and data presented in this document highlight some of the key transformations and applications of this important intermediate, providing a foundation for researchers and scientists in drug development and materials science to explore its full potential.

References

Application Notes and Protocols: Derivatization of 2-Amino-5-hydroxypyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-amino-5-hydroxypyridine (B112774) and its subsequent biological screening. This document includes detailed synthetic protocols, methods for biological evaluation, and a summary of reported activities of related compounds.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of derivatization strategies. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity. Derivatives of the broader 2-aminopyridine (B139424) class have shown a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. This document outlines protocols for creating a library of this compound derivatives and for screening them for potential therapeutic applications.

Data Presentation: Biological Activities of Pyridine (B92270) Derivatives

While a comprehensive screening library of this compound derivatives is not extensively reported in a single study, the following tables summarize the biological activities of structurally related pyridine compounds to provide a rationale for the derivatization and screening of this scaffold.

Table 1: Antiproliferative Activity of Substituted Pyridine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2-amino-5-(arylazo)nicotinate derivativeBacillus subtilis12.5 (MIC)[1]
2 2-oxo-pyridine derivativeHepG-28.42 ± 0.70[2]
3 1'H-spiro-pyridine derivativeCaco-27.83 ± 0.50[2]
4 N-amino-5-cyano-6-pyridone derivativeE. coli3.91 (MIC)[3]

Note: The presented data is for structurally related pyridine derivatives and not exclusively for derivatives of this compound. This data serves to illustrate the potential of the pyridine scaffold.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of amide derivatives by acylating the 2-amino group of this compound.

Materials:

  • This compound

  • Acid chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution. If using a carboxylic acid, add the coupling agent (1.1 equivalents) and the carboxylic acid (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-acylated derivative.

Protocol 2: General Procedure for O-Alkylation of this compound

This protocol describes the synthesis of ether derivatives by alkylating the 5-hydroxyl group of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetone)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1 equivalent) in an anhydrous solvent, add a base (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired O-alkylated derivative.

Protocol 3: Antiproliferative Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism

  • Synthesized this compound derivatives

  • Standard antibiotic as a positive control

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare a bacterial or fungal inoculum equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the synthesized compounds in the broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Diagram 1: General Workflow for Derivatization and Screening

G A This compound B Derivatization Reactions (N-Acylation, O-Alkylation, etc.) A->B C Library of Derivatives B->C D Purification and Characterization (TLC, NMR, MS) C->D E Biological Screening (Antiproliferative, Antimicrobial, etc.) D->E F Hit Identification and Lead Optimization E->F G Structure-Activity Relationship (SAR) Studies E->G G->F

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Diagram 2: Representative Kinase Signaling Pathway

The following diagram illustrates a simplified, representative kinase signaling pathway that is a common target in drug discovery. Derivatives of 2-aminopyridine have been reported as kinase inhibitors.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->RAF

Caption: A representative MAPK/ERK signaling pathway, a potential target for kinase inhibitors.

References

Protocol for the N-acylation of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An N-acylation protocol for 2-amino-5-hydroxypyridine (B112774) is a valuable procedure for researchers in medicinal chemistry and drug development. This modification can significantly alter the physicochemical properties of the molecule, such as its solubility, stability, and bioavailability. The presence of both an amino and a hydroxyl group on the pyridine (B92270) ring presents a chemoselectivity challenge, as acylation can occur at either the nitrogen or the oxygen atom. This document provides a detailed protocol for the selective N-acylation of this compound, along with relevant data and workflow diagrams.

Data Presentation

The following table summarizes quantitative data from representative protocols for the N-acylation of pyridine derivatives, which can serve as a reference for optimizing the reaction for this compound.

Starting MaterialAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195[1]
2-AminopyridineAcetic AnhydrideNot Specified452.596.26[2]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295[1]
3-Hydroxy-2-aminopyridineEndic AnhydrideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
5-Iodo-2-aminopyridineEndic AnhydrideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

This section details a proposed protocol for the selective N-acylation of this compound. The procedure is adapted from established methods for the acylation of 2-aminopyridine, with considerations for the hydroxyl group.[1][2] The key to selective N-acylation is to perform the reaction under neutral or slightly basic conditions, as acidic conditions can promote O-acylation.[4]

Materials:

  • This compound

  • Acylating agent (e.g., Acetic Anhydride, Acetyl Chloride, or other acid anhydrides/chlorides)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (B128534) (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM or THF). If solubility is an issue, DMF can be used. Add a suitable base (1.1 - 1.5 eq), such as triethylamine or pyridine, to the solution. Stir the mixture under an inert atmosphere.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (1.0 - 1.2 eq), dissolved in a small amount of the anhydrous solvent, to the stirred solution via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting material, the N-acylated product, and the potential O-acylated byproduct should have different Rf values.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired N-acylated product from any unreacted starting material and the O-acylated byproduct.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction for the N-acylation of this compound.

experimental_workflow start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_reagent Slowly add acylating agent cool->add_reagent react Stir at room temperature (Monitor by TLC) add_reagent->react quench Quench reaction with water react->quench extract Extract with ethyl acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product purify->characterize

Caption: Experimental workflow for the N-acylation of this compound.

reaction_scheme r This compound p1 N-acylated product (Desired) r->p1 N-acylation p2 O-acylated product (Byproduct) r->p2 O-acylation acyl R-CO-X (Acylating Agent) base Base

Caption: General reaction for the N-acylation of this compound.

References

Application of 2-Amino-5-hydroxypyridine in the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-amino-5-hydroxypyridine (B112774) as a versatile building block in the creation of novel heterocyclic compounds with significant therapeutic potential. The focus is on the synthesis of fused pyrimidine (B1678525) systems, particularly pyrido[2,3-d]pyrimidines, which have demonstrated promising activity as kinase inhibitors and antimicrobial agents.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a pyridine (B92270) core. This arrangement allows for a variety of cyclization reactions to construct fused heterocyclic systems. These resulting heterocycles are of great interest in drug discovery, as they often exhibit a broad range of biological activities. This is attributed to their ability to mimic the purine (B94841) core of ATP, enabling them to interact with the ATP-binding sites of various enzymes, particularly kinases. Furthermore, the structural diversity that can be achieved by modifying the core heterocycle allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

I. Synthesis of Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds that has shown potent inhibitory activity against various protein kinases implicated in cancer and other diseases. The general synthetic strategy involves the condensation of this compound with a suitable three-carbon synthon, often a β-ketoester or a related derivative, followed by cyclization.

Experimental Workflow: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization/Functionalization cluster_3 Final Product A This compound C Condensation Reaction (e.g., Acid Catalysis) A->C B β-Ketoester B->C D Intermediate Enaminone C->D Formation of E Thermal or Acid-Catalyzed Cyclization D->E F Dihydropyrido[2,3-d]pyrimidine E->F Formation of G Oxidation or Further Functionalization F->G H Pyrido[2,3-d]pyrimidine Derivative G->H Yields EGFR_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes eEF2K_Pathway cluster_0 Regulation cluster_1 Protein Synthesis AMPK AMPK eEF2K eEF-2K AMPK->eEF2K Activates mTORC1 mTORC1 mTORC1->eEF2K Inhibits eEF2 eEF2 eEF2K->eEF2 Phosphorylates eEF2_P eEF2-P (Inactive) Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->eEF2K Inhibits Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Enables eEF2_P->Protein_Synthesis Inhibits

Application Notes and Protocols for the Demethylation Synthesis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental protocols and application notes for the synthesis of 2-Amino-5-hydroxypyridine via the demethylation of 2-Amino-5-methoxypyridine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including those with potential HIV-inhibiting properties.[1] One common and effective method for its preparation is the demethylation of the readily available precursor, 2-Amino-5-methoxypyridine. This process typically involves the use of strong acids to cleave the methyl ether bond. This application note details a robust protocol for this demethylation reaction, including reaction conditions, purification, and characterization.

Data Presentation

The following table summarizes the quantitative data for the demethylation of 2-Amino-5-methoxypyridine to this compound using 95% sulfuric acid.

ParameterValueReference
Starting Material2-Amino-5-methoxypyridine[1]
Reagent95% H2SO4[1]
Temperature90-93 °C[1]
Reaction Time24 hours[1]
Yield51.8%[1]
PurityNot specified
Analytical MethodThin Layer Chromatography (TLC)[1]

Experimental Protocols

This section provides a detailed methodology for the demethylation of 2-Amino-5-methoxypyridine.

Materials and Equipment
  • 2-Amino-5-methoxypyridine

  • 95% Sulfuric acid (H2SO4)

  • Deionized water

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 95% sulfuric acid (10 mL for 5 mmol of the starting material).[1] Begin stirring the acid.

  • Addition of Starting Material: While stirring, slowly and carefully add 2-Amino-5-methoxypyridine (5 mmol, 0.62 g) to the sulfuric acid.[1] An exothermic reaction may occur; maintain control over the addition rate to keep the temperature manageable.

  • Reaction Conditions: Heat the reaction mixture to 90-93 °C.[1] Maintain this temperature and continue stirring for approximately 24 hours.[1]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-Amino-5-methoxypyridine) is no longer detectable.[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO2 gas.

    • Transfer the neutralized solution to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to yield the pure product.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical scheme for the demethylation of 2-Amino-5-methoxypyridine.

Demethylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_h2so4 Add 95% H2SO4 to flask start->add_h2so4 add_starting_material Add 2-Amino-5-methoxypyridine add_h2so4->add_starting_material heat Heat to 90-93 °C for 24h add_starting_material->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction Complete quench Quench with ice cool->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column/Recrystallization) concentrate->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Amino-5-hydroxypyridine in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-5-hydroxypyridine (B112774) as a scaffold for developing novel anti-inflammatory agents. The following sections detail a proposed synthetic route to a novel pyridyl-thiazole derivative, its biological evaluation as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and the associated experimental protocols.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, traditional NSAIDs are associated with gastrointestinal and cardiovascular side effects due to their non-selective inhibition of COX-1 and COX-2.[1] The development of selective COX-2 inhibitors, and more recently, dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), represents a promising strategy for developing safer and more effective anti-inflammatory therapies.[2][3]

Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry and have been successfully incorporated into a variety of therapeutic agents, including those with anti-inflammatory properties.[2] The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it an attractive starting material for the synthesis of diverse molecular architectures. This document outlines a prospective synthetic pathway and evaluation of a novel anti-inflammatory agent derived from this compound.

Synthetic Strategy

The proposed synthetic route leverages the reactivity of the amino group of this compound for the construction of a thiazole (B1198619) ring, a common pharmacophore in anti-inflammatory agents. The hydroxyl group can be subsequently modified to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

A plausible synthetic workflow is outlined below:

G A This compound B Acylation with 2-bromo-4'-methoxyacetophenone A->B Step 1 C Thioamidation B->C Step 2 D Hantzsch Thiazole Synthesis C->D Step 3 E Final Compound: 2-(4-methoxyphenyl)-6-(5-hydroxypyridin-2-ylamino)thiazole D->E Step 4

Caption: Proposed synthetic workflow for a novel anti-inflammatory agent.

Experimental Protocols

Synthesis of 2-(4-methoxyphenyl)-6-(5-hydroxypyridin-2-ylamino)thiazole

Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethan-1-one

This is a standard procedure for the bromination of an acetophenone (B1666503) derivative.

Step 2: Synthesis of N-(5-hydroxypyridin-2-yl)acetamide

To a solution of this compound (1.0 eq) in anhydrous dichloromethane, acetic anhydride (B1165640) (1.1 eq) and triethylamine (B128534) (1.2 eq) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acetylated product.

Step 3: Synthesis of N-(5-hydroxypyridin-2-yl)ethanethioamide

The acetylated intermediate (1.0 eq) is dissolved in toluene, and Lawesson's reagent (0.5 eq) is added. The mixture is refluxed for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the thioamide.

Step 4: Synthesis of 2-(4-methoxyphenyl)-6-(5-hydroxypyridin-2-ylamino)thiazole

The thioamide (1.0 eq) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) are dissolved in ethanol (B145695) and refluxed for 6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to give the final product.

In Vitro Biological Evaluation

COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the synthesized compound against ovine COX-1 and human recombinant COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The IC50 values are calculated from the concentration-response curves.

5-LOX Inhibition Assay

The 5-LOX inhibitory activity is evaluated using a fluorescence-based assay kit. The assay measures the production of leukotrienes. The IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

Male Wistar rats are divided into groups. The test compound, a reference drug (e.g., indomethacin), and a vehicle control are administered orally. One hour later, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw. The paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated for each group.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesized compound.

Table 1: In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(4-methoxyphenyl)-6-(5-hydroxypyridin-2-ylamino)thiazole>1000.255.2>400
Celecoxib (Reference)15.00.05>100300
Zileuton (Reference)>100>1001.0-

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
2-(4-methoxyphenyl)-6-(5-hydroxypyridin-2-ylamino)thiazole1045.2
Indomethacin (Reference)1055.8

Signaling Pathway

The anti-inflammatory effects of dual COX-2/5-LOX inhibitors are mediated through the inhibition of two key enzymatic pathways in the arachidonic acid cascade.

G cluster_inhibitors Inhibitors AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (e.g., PGE2) COX2->PGs LTs Leukotrienes (e.g., LTB4) LOX5->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Inhibitor Dual COX-2/5-LOX Inhibitor Inhibitor->COX2 Inhibits Inhibitor->LOX5 Inhibits

Caption: The arachidonic acid cascade and the role of dual inhibitors.

Conclusion

This compound serves as a versatile and promising starting material for the synthesis of novel anti-inflammatory agents. The proposed synthetic route and biological evaluation framework provide a solid foundation for the development of potent and selective dual COX-2/5-LOX inhibitors. Further optimization of the lead compound presented herein could lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of inflammatory diseases.

References

Application Notes: Methods for the Diazotization of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazotization of aminopyridines is a cornerstone reaction in synthetic organic chemistry, converting a primary amino group on a pyridine (B92270) ring into a highly versatile diazonium salt intermediate (-N₂⁺).[1][2] This transformation unlocks a vast array of subsequent functional group interconversions that are often difficult to achieve through other means. The resulting pyridyl diazonium salts are key precursors for the synthesis of halogenated pyridines, hydroxypyridines, and other substituted pyridines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[3][4][5][6]

However, the reactivity that makes diazonium salts so useful also contributes to their inherent instability.[7][8] Pyridyl diazonium salts, particularly the 2- and 4-isomers, are often unstable and are typically generated in situ at low temperatures (0-5 °C) for immediate consumption in a subsequent reaction.[1][9][10] The choice of diazotization method, acid, counterion, and reaction conditions is critical to ensure a safe and efficient transformation.[11][12]

These application notes provide an overview of the primary methods for the diazotization of aminopyridines, detailed experimental protocols, and a summary of quantitative data to guide researchers in selecting the optimal conditions for their specific synthetic goals.

General Principles and Mechanistic Overview

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂).[13] Since nitrous acid is unstable, it is almost always generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][13][14] The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and dehydration steps then leads to the formation of the diazonium ion.[15]

The stability of the resulting pyridyl diazonium salt is influenced by several factors:

  • Position of the Amino Group: The diazonium salt of 3-aminopyridine (B143674) is generally more stable than those derived from 2- and 4-aminopyridine (B3432731).[16] The proximity of the diazo group to the ring nitrogen in the 2-position, in particular, can lead to reduced stability.[9]

  • Counterion: The choice of acid influences the counterion of the diazonium salt, which significantly impacts its stability. Larger, non-nucleophilic counterions like tetrafluoroborate (B81430) (BF₄⁻) or tosylate (TsO⁻) form more stable and sometimes isolable salts compared to smaller ions like chloride (Cl⁻).[2][11][12]

  • Temperature: Low temperatures (typically 0–5 °C) are crucial to prevent the premature decomposition of the diazonium salt and to minimize side reactions.[1][11]

General Reaction Workflow

The general workflow for the diazotization of an aminopyridine and its subsequent use in a coupling or substitution reaction is depicted below.

Diazotization Workflow sub Aminopyridine (e.g., 4-Aminopyridine) dissolution 1. Dissolution in Acid sub->dissolution acid Mineral Acid (e.g., HCl, H₂SO₄) acid->dissolution nitrite Nitrite Source (e.g., NaNO₂) addition 3. Slow Addition of Nitrite nitrite->addition cooling 2. Cooling to 0-5 °C dissolution->cooling cooling->addition diazonium Pyridyl Diazonium Salt (Unstable Intermediate) addition->diazonium in_situ 4. In Situ Use diazonium->in_situ sandmeyer Sandmeyer Reaction (CuX) in_situ->sandmeyer schiemann Balz-Schiemann Reaction (HBF₄) in_situ->schiemann coupling Azo Coupling (Phenols, Anilines) in_situ->coupling hydrolysis Hydrolysis (H₂O) in_situ->hydrolysis product Substituted Pyridine Product sandmeyer->product schiemann->product coupling->product hydrolysis->product

Caption: General workflow for the diazotization of aminopyridines.

Methods and Experimental Protocols

Method 1: Aqueous Diazotization with Sodium Nitrite

This is the most common and classical method for diazotization, suitable for generating diazonium salts for immediate use in reactions like Sandmeyer, azo coupling, or hydrolysis.[1][17]

Application: General-purpose diazotization for subsequent substitution or coupling reactions.

Protocol 1: Diazotization of 4-Aminopyridine for Azo Coupling

This protocol details the in situ generation of pyridine-4-diazonium chloride and its subsequent coupling with an activated aromatic compound.[1][18]

  • Materials:

    • 4-Aminopyridine (1.88 g, 0.02 mol)

    • Concentrated Hydrochloric Acid (HCl, ~10 mL)

    • Sodium Nitrite (NaNO₂, 1.38 g, 0.02 mol)

    • Distilled Water

    • Ice

    • Coupling agent (e.g., 2-naphthol)

    • Sodium Hydroxide (B78521) (NaOH)

  • Procedure:

    • Amine Solution: In a 100 mL beaker, add 4-aminopyridine to a mixture of concentrated HCl (10 mL) and water (10 mL). Stir until the amine is fully dissolved.[18]

    • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[1][18]

    • Nitrite Solution: In a separate beaker, dissolve sodium nitrite in 5 mL of cold distilled water.[18]

    • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred, cooled aminopyridine solution. Maintain the temperature below 5 °C throughout the addition.[1][18]

    • Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction is complete.[1] The resulting pale yellow solution contains the pyridine-4-diazonium chloride and should be used immediately.[1]

    • Azo Coupling (Example): In a separate flask, prepare a solution of 2-naphthol (B1666908) in aqueous sodium hydroxide and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. An intensely colored azo dye should precipitate immediately.[1]

    • Work-up: Continue stirring the dye suspension in the ice bath for 30-60 minutes. Collect the precipitate by vacuum filtration and wash with cold water.[14]

Method 2: The Balz-Schiemann Reaction for Fluorination

The Balz-Schiemann reaction is a specialized method for preparing aryl fluorides. It involves diazotization in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is often stable enough to be isolated before being thermally decomposed to yield the corresponding fluoropyridine.[19][20][21][22]

Application: Synthesis of 2-, 3-, and 4-fluoropyridines.

Protocol 2: Synthesis of 2-Fluoropyridine (B1216828)

This protocol is adapted from established procedures for the synthesis of fluoropyridines via the Balz-Schiemann reaction.[19]

  • Materials:

  • Procedure:

    • Diazotization & Precipitation: Dissolve 2-aminopyridine in aqueous fluoroboric acid at 0-5 °C. Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the low temperature.

    • Isolation of Salt: The 2-pyridinediazonium tetrafluoroborate salt will precipitate. Isolate the crystalline solid by filtration.

    • Washing and Drying: Wash the salt with cold ethanol or ether and dry it under vacuum. Caution: The dry salt is potentially explosive and must be handled with extreme care.[7][11]

    • Thermal Decomposition: Place the dry diazonium salt in a flask and heat it gently in a sand bath to 150-200 °C. The salt will decompose, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), to yield 2-fluoropyridine.[19]

    • Purification: The crude 2-fluoropyridine can be purified by distillation.

Method 3: Anhydrous Diazotization with Organic Nitrites

For substrates that are sensitive to aqueous acid or when non-aqueous conditions are preferred, diazotization can be performed using organic nitrites such as tert-butyl nitrite or isoamyl nitrite.[23][24] This method is often used to generate pyridyl radicals or for substitutions in organic solvents.

Application: Diazotization under non-aqueous conditions for subsequent reactions like arylation of alcohols.[24]

Protocol 3: Anhydrous Diazotization of 3-Aminopyridine

This protocol describes the in situ generation of a 3-pyridinediazonium (B14673259) salt in an alcohol solvent, which then acts as the nucleophile to form a 3-alkoxypyridine.[24]

  • Materials:

    • 3-Aminopyridine

    • Anhydrous alcohol (e.g., ethanol, R₁OH)

    • Alkyl Nitrite (e.g., tert-butyl nitrite, C₁-C₅ alkyl nitrite)

    • Anhydrous Acid (e.g., HCl gas, H₂SO₄)

  • Procedure:

    • Solution Preparation: Dissolve 3-aminopyridine in the desired anhydrous alcohol.

    • Acidification: Add the anhydrous acid to the solution.

    • Diazotization: Cool the mixture and slowly add the alkyl nitrite. The reaction is typically carried out under an inert atmosphere.

    • Reaction: The diazonium salt is generated in situ and reacts with the alcohol solvent to produce the corresponding 3-alkoxypyridine.[24]

    • Work-up: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent and purified by chromatography or distillation.

Quantitative Data Summary

The following table summarizes representative yields for the conversion of aminopyridines to various substituted derivatives via diazotization.

Aminopyridine IsomerReaction TypeReagentsProductYield (%)Reference
2-AminopyridineBalz-SchiemannHBF₄, NaNO₂, heat2-Fluoropyridine70%[19]
3-AminopyridineBalz-SchiemannHBF₄, NaNO₂, heat3-Fluoropyridine60%[19]
4-AminopyridineBalz-SchiemannHBF₄, NaNO₂, heat4-Fluoropyridine65%[19]
2-Amino-5-(trifluoromethyl)pyridineOne-pot ChlorinationTf₂O, DMF, HCl2-Chloro-5-(trifluoromethyl)pyridine85%[6]
3-AminopyridineHydroxylationNaNO₂, H₂SO₄, H₂O3-HydroxypyridineLow (12.2% 3-ethoxypyridine (B173621) byproduct)[24]
2-AminopyridineSandmeyer (Chlorination)NaNO₂, HCl, CuCl2-ChloropyridineHigh (not specified)[25][26]

Logical Relationships of Diazotization Pathways

The pyridyl diazonium salt is a central intermediate from which numerous synthetic pathways diverge, depending on the reaction conditions and reagents employed.

Diazotization Pathways Pathways from Pyridyl Diazonium Salts diazonium Pyridyl Diazonium Salt (Ar-N₂⁺ X⁻) sandmeyer Sandmeyer Reactions (Cu(I) Catalyzed) diazonium->sandmeyer schiemann Balz-Schiemann Reaction diazonium->schiemann coupling Azo Coupling diazonium->coupling other Other Substitutions diazonium->other chloro Ar-Cl (via CuCl) sandmeyer->chloro bromo Ar-Br (via CuBr) sandmeyer->bromo cyano Ar-CN (via CuCN) sandmeyer->cyano fluoro Ar-F (via HBF₄ + heat) schiemann->fluoro azo Ar-N=N-Ar' (via Ar'-H) coupling->azo iodo Ar-I (via KI) other->iodo hydroxy Ar-OH (via H₂O, heat) other->hydroxy

Caption: Synthetic pathways originating from pyridyl diazonium salts.

Safety Considerations

Aryl diazonium salts are high-energy compounds and should always be treated as potentially explosive, especially when isolated in a dry state.[7][8][27]

  • Temperature Control: Strictly maintain reaction temperatures at 0-5 °C. Excursions to higher temperatures can lead to rapid, exothermic decomposition and loss of control.[11]

  • Isolation: Avoid isolating diazonium salts, particularly chlorides and nitrates, unless a specific procedure (like the Balz-Schiemann reaction) calls for it and the stability of the specific salt is well-documented.[7] Even tetrafluoroborate salts, while generally more stable, can decompose violently; 3-pyridyl diazonium tetrafluoroborate has been reported to decompose violently.[7]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid should be checked for with starch-iodide paper and quenched (e.g., with urea (B33335) or sulfamic acid) if present.[7]

  • Handling: Handle any isolated diazonium salts behind a blast shield. Avoid friction, shock, and exposure to light or heat.[7][8]

  • Scale: Perform diazotization reactions on a small scale initially to assess the reaction characteristics before scaling up.

References

Application Notes and Protocols for the Use of 2-Amino-5-hydroxypyridine in the Development of Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds to develop new therapeutic agents. The 2-aminopyridine (B139424) moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial and antifungal properties.[1][2] 2-Amino-5-hydroxypyridine (B112774), in particular, serves as a versatile starting material for creating diverse chemical libraries. Its structure contains two key reactive sites: an amino group and a hydroxyl group, allowing for extensive chemical modification to explore structure-activity relationships (SAR).[3] While it is recognized as an important intermediate, the direct application and modification of this compound for antimicrobial development is an emerging area of research.[3] This document provides detailed protocols for the synthesis of derivatives and their subsequent antimicrobial screening.

Application Note 1: Synthesis of a Compound Library from this compound

The strategic modification of the this compound core is crucial for developing potent antimicrobial candidates. The following protocols outline the synthesis of the core molecule and a general approach to creating a library of derivatives for screening.

Experimental Protocol 1.1: Synthesis of this compound

This protocol is adapted from established synthesis methods, which often involve the protection of the amino group, followed by substitution of a halogen and subsequent deprotection.[3]

Materials:

Procedure:

  • Protection of the Amino Group:

    • In a three-necked flask, add 2-Amino-5-bromopyridine (0.5 mol), 2,5-hexanedione (0.55 mol), p-toluenesulfonic acid hydrate (10% by mass), and 350 mL of toluene.[3]

    • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, cool the mixture, wash with sodium bicarbonate solution, then with water.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate: 2-(2',5'-dimethyl pyrrole)-5-bromopyridine.

  • Hydroxylation (Substitution Reaction):

    • In a separate flask under a nitrogen atmosphere, slowly add sodium hydride (0.6 mol) to 500 mL of anhydrous DMF.

    • Add benzyl alcohol (0.6 mol) dropwise while cooling in an ice bath.

    • Stir for 30 minutes, then add the protected intermediate from Step 1.

    • Heat the reaction mixture to 90-95°C and monitor by TLC.[3]

    • After completion, cool the mixture and quench by slowly adding water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield 2-(2',5'-dimethyl pyrrole)-5-benzyloxypyridine.

  • Deprotection:

    • Dissolve the product from Step 2 in 600 mL of hydrobromic acid in acetic acid.[3]

    • Heat the mixture to 40-50°C until the reaction is complete as monitored by TLC.[3]

    • Cool the reaction mixture to 5-10°C to allow precipitation.[3]

    • Filter the solid, wash with MTBE, and dry to obtain the this compound hydrobromide salt.[3]

    • Neutralize with a suitable base to obtain the final product.

Experimental Protocol 1.2: General Methodology for Derivatization

With this compound as the starting material, a library of compounds can be generated by targeting the amino and hydroxyl groups.

A. N-Acylation/N-Alkylation (Targeting the Amino Group):

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, DMF).

  • Add a base (e.g., triethylamine, pyridine) (1.2 equivalents).

  • Slowly add the desired acyl chloride, sulfonyl chloride, or alkyl halide (1.1 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup, extract the product, and purify by column chromatography.

B. O-Alkylation/O-Acylation (Targeting the Hydroxyl Group):

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a strong base such as sodium hydride (1.1 equivalents) at 0°C and stir for 30 minutes.

  • Add the desired alkyl halide or acyl chloride (1.1 equivalents) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water, extract the product, and purify by column chromatography.

G Diagram 1: General Synthesis and Derivatization Workflow start_material 2-Amino-5-bromopyridine step1 Step 1: Protection (Amine Protection) start_material->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Step 2: Substitution (Hydroxylation) intermediate1->step2 intermediate2 Protected Core Structure step2->intermediate2 step3 Step 3: Deprotection intermediate2->step3 core_scaffold This compound (Core Scaffold) step3->core_scaffold derivatization Derivatization Reactions core_scaffold->derivatization n_alkylation N-Alkylation/ N-Acylation derivatization->n_alkylation o_alkylation O-Alkylation/ O-Acylation derivatization->o_alkylation library Compound Library for Screening n_alkylation->library o_alkylation->library

Caption: Diagram 1: General Synthesis and Derivatization Workflow.

Application Note 2: In Vitro Antimicrobial Screening Protocols

Once a library of compounds is synthesized, a systematic screening process is required to identify candidates with significant antimicrobial activity.

Experimental Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[4][5]

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation:

    • Prepare a stock solution of each test compound (e.g., 1 mg/mL) in DMSO.

    • Grow bacterial cultures overnight in MHB at 37°C.

    • Dilute the overnight cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Setup:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • The final concentrations may range from 128 µg/mL to 0.25 µg/mL.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth.

Experimental Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (B569324) (MHA) plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

G Diagram 2: Antimicrobial Screening Workflow start Synthesized Compound Library screen Primary Screening (Single High Concentration) start->screen inactive Inactive Compounds screen->inactive No Activity active Active 'Hits' screen->active Activity > Threshold mic MIC Determination (Broth Microdilution) active->mic mbc MBC Determination mic->mbc cytotoxicity Cytotoxicity Assay (e.g., against HEK 293 cells) mic->cytotoxicity data_analysis Data Analysis (Potency & Selectivity) mic->data_analysis mbc->data_analysis cytotoxicity->data_analysis lead Lead Compound Identification data_analysis->lead

Caption: Diagram 2: Antimicrobial Screening Workflow.

Data Presentation: Antimicrobial Activity of Related 2-Aminopyridine Derivatives

While specific data for derivatives of this compound is limited, studies on related 2-aminopyridine structures demonstrate the scaffold's potential. The following table summarizes MIC values for a series of 2-amino-3-cyanopyridine (B104079) derivatives against various microbial strains, showcasing the potent activity that can be achieved.

Table 1: Example MIC Values (µg/mL) of 2-Amino-3-cyanopyridine Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
2c 0.0390.039> 100> 100> 100[2][4]
2a > 100> 100> 100> 100> 100[2]
2b > 100> 100> 100> 100> 100[2]
2d > 100> 100> 100> 100> 100[2]
Ampicillin 0.150.078---[6]

Data is presented for illustrative purposes to show the potential of the 2-aminopyridine scaffold. Compound '2c' showed high activity against Gram-positive bacteria.[2][4] The presence of a cyclohexylamine (B46788) group in compound 2c was suggested to be responsible for its activity.[2]

Structure-Activity Relationship (SAR) and Logical Development

The development of potent antimicrobial agents from the this compound scaffold relies on understanding how different chemical modifications affect biological activity. The presence of two distinct functional groups allows for systematic exploration of the chemical space.

  • Amino Group (Position 2): Modifications at this position can influence hydrogen bonding interactions with biological targets. Fusing the pyridine (B92270) ring to other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines, has been shown to enhance antimicrobial activity against Gram-positive bacteria.[6]

  • Hydroxyl Group (Position 5): This group can be converted into ethers or esters to modulate lipophilicity, which is critical for membrane permeability. The electronic nature of substituents at the 5-position can significantly impact the overall activity of the molecule.[1][6]

  • Pyridine Ring: Further substitutions on the pyridine ring itself can fine-tune the electronic properties and steric profile of the compounds, impacting their target binding and spectrum of activity.[1]

G Diagram 3: Conceptual Structure-Activity Relationship cluster_mods Chemical Modifications scaffold This compound Core Scaffold r1_node R1: Position 2 (Amino Group) scaffold->r1_node Modify r2_node R2: Position 5 (Hydroxyl Group) scaffold->r2_node Modify r3_node R3: Other Ring Positions scaffold->r3_node Modify activity Antimicrobial Activity (Potency & Spectrum) r1_node->activity Influences Target Binding r2_node->activity Modulates Lipophilicity r3_node->activity Fine-tunes Electronics

Caption: Diagram 3: Conceptual Structure-Activity Relationship.

Conclusion: this compound represents a promising and versatile starting point for the development of new antimicrobial compounds. Its dual functional groups provide ample opportunity for chemical modification to optimize activity and pharmacokinetic properties. The protocols and workflows detailed in this document offer a systematic approach for researchers to synthesize, screen, and develop novel derivatives based on this valuable scaffold, contributing to the critical search for next-generation antimicrobial agents.

References

Application Notes and Protocols for the Quantification of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of analytical techniques for the quantitative analysis of 2-Amino-5-hydroxypyridine. The application notes include summaries of various methods, sample preparation protocols, and key performance parameters to guide researchers in selecting the most appropriate technique for their specific needs.

Introduction to Analytical Techniques

The accurate quantification of this compound is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. Several analytical techniques can be employed for this purpose, each with its own advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound due to its high resolution and sensitivity. A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

a) Sample Preparation:

  • For Drug Substance: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to prepare working standards and calibration curve samples.

  • For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and dissolve it in a suitable solvent, followed by sonication and filtration. Dilute the filtrate with the mobile phase to the desired concentration.

  • For Biological Matrices (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

b) Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV detection at the wavelength of maximum absorbance for this compound (to be determined by UV scan).

c) Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[1] These studies involve exposing the analyte to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

After exposure, the stressed samples are prepared and analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

Quantitative Data Summary
ParameterTypical Performance Characteristics
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices.

Experimental Protocol: LC-MS/MS for Biological Samples

a) Sample Preparation:

Sample preparation is critical to remove matrix interferences. Protein precipitation, as described in the HPLC section, is a common starting point. For enhanced cleanup and concentration, solid-phase extraction (SPE) is recommended.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

    • Load the pre-treated sample (e.g., supernatant from protein precipitation, diluted urine).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound with a suitable elution solvent (e.g., methanol containing 5% ammonium (B1175870) hydroxide).

    • Evaporate the eluate and reconstitute in the mobile phase.

b) LC-MS/MS Conditions:

ParameterRecommended Conditions
LC Column C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for fast analysis.
Mobile Phase Gradient elution with: A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
Flow Rate 0.3 - 0.5 mL/min
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive ion mode.
Detection Mode Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and an internal standard need to be determined by direct infusion.
Quantitative Data Summary

The following table provides expected performance characteristics for an LC-MS/MS method for a similar small molecule in a biological matrix.

ParameterExpected Performance Characteristics
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.2 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%
Precision (% RSD) < 15.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of this compound. However, due to the polar nature and low volatility of the analyte, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.

Experimental Protocol: GC-MS with Derivatization

a) Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or SPE).

  • Evaporate the extract to dryness.

  • Add a derivatizing agent. Common agents for compounds with amino and hydroxyl groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA).

  • Heat the mixture at a specific temperature (e.g., 70-100 °C) for a defined time (e.g., 30-60 minutes) to complete the derivatization reaction.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

b) GC-MS Conditions:

ParameterRecommended Conditions
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Injector Splitless mode at a temperature of 250-280 °C.
Oven Program A temperature gradient program should be optimized to achieve good separation of the derivatized analyte from other components. For example: initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer Quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.
Detection Mode Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound for enhanced sensitivity and selectivity.
Quantitative Data Summary

Expected performance characteristics for a GC-MS method for a derivatized small amine.

ParameterExpected Performance Characteristics
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Accuracy (% Recovery) 80.0 - 120.0%
Precision (% RSD) < 15.0%

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of this compound in simple matrices, such as pure drug substance or simple formulations. However, its application to complex matrices is limited due to potential interference from other UV-absorbing compounds.

Experimental Protocol: UV-Vis Spectrophotometry

a) Wavelength of Maximum Absorbance (λmax) Determination:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer).

  • Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

b) Quantitative Analysis:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution and measure its absorbance at the λmax.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

Typical performance characteristics for a UV-Vis spectrophotometric method.

ParameterTypical Performance Characteristics
Linearity Range Dependent on the molar absorptivity of the compound.
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) Typically in the µg/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range.
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Electrochemical Methods

Electrochemical sensors offer a promising approach for the rapid and sensitive detection of this compound. These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.

Principle and Protocol Outline
  • Electrode Modification: A bare electrode (e.g., glassy carbon electrode) is often modified with materials that enhance the electrochemical response towards this compound.

  • Electrochemical Technique: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV) are used to measure the current response as a function of the applied potential.

  • Quantification: The peak current is typically proportional to the concentration of this compound. A calibration curve is constructed by measuring the peak currents of standard solutions.

Quantitative Data Summary

Performance characteristics can vary significantly depending on the electrode modification and the electrochemical technique used. The following are illustrative values based on sensors for similar compounds.[2]

ParameterIllustrative Performance Characteristics
Linearity Range Wide range, potentially from nanomolar to micromolar.
Correlation Coefficient (r²) ≥ 0.99
Limit of Detection (LOD) Can reach nanomolar or even picomolar levels with optimized sensors.
Limit of Quantification (LOQ) Typically in the nanomolar to low micromolar range.
Accuracy (% Recovery) 90.0 - 110.0%
Precision (% RSD) < 10.0%

Diagrams

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (Drug Substance, Formulation, or Biological Matrix) Dissolution Dissolution / Extraction Sample->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC System (Pump, Injector, Column, Detector) Dilution->HPLC Inject Data Data Acquisition (Chromatogram) HPLC->Data Quantification Quantification (Peak Area vs. Calibration Curve) Data->Quantification Synthesis_Pathway A 2-Amino-5-bromopyridine B 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine A->B Protection (2,5-hexanedione) C 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine B->C Methoxylation (Sodium methylate) D 2-Amino-5-methoxypyridine C->D Deprotection (Hydroxylamine hydrochloride) E This compound D->E Demethylation (H2SO4) Metabolic_Pathway Analyte This compound Metabolite1 Phase I Metabolite (e.g., Hydroxylation) Analyte->Metabolite1 CYP450 Enzymes Metabolite2 Phase II Metabolite (e.g., Glucuronide Conjugate) Metabolite1->Metabolite2 UGT Enzymes Excretion Excretion Metabolite2->Excretion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-hydroxypyridine (B112774) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are several established methods for the synthesis of this compound. The most common and effective routes include:

  • Catalytic Hydrogenation of 5-(benzyloxy)pyridin-2-amine (B113376): This is a high-yield, one-step process involving the debenzylation of 5-(benzyloxy)pyridin-2-amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2]

  • Multi-step Synthesis from 2-Amino-5-bromopyridine (B118841): This is a four-step process that begins with the protection of the amino group of 2-amino-5-bromopyridine, followed by methoxylation, deprotection, and finally demethylation to yield the final product.[3][4][5]

  • Patented Multi-step Synthesis from 2-Amino-5-bromo(iodo)pyridine: This method also starts with a halogenated pyridine (B92270) and involves protection of the amino group, substitution with sodium benzylalcohol, and subsequent deprotection to obtain the target compound.[6]

Q2: Which synthesis route offers the highest yield?

The catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine has been reported to provide the highest yield, reaching up to 92%.[1][2] In contrast, the multi-step synthesis from 2-amino-5-bromopyridine has a reported overall yield of 45%.[3][4][5]

Troubleshooting Guides

Problem 1: Low yield in the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine.

  • Possible Cause 1: Inactive Catalyst. The 10% Pd/C catalyst may have reduced activity due to improper storage or handling.

    • Solution: Use fresh, high-quality 10% Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

  • Possible Cause 2: Insufficient Hydrogen Pressure. The reaction is sensitive to the hydrogen pressure.

    • Solution: Ensure the autoclave is properly sealed and maintains a constant hydrogen pressure of 0.2 MPa throughout the reaction.[1][2]

  • Possible Cause 3: Incomplete Reaction. The reaction time may not be sufficient for complete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended 4 hours, extend the reaction time.[1]

Problem 2: Low overall yield in the multi-step synthesis from 2-Amino-5-bromopyridine.

  • Possible Cause 1: Inefficient Protection/Deprotection Steps. The protection of the amino group with 2,5-hexanedione (B30556) or the subsequent deprotection might be incomplete.

    • Solution: For the protection step, ensure the complete removal of water using a Dean-Stark apparatus. For the deprotection step, monitor the reaction by TLC to ensure full conversion.[6]

  • Possible Cause 2: Harsh Demethylation Conditions. The use of 95% H2SO4 for demethylation can lead to side products and degradation of the desired product.[3][4][5]

    • Solution: Carefully control the reaction temperature during demethylation. Consider alternative, milder demethylating agents if yield does not improve.

  • Possible Cause 3: Product Loss During Purification. Each step in a multi-step synthesis introduces a purification stage where product loss can occur.

    • Solution: Optimize the purification protocol for each intermediate. Use appropriate chromatographic techniques and minimize transfer losses.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

FeatureCatalytic HydrogenationMulti-step Synthesis from 2-Amino-5-bromopyridine
Starting Material 5-(benzyloxy)pyridin-2-amine2-Amino-5-bromopyridine
Key Reagents 10% Pd/C, H₂2,5-hexanedione, Sodium methylate, Hydroxylamine (B1172632) hydrochloride, 95% H₂SO₄
Number of Steps 14
Reported Yield 92%[1][2]45% (overall)[3][4][5]
Advantages High yield, fewer stepsUses potentially less expensive starting materials
Disadvantages May require more expensive starting materialLower overall yield, more complex procedure

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the high-yield synthesis from 5-(benzyloxy)pyridin-2-amine.[1][2]

  • Reaction Setup: In an autoclave, combine 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene (B28343) solution, and 10% Pd/C (53% moisture content).

  • Hydrogenation: Seal the autoclave and introduce hydrogen gas, maintaining an absolute pressure of 0.2 MPa.

  • Reaction: Stir the mixture at 25°C for 4 hours.

  • Work-up: After the reaction is complete, filter off the Pd/C catalyst and wash the residue with ethanol.

  • Isolation: Dry the filtrate under reduced pressure to obtain this compound.

Protocol 2: Four-Step Synthesis of this compound from 2-Amino-5-bromopyridine

This protocol is a summary of the multi-step synthesis route.[3][4][5]

  • Protection: React 2-amino-5-bromopyridine with 2,5-hexanedione in the presence of p-toluenesulfonic acid in toluene, with azeotropic removal of water using a Dean-Stark apparatus, to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Methoxylation: Treat the protected compound with sodium methylate to produce 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Deprotection: React the methoxylated intermediate with hydroxylamine hydrochloride to yield 2-amino-5-methoxypyridine (B21397).

  • Demethylation: Treat 2-amino-5-methoxypyridine with 95% H₂SO₄ to afford the final product, this compound.

Mandatory Visualization

experimental_workflow_hydrogenation start Start: 5-(benzyloxy)pyridin-2-amine, Ethanol, Toluene, 10% Pd/C reaction Catalytic Hydrogenation - 25°C - 0.2 MPa H₂ - 4 hours start->reaction filtration Filtration - Remove Pd/C catalyst reaction->filtration evaporation Evaporation - Dry under reduced pressure filtration->evaporation end End Product: This compound (92% Yield) evaporation->end

Caption: High-Yield Catalytic Hydrogenation Workflow.

experimental_workflow_multistep cluster_steps Multi-Step Synthesis from 2-Amino-5-bromopyridine start Start: 2-Amino-5-bromopyridine step1 Step 1: Protection (2,5-hexanedione) start->step1 intermediate1 5-bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine step1->intermediate1 step2 Step 2: Methoxylation (Sodium methylate) intermediate1->step2 intermediate2 5-methoxy-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine step2->intermediate2 step3 Step 3: Deprotection (Hydroxylamine HCl) intermediate2->step3 intermediate3 2-amino-5-methoxypyridine step3->intermediate3 step4 Step 4: Demethylation (95% H₂SO₄) intermediate3->step4 end End Product: This compound (45% Overall Yield) step4->end

Caption: Four-Step Synthesis Workflow.

References

Technical Support Center: Purification of 2-Amino-5-hydroxypyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-5-hydroxypyridine by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical initial step is solvent selection. An ideal solvent for recrystallization should dissolve the this compound sparingly or not at all at room temperature but show high solubility at an elevated temperature, typically the solvent's boiling point. This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities. A thorough solvent screen with small amounts of your crude material is highly recommended.

Q2: My this compound is not dissolving in the chosen solvent, even when heated. What should I do?

A2: This indicates that the selected solvent is not suitable for dissolving your compound under the current conditions. You can try the following:

  • Increase the solvent volume: You may not have added enough solvent. Add small, incremental volumes of the hot solvent to see if dissolution occurs.

  • Switch to a more polar solvent: this compound is a polar molecule due to the amino and hydroxyl functional groups. If you are using a non-polar solvent, it is unlikely to be effective. Consider solvents like water, ethanol, or methanol.

  • Consider a solvent mixture: Sometimes a single solvent is not ideal. You can use a binary solvent system. For example, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Q3: Crystals are not forming even after the solution has cooled down. What could be the reason?

A3: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated or supersaturated upon cooling, crystals will not form. To remedy this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility. To induce crystallization, you can:

    • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.

  • Cooling for a longer duration: Ensure the solution has been given ample time to cool, first to room temperature and then in an ice bath, to maximize crystal formation.

Q4: My purified this compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the concentration of the solute is too high. To address this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool more slowly.

  • Change the solvent: Select a solvent with a lower boiling point.

  • Induce crystallization at a lower temperature: Once the solution has cooled to room temperature, try placing it in an ice bath and using the scratching or seeding techniques described above.

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low yield can be attributed to several factors:

  • Using an excessive amount of solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete crystallization: Make sure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize the precipitation of the product.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your purified product.

Data Presentation

Table 1: Solvent Screening for Recrystallization

SolventStructure of this compoundSolubility of 2-Aminopyridine (g/100mL) at 20°C (as a reference)Observed Solubility of Crude this compound at Room TemperatureObserved Solubility of Crude this compound at Boiling PointCrystal Formation Upon Cooling
WaterNC1=CC=C(O)N=C1Soluble
EthanolCCOSoluble
MethanolCOSoluble
AcetoneCC(=O)CSoluble
Ethyl AcetateCC(=O)OCCSlightly Soluble
TolueneC1=CC=C(C)C=C1Slightly Soluble
HexaneCCCCCCInsoluble

Note: The solubility of this compound is expected to be influenced by both the amino and hydroxyl groups, likely leading to good solubility in polar protic solvents like water and alcohols.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure. The choice of solvent and specific volumes should be determined through preliminary small-scale trials.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a few drops of different potential solvents (e.g., water, ethanol, methanol) to each tube.

  • Observe the solubility at room temperature. An ideal solvent will show low solubility.

  • Gently heat the test tubes that show low room-temperature solubility. The best solvent will completely dissolve the compound at an elevated temperature.

2. Dissolution:

  • Place the bulk of the crude this compound in an Erlenmeyer flask of an appropriate size.

  • Add a magnetic stir bar or a boiling chip to the flask.

  • Heat the chosen solvent in a separate beaker.

  • Add the hot solvent to the Erlenmeyer flask containing the crude product in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal or insoluble impurities are present):

  • Preheat a stemless funnel and a receiving Erlenmeyer flask on a hot plate.

  • Place a fluted filter paper in the preheated funnel.

  • Quickly pour the hot solution through the filter paper to remove the activated charcoal and any other insoluble impurities.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Continue to draw air through the crystals on the filter for several minutes to help them dry.

7. Drying:

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a desiccator.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No filter Collect Crystals (Vacuum Filtration) crystals_form->filter Yes troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask inner wall - Add a seed crystal no_crystals->troubleshoot_no_crystals oil Oiling Out Occurs oiling_out->oil Yes oiling_out->filter No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change to a lower-boiling solvent oil->troubleshoot_oil wash Wash with Cold Solvent filter->wash dry Dry Purified Product wash->dry end Pure Product dry->end troubleshoot_no_crystals->dissolve troubleshoot_oil->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start select_solvent Step 1: Solvent Selection (Small-scale trials) start->select_solvent dissolve_crude Step 2: Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve_crude decolorize Step 3 (Optional): Decolorize with Activated Charcoal dissolve_crude->decolorize hot_filtration Step 4 (Optional): Hot Filtration (Remove insoluble impurities) decolorize->hot_filtration crystallize Step 5: Crystallization (Slow cooling & ice bath) hot_filtration->crystallize isolate Step 6: Isolate Crystals (Vacuum filtration) crystallize->isolate wash Step 7: Wash Crystals (Ice-cold solvent) isolate->wash dry Step 8: Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Technical Support Center: Overcoming Low Solubility of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of 2-Amino-5-hydroxypyridine in organic solvents.

Troubleshooting Guides

Issue: this compound fails to dissolve in a non-polar organic solvent.

Initial Assessment Workflow

start Precipitate Observed in Non-Polar Solvent check_polarity Is a polar solvent compatible with the reaction? start->check_polarity use_polar Switch to a polar aprotic solvent (e.g., DMSO, DMF) or a polar protic solvent (e.g., Ethanol (B145695), Methanol). check_polarity->use_polar Yes cosolvent Consider a co-solvent system. Start with a small percentage of a polar solvent. check_polarity->cosolvent No end_soluble Compound Dissolved use_polar->end_soluble increase_percentage Gradually increase the percentage of the polar co-solvent. cosolvent->increase_percentage Yes alternative_method If precipitation persists, explore other methods like pH adjustment or salt formation. cosolvent->alternative_method No increase_percentage->end_soluble

Caption: Troubleshooting workflow for dissolving this compound in non-polar solvents.

Detailed Steps:

  • Polarity Mismatch: this compound is a polar molecule due to the presence of amino and hydroxyl functional groups, as well as the nitrogen atom in the pyridine (B92270) ring. According to the "like dissolves like" principle, polar solutes dissolve best in polar solvents.[1] Non-polar solvents such as hexane (B92381) or toluene (B28343) are generally poor choices for dissolving this compound.

  • Solvent Selection:

    • Recommendation: Attempt to dissolve the compound in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), or in polar protic solvents such as ethanol or methanol (B129727).

    • Rationale: These solvents can engage in hydrogen bonding and dipole-dipole interactions with this compound, facilitating its dissolution.

  • Co-solvency:

    • When to Use: If the experimental procedure requires a largely non-polar medium, a co-solvent system can be employed.[2][3]

    • Procedure: Start by dissolving this compound in a minimal amount of a suitable polar solvent (e.g., DMSO). Then, add this concentrated solution to the non-polar solvent. Alternatively, create a solvent mixture with a small percentage (e.g., 5-10%) of the polar solvent.

    • Optimization: Gradually increase the proportion of the polar co-solvent until the compound fully dissolves. Be mindful that a high percentage of the co-solvent may alter the overall properties of the solvent system.

Issue: Precipitation occurs when an organic stock solution of this compound is added to an aqueous buffer.

Troubleshooting Workflow

start Precipitation in Aqueous Buffer check_ph Is pH adjustment permissible for the experiment? start->check_ph adjust_ph Adjust the pH of the aqueous buffer to be at least 2 units away from the compound's pKa. check_ph->adjust_ph Yes use_cosolvent Incorporate a water-miscible organic co-solvent (e.g., ethanol) into the buffer. check_ph->use_cosolvent No end_soluble Compound Remains in Solution adjust_ph->end_soluble use_surfactant Consider adding a surfactant to the aqueous buffer. use_cosolvent->use_surfactant If ineffective use_surfactant->end_soluble

Caption: Decision tree for preventing precipitation of this compound in aqueous buffers.

Detailed Steps:

  • pH-Dependent Solubility: As a pyridine derivative with an amino group, this compound is a weak base. Its solubility in aqueous solutions is highly dependent on pH.[4] At a pH close to its pKa, the compound is least soluble. Adjusting the pH away from the pKa increases the proportion of the more soluble ionized form.

  • pH Adjustment:

    • Recommendation: Lowering the pH of the aqueous buffer with a suitable acid (e.g., HCl) will protonate the basic nitrogen atoms, forming a more water-soluble salt. A general guideline is to adjust the pH to at least two units below the pKa of the pyridine nitrogen.[4]

    • Caution: Ensure that the altered pH does not interfere with downstream experimental conditions or the stability of other components.

  • Use of Co-solvents:

    • Procedure: If pH adjustment is not an option, incorporating a water-miscible organic solvent like ethanol or DMSO into the aqueous buffer can increase the solubility of the compound.

    • Considerations: The final concentration of the organic solvent should be kept to a minimum to avoid potential toxicity in biological assays or unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: For preparing stock solutions, polar aprotic solvents such as DMSO and DMF are excellent choices due to their strong solvating power for a wide range of organic compounds. Polar protic solvents like methanol and ethanol are also effective. For aqueous applications, solubility is pH-dependent, and acidic aqueous buffers are generally preferred over neutral water.

Q2: Can I heat the solvent to increase the solubility of this compound?

A2: Gentle warming can increase the rate of dissolution. However, excessive heat should be avoided as it may lead to the degradation of the compound. It is advisable not to exceed temperatures of 40-50°C. Always check the thermal stability of the compound before applying heat.

Q3: How does salt formation improve the solubility of this compound?

A3: this compound is a basic compound that can react with an acid to form a salt.[5][6][7] These salt forms, such as the hydrochloride salt, are generally more polar and have higher aqueous solubility than the free base. The selection of an appropriate counter-ion is crucial and is guided by the pKa difference between the compound and the acid.[1][8]

Q4: Are there other advanced techniques to enhance solubility?

A4: Yes, several other methods can be employed, including:

  • Micronization: Reducing the particle size of the solid compound increases the surface area, which can improve the dissolution rate.[2]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.

Data Presentation

Table 1: Solubility of this compound and 2-Aminopyridine in Various Solvents.

SolventThis compound (Qualitative)2-Aminopyridine (Quantitative, g/100g solvent at 25°C)
Polar Protic Solvents
WaterSlightly Soluble89.1
MethanolSoluble158.3
EthanolSoluble103.5
n-PropanolLikely Soluble73.2
IsopropanolLikely Soluble41.5
n-ButanolLikely Soluble51.6
Polar Aprotic Solvents
DMSOSolubleHigh
DMFSolubleHigh
AcetonitrileSparingly Soluble17.0
AcetoneSparingly Soluble46.5
Non-Polar Solvents
TolueneInsoluble4.9
HexaneInsoluble0.2
DichloromethaneSparingly Soluble37.5

Note: "Soluble" indicates that the compound is likely to dissolve to a reasonable extent for most applications. "Slightly Soluble" or "Sparingly Soluble" suggests limited solubility, and "Insoluble" indicates very poor solubility. Quantitative data for 2-Aminopyridine is sourced from scientific literature and should be used as an estimation for the behavior of this compound.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the sample at a high speed to pellet the excess solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved this compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Protocol 2: Solubility Enhancement via pH Adjustment

Objective: To prepare a solution of this compound in an aqueous buffer by modifying the pH.

Materials:

Methodology:

  • Prepare the desired aqueous buffer.

  • While stirring, add the this compound powder to the buffer.

  • Slowly add the acidic solution dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the acid until the solid completely dissolves.

  • Record the final pH of the clear solution.

Protocol 3: Salt Formation for Improved Aqueous Solubility

Objective: To form a soluble salt of this compound.

Materials:

  • This compound

  • A suitable acid (e.g., hydrochloric acid, methanesulfonic acid)

  • An appropriate organic solvent (e.g., ethanol, isopropanol)

  • Stirring apparatus

  • Filtration apparatus

Methodology:

  • Dissolve this compound in a suitable organic solvent.

  • In a separate container, prepare a solution of the chosen acid in the same solvent.

  • Slowly add the acid solution to the this compound solution while stirring. A 1:1 molar ratio is a common starting point.

  • Stir the mixture for a set period. The salt may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm the formation of the salt using analytical techniques such as NMR or FTIR.

  • Test the solubility of the resulting salt in the desired aqueous medium following Protocol 1.

References

Stability issues and degradation of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2-Amino-5-hydroxypyridine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents. For optimal preservation of its integrity, storage at 2-8°C is recommended.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: My solution of this compound has changed color. What could be the cause?

A3: A color change in a this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically caused by oxidation, which can be accelerated by exposure to air (oxygen), light, or incompatible substances. The presence of metal ions can also catalyze this process.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is pH-dependent. The amino and hydroxyl groups on the pyridine (B92270) ring can be protonated or deprotonated, influencing the molecule's susceptibility to degradation. While specific quantitative data is limited, compounds with similar structures, such as aminophenols, are known to be more susceptible to oxidation at neutral to alkaline pH. It is advisable to prepare fresh solutions and consider using buffers appropriate for your specific application to maintain a stable pH.

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solution
  • Problem: The this compound solution, which was initially colorless or pale yellow, has developed a yellow, brown, or even darker color over time.

  • Potential Cause: This is a strong indication of oxidation of the compound. The aminophenol-like structure of this compound makes it susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.

    • Use Degassed Solvents: To minimize exposure to dissolved oxygen, sparge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

    • Protect from Light: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.

    • Chelate Metal Ions: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer system, if compatible with your experimental design.

    • pH Control: Maintain the pH of your solution within a range that minimizes oxidation. For many aminophenols, slightly acidic conditions can slow down the rate of oxidation.

Issue 2: Precipitate Formation in a Buffered Solution
  • Problem: A precipitate has formed in my buffered aqueous solution of this compound.

  • Potential Cause: The solubility of this compound is pH-dependent. If the pH of the buffer is near the isoelectric point of the compound, its solubility will be at a minimum, potentially leading to precipitation.

  • Troubleshooting Steps:

    • Verify pH: Double-check the pH of your buffered solution.

    • Adjust pH: If your experimental protocol allows, adjust the pH of the solution away from the isoelectric point to increase solubility. For compounds with amino and hydroxyl groups, moving to a more acidic or more alkaline pH will generally increase solubility.

    • Consider a Co-solvent: If adjusting the pH is not an option, the addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) may help to keep the compound in solution. Ensure the co-solvent is compatible with your assay.

Issue 3: Inconsistent Results in Biological Assays
  • Problem: I am observing high variability or a loss of activity in my biological assays (e.g., kinase inhibition, cell-based assays) using this compound.

  • Potential Cause: Degradation of the compound can lead to a decrease in the concentration of the active species and the formation of byproducts that may interfere with the assay. The compound may also be reacting with components of the assay medium.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Before use, assess the purity of your solid this compound using a suitable analytical method like HPLC.

    • Use Freshly Prepared Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Minimize Incubation Time in Aqueous Media: When preparing working solutions in aqueous assay buffers, minimize the time the compound spends in the buffer before the assay is initiated.

    • Run Control Experiments: Include controls to test for any non-specific effects of the compound or its potential degradation products on your assay system. For example, in an enzymatic assay, test the compound against the enzyme in the absence of its substrate to check for any direct interference with the detection method.

Data Presentation

Table 1: Summary of Stability and Degradation Factors for this compound

ParameterObservation/RecommendationPotential Degradation Products
Light Exposure Susceptible to photodegradation. Solutions and solid should be protected from light.Oxidized and polymerized species.
Temperature Stable at room temperature for short periods. For long-term storage, refrigeration (2-8°C) is recommended.Accelerated oxidation and other degradation pathways at elevated temperatures.
pH in Aqueous Solution Stability is pH-dependent. More susceptible to oxidation at neutral to alkaline pH.Hydrolytic and oxidative degradation products.
Presence of Oxygen Prone to oxidation. Use of degassed solvents and inert atmosphere is recommended for sensitive applications.Quinone-imine like structures and polymeric materials.
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.Varies depending on the reactant.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for a forced degradation study to identify the stability-indicating conditions for this compound.

  • Materials:

    • This compound

    • HPLC grade acetonitrile (B52724) and water

    • Formic acid or trifluoroacetic acid (for mobile phase)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Methodology:

    • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Forced Degradation Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and incubate at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at 60°C for 24 hours.

      • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours and then dissolve to prepare a sample solution.

      • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Sample Analysis:

      • Before injection, neutralize the acidic and basic samples.

      • Analyze all samples by HPLC. A typical starting condition could be a gradient elution on a C18 column with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Mandatory Visualization

degradation_pathway A This compound B Oxidation A->B F Hydrolysis A->F C Quinone-imine Intermediate B->C D Polymerization C->D E Colored Polymeric Byproducts D->E G Ring Opening/Other Degradants F->G

Caption: A simplified potential degradation pathway for this compound.

Caption: A logical workflow for troubleshooting common issues with this compound.

Identifying and removing impurities from 2-Amino-5-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory-scale synthetic routes for this compound are:

  • Debenzylation of 5-(benzyloxy)pyridin-2-amine: This method involves the removal of a benzyl (B1604629) protecting group from the hydroxyl moiety using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[1][2]

  • Multi-step synthesis from 2-Amino-5-bromopyridine: This is a four-step process that includes protection of the amino group, methoxylation, deprotection of the amino group, and finally demethylation of the methoxy (B1213986) group to yield the desired product.[3][4][5]

Q2: What are the potential impurities I should be aware of for each synthetic route?

A2: The potential impurities are highly dependent on the chosen synthetic pathway. Below is a summary of expected impurities for the two primary routes.

Impurity Profile by Synthetic Route
Synthetic RoutePotential ImpurityChemical StructureRationale for Presence
Debenzylation of 5-(benzyloxy)pyridin-2-amine 5-(benzyloxy)pyridin-2-amineIncomplete reaction.
TolueneByproduct of the debenzylation reaction.
Palladium residues-Leaching from the Pd/C catalyst.
Synthesis from 2-Amino-5-bromopyridine 2-Amino-5-bromopyridineUnreacted starting material from the initial step.[6]
5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridineIncomplete methoxylation.
5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridineIncomplete deprotection of the amino group.
2-Amino-5-methoxypyridineIncomplete demethylation of the methoxy group.

Q3: My final product has a brownish tint. What could be the cause and how can I remove it?

A3: A brownish coloration in the final product often indicates the presence of colored impurities, which could be degradation products or residual starting materials and intermediates, particularly in multi-step syntheses.[7][8] Purification through recrystallization or column chromatography is typically effective in removing these colored impurities to yield a white or off-white product.

Troubleshooting Guides

Issue 1: Incomplete reaction during the debenzylation of 5-(benzyloxy)pyridin-2-amine.

Symptoms:

  • TLC or HPLC analysis shows the presence of the starting material, 5-(benzyloxy)pyridin-2-amine, in the crude product.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use fresh Pd/C catalyst. Ensure the catalyst has not been exposed to air or moisture for prolonged periods.
Insufficient Hydrogen Ensure a continuous and adequate supply of hydrogen gas. Purge the reaction vessel with an inert gas before introducing hydrogen.
Inadequate Reaction Time or Temperature Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider increasing the reaction time or temperature slightly.
Catalyst Poisoning The pyridine (B92270) nitrogen can sometimes interfere with the palladium catalyst.[9] If the reaction stalls, filtering the mixture and adding fresh catalyst may help.
Issue 2: Low yield in the final demethylation step of the 2-Amino-5-bromopyridine route.

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected.

  • Analytical data (e.g., NMR, LC-MS) indicates the presence of 2-Amino-5-methoxypyridine.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Demethylation The demethylation using strong acids like 95% H2SO4 can be slow.[4] Increase the reaction time or temperature as per literature recommendations, while carefully monitoring for potential degradation.
Suboptimal Acid Concentration Ensure the concentration of the acid used for demethylation is correct.
Product Degradation Prolonged exposure to harsh acidic conditions at high temperatures can lead to product degradation. Optimize the reaction time and temperature to find a balance between complete conversion and minimal degradation.

Experimental Protocols

Purification Protocol: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.

  • Solvent Selection: Based on the polar nature of this compound, suitable recrystallization solvents include ethanol, methanol/water mixtures, or acetone/hexane mixtures.[1][3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for assessing the purity of this compound.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective for separating aminopyridines.[10][11]

    • Example Gradient: Start with 5% acetonitrile and increase to 95% over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 270 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

General Troubleshooting Workflow

G General Troubleshooting Workflow for this compound Synthesis start Synthesis Complete check_purity Analyze Crude Product (TLC/HPLC) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure product_ok Product is Pure is_pure->product_ok Yes identify_impurity Identify Impurity (LC-MS/NMR) is_pure->identify_impurity No troubleshoot Troubleshoot Synthesis Step identify_impurity->troubleshoot purify Purify Product (Recrystallization/Chromatography) identify_impurity->purify troubleshoot->start Re-run Synthesis recheck_purity Re-analyze Purified Product purify->recheck_purity recheck_purity->is_pure

Caption: A decision tree for troubleshooting the synthesis of this compound.

Purification Workflow

G Purification Workflow for this compound crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography check_purity_recryst Check Purity (HPLC) recrystallization->check_purity_recryst check_purity_column Check Purity (HPLC) column_chromatography->check_purity_column is_pure_recryst Purity Acceptable? check_purity_recryst->is_pure_recryst is_pure_column Purity Acceptable? check_purity_column->is_pure_column pure_product Pure this compound is_pure_recryst->column_chromatography No is_pure_recryst->pure_product Yes is_pure_column->recrystallization No, try recrystallization is_pure_column->pure_product Yes

Caption: A workflow for the purification of crude this compound.

References

Technical Support Center: Optimizing Derivatization of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-Amino-5-hydroxypyridine (B112774). Our aim is to address common challenges and provide actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is often essential for the analysis of this compound by techniques such as gas chromatography (GC). This is because the amino and hydroxyl groups are polar and can lead to poor peak shape, tailing, and low volatility. Derivatization masks these polar groups, increasing the compound's volatility and thermal stability, which improves its chromatographic behavior and detection.

Q2: Which functional group, the amino or the hydroxyl, is more reactive towards derivatizing agents?

A2: The relative reactivity of the amino and hydroxyl groups depends on the specific derivatizing agent and reaction conditions. Generally, the amino group is a stronger nucleophile than the hydroxyl group and will react more readily with acylating agents. However, under basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, enhancing its reactivity. For silylating agents, the reactivity order is typically alcohol > phenol (B47542) > carboxylic acid > amine > amide.

Q3: How can I achieve selective derivatization of either the amino or the hydroxyl group?

A3: Achieving selective derivatization requires careful control of reaction conditions and the choice of reagents.

  • For selective N-derivatization (acylation): Mild reaction conditions with acylating agents like acetic anhydride (B1165640) in a non-basic solvent will favor the acylation of the more nucleophilic amino group.

  • For selective O-derivatization (silylation): Silylating agents such as BSTFA or MSTFA can be used. The reactivity is often influenced by steric hindrance, and in some cases, protection of the amino group may be necessary prior to O-silylation.[1] Orthogonal protecting group strategies can be employed where one group is protected, the other is derivatized, and then the protecting group is removed.[2]

  • For selective O-acylation: In an acidic medium, the amino group will be protonated, preventing its acylation and allowing for the selective acylation of the hydroxyl group.[3]

Q4: What are the most common side reactions to be aware of during derivatization?

A4: The primary side reaction is di-derivatization, where both the amino and hydroxyl groups react with the derivatizing agent. Other potential side reactions include the formation of by-products from the derivatizing reagent itself, especially in the presence of water, and incomplete reactions leading to a mixture of mono- and di-derivatized products. For bifunctional pyridines, side reactions with unhindered alcohols and amines have been observed.[4]

Troubleshooting Guides

Problem 1: Low or No Derivatization Product Yield
Possible Cause Suggested Solution
Inactive Reagent Use a fresh vial of the derivatizing reagent. Ensure it has been stored under the recommended conditions (e.g., in a desiccator, protected from light and moisture).
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents. For silylation reactions, which are particularly moisture-sensitive, consider co-evaporating the sample with an anhydrous solvent before adding the reagent.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to go to completion. Start with the recommended temperature for the specific reagent and then systematically vary it.
Incorrect Reaction Time The reaction may not have had enough time to complete. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.
Inappropriate Solvent The solvent can significantly impact the reaction. Ensure the chosen solvent is compatible with the derivatizing reagent and the analyte. For some reactions, a basic solvent like pyridine (B92270) can act as a catalyst.
Insufficient Reagent Use a molar excess of the derivatizing reagent to drive the reaction to completion. A 2:1 molar ratio of reagent to active hydrogens is a good starting point for silylation.
Problem 2: Formation of Multiple Products (Incomplete or Multiple Derivatizations)
Possible Cause Suggested Solution
Non-selective Reaction Conditions To favor mono-derivatization, adjust the stoichiometry of the reagents, using a near-equimolar amount of the derivatizing agent. For selective N- or O-derivatization, refer to the strategies outlined in FAQ Q3.
Reaction Time Too Short/Long A short reaction time may lead to incomplete derivatization, while a very long time might promote the formation of side products. Optimize the reaction time by monitoring its progress.
Inconsistent Temperature Maintain a stable reaction temperature using a controlled heating/cooling system to ensure consistent product formation.
Problem 3: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Suggested Solution
Incomplete Derivatization Residual un-derivatized polar groups can interact with the chromatographic column, leading to poor peak shape. Ensure the derivatization reaction has gone to completion.
Decomposition of Derivative The derivatized product may be unstable. Analyze the sample as soon as possible after derivatization. For silyl (B83357) derivatives, which can be moisture-sensitive, ensure the entire analytical system is free of moisture.
Chromatographic Conditions Optimize the GC or HPLC method, including the column type, temperature program, and mobile phase composition.

Data Presentation: Comparison of Common Derivatizing Agents

The selection of an appropriate derivatizing agent is crucial for successful analysis. The following tables provide a comparative overview of common acylating and silylating agents that can be used for the derivatization of this compound.

Table 1: Comparison of Acylating Agents for N- and O-Acylation

Acylating Agent Abbreviation Reactivity By-products Typical Reaction Conditions Selectivity Notes
Acetic AnhydrideAc₂OModerateAcetic acidRoom temperature to gentle heating. Often used with a base catalyst (e.g., pyridine).Generally acylates the amino group preferentially under neutral or basic conditions.
Trifluoroacetic AnhydrideTFAAHighTrifluoroacetic acidRoom temperature. Highly reactive.Can acylate both amino and hydroxyl groups. Conditions need to be carefully controlled for selectivity.
N-Methyl-bis(trifluoroacetamide)MBTFAHighN-methyltrifluoroacetamideHeating is often required.Highly reactive, may lead to di-acylation.
Pentafluoropropionic AnhydridePFAAHighPentafluoropropionic acidSimilar to TFAA, highly reactive.Can acylate both functional groups.

Table 2: Comparison of Silylating Agents for O- and N-Silylation

Silylating Agent Abbreviation Reactivity By-products Typical Reaction Conditions Selectivity Notes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighN-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide60-100°C for 30-60 min. Often used with a catalyst like TMCS.[1]Highly efficient for silylating hydroxyl groups. Can also silylate amines.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAVery HighN-methyltrifluoroacetamide60-100°C for 30-60 min.[1]One of the most powerful silylating agents, with very volatile by-products.[1]
TrimethylchlorosilaneTMCSCatalystHClUsed as a catalyst (1-10%) with other silylating agents.[5]Increases the reactivity of the primary silylating agent.
TrimethylsilylimidazoleTMSIHighImidazoleRoom temperature to gentle heating.Particularly effective for hydroxyl groups.

Experimental Protocols

The following protocols provide a starting point for the derivatization of this compound. Optimization may be required for specific applications.

Protocol 1: N-Acetylation of this compound

This protocol is adapted from a general procedure for the N-acetylation of aminopyridines.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: O-Silylation of this compound (with Amino Group Protection)

This protocol involves a two-step process of protecting the amino group followed by silylation of the hydroxyl group.

Step 1: Protection of the Amino Group (example with Boc anhydride)

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water).

  • Add a base such as sodium bicarbonate.

  • Add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents) and stir at room temperature overnight.

  • Extract the Boc-protected product and purify as necessary.

Step 2: Silylation of the Hydroxyl Group

  • Dissolve the Boc-protected this compound in an anhydrous solvent (e.g., acetonitrile (B52724) or pyridine).

  • Add a silylating agent such as BSTFA with 1% TMCS (2 equivalents).

  • Heat the reaction mixture at 60-80°C for 1 hour.

  • After cooling, the sample can be directly analyzed by GC-MS, or the solvent can be evaporated and the derivative redissolved in a suitable solvent for analysis.

Visualizing Workflows and Logic

The following diagrams illustrate key decision-making processes and workflows for optimizing the derivatization of this compound.

Derivatization_Decision_Tree start Goal: Derivatize This compound target_analysis Target Analysis Method? start->target_analysis gc_ms GC-MS target_analysis->gc_ms GC-MS hplc HPLC target_analysis->hplc HPLC select_reagent Select Reagent Type gc_ms->select_reagent derivatization_needed Is Derivatization Needed? hplc->derivatization_needed no_derivatization Direct Analysis derivatization_needed->no_derivatization No derivatization_needed->select_reagent Yes silylation Silylation (e.g., BSTFA, MSTFA) select_reagent->silylation Volatility acylation Acylation (e.g., Acetic Anhydride, TFAA) select_reagent->acylation Stability selective_derivatization Selective Derivatization Required? silylation->selective_derivatization acylation->selective_derivatization n_selective N-Selective (Mild Acylation) selective_derivatization->n_selective Amino Group o_selective O-Selective (Protect Amino Group First or Acidic O-acylation) selective_derivatization->o_selective Hydroxyl Group di_derivatization Di-derivatization (Excess Reagent, Harsher Conditions) selective_derivatization->di_derivatization Both Groups optimize Optimize Conditions (Temp, Time, Solvent) n_selective->optimize o_selective->optimize di_derivatization->optimize

Caption: Decision tree for selecting a derivatization strategy.

Troubleshooting_Workflow start Low/No Product Yield check_reagent Check Reagent (Fresh? Stored Correctly?) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Use Fresh Reagent check_reagent->reagent_bad No check_moisture Check for Moisture (Dry Glassware/Solvents?) reagent_ok->check_moisture moisture_ok System is Dry check_moisture->moisture_ok Yes moisture_bad Dry System Thoroughly check_moisture->moisture_bad No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) moisture_ok->check_conditions conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes conditions_bad Optimize Conditions Systematically check_conditions->conditions_bad No consult Consult Literature for Similar Compounds conditions_ok->consult

Caption: A logical workflow for troubleshooting low product yield.

References

Troubleshooting guide for the synthesis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scale, and desired purity. Key approaches include:

  • Multi-step synthesis from 2-amino-5-bromopyridine (B118841): This common route involves the protection of the amino group, followed by a nucleophilic substitution to introduce a protected hydroxyl group (e.g., as a methoxy (B1213986) or benzyloxy ether), and subsequent deprotection steps.[1][2][3]

  • Catalytic hydrogenation of a protected precursor: A high-yielding method involves the hydrogenation of 5-(benzyloxy)pyridin-2-amine (B113376) using a palladium on carbon (Pd/C) catalyst.[4][5]

  • Diazotization of aminopyridines: This classical method involves the diazotization of a suitably substituted aminopyridine, followed by hydrolysis of the diazonium salt.[6]

Q2: I am getting a low yield in my synthesis. What are the likely causes and how can I improve it?

Low yields are a common issue in pyridine (B92270) synthesis and can stem from several factors.[7][8][9] A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. It is advisable to screen a range of conditions to find the optimal parameters for your specific reaction.[7]

  • Purity of Starting Materials: Impurities can lead to side reactions and lower yields. Ensure the purity of your reagents before commencing the synthesis.

  • Inefficient Deprotection: In multi-step syntheses, incomplete deprotection of the methoxy or benzyloxy groups is a common cause of low yield. Monitor the deprotection step closely by TLC and consider optimizing the reaction time or the amount of deprotecting agent.

  • Product Loss During Work-up and Purification: this compound can be sensitive to air oxidation and may be challenging to purify.[6] Minimize exposure to air and consider using appropriate purification techniques to avoid product loss.

Q3: I am observing significant side product formation. How can I minimize this?

The formation of side products can be influenced by reaction conditions and the choice of reagents.

  • Incomplete Protection/Deprotection: Ensure complete protection of the amino group in the initial steps to prevent unwanted side reactions. Similarly, ensure complete deprotection at the final stage.

  • Over-nitration: In syntheses involving nitration steps, over-nitration can be a problem. Control the reaction temperature and stoichiometry of the nitrating agent carefully to favor mono-nitration.[10]

  • Alternative Reaction Pathways: Depending on the chosen route, alternative cyclization or substitution patterns can lead to isomeric impurities. Careful control of reaction conditions can help to favor the desired product.

Q4: What are the best practices for purifying this compound?

The purification of this compound can be challenging due to its physical properties.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: Column chromatography on silica (B1680970) gel can be used for purification. However, tailing may be an issue due to the basic nature of the pyridine nitrogen. This can sometimes be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.

  • Handling Precautions: this compound can be sensitive to air oxidation.[6] It is advisable to handle the purified compound under an inert atmosphere and store it protected from light and air.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reactionMonitor reaction progress by TLC. Extend reaction time or increase temperature cautiously.
Suboptimal reaction conditionsSystematically vary parameters like temperature, solvent, and catalyst concentration.[7]
Impure starting materialsVerify the purity of all reagents before use.
Product loss during work-upOptimize extraction and filtration procedures. Minimize exposure to air and light.
Side Product Formation Incomplete protection of the amino groupEnsure complete conversion to the protected intermediate by TLC analysis before proceeding.
Over-nitration in nitration stepsLower the reaction temperature and use a minimal excess of the nitrating agent.[10]
Isomer formationCarefully control the reaction temperature and addition of reagents to favor the desired isomer.
Incomplete Deprotection Insufficient deprotecting agent or reaction timeIncrease the amount of deprotecting agent (e.g., HBr, BBr3, or Pd/C for hydrogenation) and/or extend the reaction time. Monitor by TLC.
Catalyst poisoning (for catalytic hydrogenation)Ensure the purity of the substrate and solvent. Use a fresh batch of catalyst.
Purification Difficulties Tailing on silica gel columnAdd a small percentage of triethylamine or ammonia (B1221849) to the eluent.
Product decomposition during purificationUse milder purification techniques like crystallization if possible. Avoid prolonged heating.
Product is air-sensitivePerform purification and handling under an inert atmosphere (e.g., nitrogen or argon).[6]

Experimental Protocols

Synthesis of this compound from 2-Amino-5-bromopyridine (Four-Step Route)

This protocol is based on a common multi-step synthesis.[1][2][3]

Step 1: Protection of the Amino Group

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., toluene), add a protecting group reagent (e.g., 2,5-hexanedione) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Work-up the reaction by washing with an aqueous basic solution and brine. Dry the organic layer and concentrate to obtain the protected intermediate.

Step 2: Methoxylation

  • To a solution of the protected intermediate in a suitable solvent (e.g., methanol (B129727) or DMF), add sodium methoxide.

  • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • Work-up the reaction to isolate the methoxylated intermediate.

Step 3: Deprotection of the Amino Group

Step 4: Demethylation

  • Treat 2-amino-5-methoxypyridine with a strong acid (e.g., 95% H2SO4 or HBr in acetic acid) to cleave the methyl ether.[1]

  • Carefully monitor the reaction to avoid degradation of the product.

  • Neutralize the reaction mixture and extract the product. Purify by crystallization or column chromatography.

Data Presentation

Synthetic Route Starting Material Key Reagents Overall Yield (%) Reference
Multi-step Synthesis2-Amino-5-bromopyridine2,5-hexanedione, NaOMe, H2SO445[1][2]
Catalytic Hydrogenation5-(benzyloxy)pyridin-2-amine10% Pd/C, H292[4][5]

Visualization

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product cluster_troubleshooting Troubleshooting Points start 2-Amino-5-bromopyridine protection 1. Protection (e.g., 2,5-hexanedione) start->protection Step 1 methoxylation 2. Methoxylation (e.g., NaOMe) protection->methoxylation Step 2 ts1 Low Yield/ Side Products protection->ts1 deprotection_amine 3. Amino Deprotection (e.g., NH2OH·HCl) methoxylation->deprotection_amine Step 3 demethylation 4. Demethylation (e.g., H2SO4) deprotection_amine->demethylation Step 4 product This compound demethylation->product ts2 Incomplete Reaction demethylation->ts2 ts3 Purification Issues product->ts3

Caption: A typical multi-step synthesis workflow for this compound with key troubleshooting points.

References

Safe handling and storage procedures for 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 2-Amino-5-hydroxypyridine, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. Key hazards include:

  • Toxicity: It can be toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Irritation: It is known to cause skin and serious eye irritation.[1][4][5] It may also cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles are necessary.[1]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][4][6]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial in case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][5][7] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][5][7]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth with water.[1][3]

Q4: How should I properly store this compound?

A4: Proper storage is essential for maintaining the chemical's stability and ensuring safety:

  • Store in a cool, dry, and well-ventilated area.[4][6]

  • Keep the container tightly closed and store in the original container.[3][6][7]

  • Store away from incompatible materials and foodstuff containers.[6] Some sources recommend refrigeration.[5][8]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with the following substances:

  • Strong oxidizing agents[1][4]

  • Strong acids[1][4]

  • Acid anhydrides[1]

  • Acid chlorides[1]

Q6: What are the correct procedures for cleaning up a spill?

A6: For minor spills, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal. For major spills, evacuate the area, move upwind, and alert emergency responders.[6]

Quantitative Data Summary

PropertyValueSource
Melting Point170-176 °C[4]
Boiling Point~298 °C (with thermal decomposition)[4]
Flash Point203.5 °C[4]
Vapor Pressure0.007 Pa at 20 °C[4]

Experimental Workflow: Safe Handling and Storage

Safe_Handling_and_Storage_of_2_Amino_5_hydroxypyridine Workflow for Safe Handling and Storage of this compound start Start: Receive Chemical assess_hazards 1. Assess Hazards - Review SDS - Identify toxicity and irritation risks start->assess_hazards don_ppe 2. Don Appropriate PPE - Safety Goggles - Gloves - Lab Coat assess_hazards->don_ppe handling 3. Handling - Use in a well-ventilated area - Avoid generating dust - No eating, drinking, or smoking don_ppe->handling storage 4. Storage - Cool, dry, well-ventilated area - Tightly closed original container - Away from incompatibles handling->storage spill_response Spill or Exposure Event handling->spill_response If spill/exposure occurs storage->handling For subsequent use waste_disposal 6. Waste Disposal - Dispose of in accordance with  local, state, and federal regulations storage->waste_disposal When no longer needed first_aid 5a. First Aid Procedures - Follow SDS guidelines for  Inhalation, Skin/Eye Contact, Ingestion spill_response->first_aid Exposure cleanup 5b. Spill Cleanup - Use dry methods - Collect in labeled container - Alert emergency responders for major spills spill_response->cleanup Spill first_aid->waste_disposal cleanup->waste_disposal end End: Experiment Complete waste_disposal->end

Caption: Safe handling and storage workflow for this compound.

References

Common side reactions in the synthesis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Amino-5-hydroxypyridine (B112774). The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed and documented synthetic pathway commences with 2-Amino-5-bromopyridine (B118841). This multi-step process involves:

  • Protection of the amino group: Typically using 2,5-hexanedione (B30556) to form a pyrrole-protected intermediate.

  • Methoxylation: Substitution of the bromine atom with a methoxy (B1213986) group using a methoxide (B1231860) source.

  • Deprotection of the amino group: Removal of the pyrrole (B145914) protecting group to yield 2-Amino-5-methoxypyridine.

  • Demethylation: Cleavage of the methyl ether to afford the final product, this compound.[1][2]

Q2: What are the critical parameters to control during the demethylation step with concentrated sulfuric acid?

A2: The demethylation using concentrated sulfuric acid is a critical step where temperature and reaction time must be carefully controlled. Over-heating or prolonged reaction times can lead to charring and the formation of sulfonated byproducts. It is recommended to maintain the temperature between 80-95°C and monitor the reaction progress closely using Thin Layer Chromatography (TLC).[3]

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves an initial acid-base workup to remove impurities. The crude product can then be further purified by recrystallization from a suitable solvent system, such as water or ethanol/water mixtures. Column chromatography can also be employed for high-purity requirements.

Q4: Are there alternative reagents for the demethylation step?

A4: While concentrated sulfuric acid is commonly used, other demethylating agents such as hydrobromic acid (HBr) have also been reported.[3] The choice of reagent can impact the reaction conditions and the impurity profile.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Methoxylation Step
Potential Cause Troubleshooting Action
Incomplete reaction- Ensure the sodium methoxide is fresh and anhydrous.- Extend the reaction time and monitor by TLC until the starting material is consumed.- Consider using a higher boiling point solvent to increase the reaction temperature, if appropriate for the substrate.
Side reaction: Reduction of the bromo group- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.- Use purified starting materials and solvents.
Poor solubility of reactants- Choose a solvent in which both the protected 2-amino-5-bromopyridine and sodium methoxide have adequate solubility at the reaction temperature.
Problem 2: Formation of Multiple Products in the Demethylation Step
Potential Cause Troubleshooting Action
Sulfonation of the pyridine (B92270) ring- Carefully control the reaction temperature, avoiding temperatures above 95°C.- Use the minimum effective concentration of sulfuric acid.
Charring/degradation of the product- Reduce the reaction time and monitor the reaction progress frequently by TLC.- Ensure the reaction mixture is stirred efficiently to prevent localized overheating.
Incomplete demethylation- If the starting material, 2-Amino-5-methoxypyridine, is still present, consider extending the reaction time at the recommended temperature.
Problem 3: Difficulty in Isolating the Final Product
Potential Cause Troubleshooting Action
Product is soluble in the aqueous phase during workup- Adjust the pH of the aqueous solution carefully to the isoelectric point of this compound to minimize its solubility.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Emulsion formation during extraction- Add a small amount of brine to the aqueous layer to break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.

Summary of Yields from Literature

The following table summarizes the reported yields for the synthesis of this compound and its intermediates.

Step Starting Material Product Reported Yield Reference
Overall2-Amino-5-bromopyridineThis compound45%[1][2]
Deprotection & Demethylation2-(2',5'-dimethyl pyrrole)-5-methoxypyridineThis compound hydrochloride63%[4]
Deprotection & Demethylation2-(2',5'-dimethyl pyrrole)-5-methoxypyridineThis compound hydrobromide77%[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (Protection)
  • To a solution of 2-Amino-5-bromopyridine (10 mmol) in toluene (B28343) (30 mL), add 2,5-hexanedione (12 mmol) and p-toluenesulfonic acid (3 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus for 8-10 hours, or until the starting material is no longer detectable by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 2-Amino-5-methoxypyridine (Methoxylation and Deprotection)

This protocol combines methoxylation and deprotection as described in some literature.

  • Prepare a solution of sodium methoxide from sodium (excess) and methanol.

  • Add the protected 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine to the sodium methoxide solution.

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • Once the methoxylation is complete, cool the reaction and quench with 2 M HCl.

  • Wash with a suitable organic solvent (e.g., isopropyl ether).

  • Adjust the pH of the aqueous layer to 9-10 with 6 M NaOH.

  • Extract the product multiple times with diethyl ether.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting oily residue by column chromatography.

Protocol 3: Synthesis of this compound (Demethylation)
  • Carefully add 2-Amino-5-methoxypyridine (5 mmol) dropwise to 95% sulfuric acid (10 mL) preheated to 80°C. Maintain the temperature between 80-85°C during the addition.

  • After the addition is complete, continue stirring at 90-93°C for approximately 24 hours, or until the starting material is consumed as monitored by TLC.[3]

  • Pour the reaction mixture into crushed ice (100 g).

  • Neutralize the solution to a pH of 7-8 by the gradual addition of sodium carbonate.

  • Extract the aqueous mixture several times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Visualizations

Synthesis_Pathway A 2-Amino-5-bromopyridine B 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine A->B 2,5-Hexanedione, p-TsOH, Toluene, Reflux C 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine B->C NaOMe, Methanol, Reflux D 2-Amino-5-methoxypyridine C->D Hydroxylamine HCl E This compound D->E 95% H2SO4, 90-93°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product step1 Identify Reaction Step with Issue (TLC, HPLC, NMR) start->step1 step2a Methoxylation Issue? step1->step2a step2b Demethylation Issue? step1->step2b step2a->step2b No step3a Check Reagents (Anhydrous NaOMe) Extend Reaction Time Inert Atmosphere step2a->step3a Yes step3b Control Temperature (80-95°C) Monitor Reaction Closely Reduce Reaction Time step2b->step3b Yes end Optimized Synthesis step2b->end No step3a->end step3b->end

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions cluster_methoxylation Methoxylation Step cluster_demethylation Demethylation Step A Protected 2-Amino-5-bromopyridine B Desired Product: Protected 2-Amino-5-methoxypyridine A->B NaOMe C Side Product: Protected 2-Aminopyridine (Reduction) A->C Trace H2O / Impurities D 2-Amino-5-methoxypyridine E Desired Product: This compound D->E Controlled H2SO4, 90-93°C F Side Product: Sulfonated Byproduct D->F Excess H2SO4 / High Temp. G Side Product: Charred Material D->G Prolonged High Temp.

Caption: Common side reactions in the synthesis.

References

Scaling up the synthesis of 2-Amino-5-hydroxypyridine for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Amino-5-hydroxypyridine (B112774) for pilot production. It provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of synthetic routes to address challenges encountered during the transition from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of this compound?

A1: Two primary routes are commonly considered for the pilot-scale synthesis of this compound. The first is the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine, which involves the removal of a benzyl (B1604629) protecting group. The second is a multi-step synthesis commencing from 2-amino-5-bromopyridine (B118841), which includes protection of the amino group, a nucleophilic substitution to introduce the hydroxyl functionality (often via a methoxy (B1213986) intermediate), followed by deprotection steps. A similar multi-step approach starting from 2-amino-5-bromo(iodo)pyridine has also been patented.

Q2: What are the critical safety precautions to consider when handling reagents for these syntheses at a pilot scale?

A2: For the multi-step synthesis involving a methoxylation step, the handling of sodium methylate requires strict safety protocols. It is a flammable and corrosive material. Ensure that the storage and handling areas are rated for flammable substances and are well-ventilated. Use closed systems for transfers to minimize exposure and prevent contact with moisture, which can reduce its efficacy. Personal protective equipment (PPE), including neoprene gloves, boots, coveralls, goggles, and a face shield, is mandatory when there is a potential for direct contact. For the catalytic hydrogenation route, handling of hydrogen gas and the pyrophoric palladium on carbon (Pd/C) catalyst requires an inert atmosphere during handling and filtration to prevent the risk of fire.

Q3: How can I effectively remove the palladium catalyst after hydrogenation at a pilot scale?

A3: At the pilot scale, complete removal of the palladium catalyst can be challenging. Filtration is the standard method. Using a filter aid like Celite® can improve filtration efficiency and prevent the fine catalyst particles from passing through the filter medium. It is crucial to perform the filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry, catalyst-impregnated filter cake from igniting upon exposure to air. The filter cake should be washed with the reaction solvent to recover the maximum amount of product.

Q4: What are the common impurities I should expect in the final product?

A4: The impurity profile will depend on the synthetic route chosen. In the catalytic hydrogenation route, impurities may include the starting material (5-(benzyloxy)pyridin-2-amine) if the reaction is incomplete, or by-products from over-reduction of the pyridine (B92270) ring. In the multi-step synthesis, potential impurities include unreacted starting materials or intermediates from each step, as well as by-products from side reactions. For instance, incomplete demethylation in the final step of one of the multi-step routes can leave 2-amino-5-methoxypyridine (B21397) as an impurity.

Troubleshooting Guides

Route 1: Catalytic Debenzylation of 5-(benzyloxy)pyridin-2-amine
Issue Potential Cause Troubleshooting Steps
Slow or Stalled Reaction Catalyst Poisoning: The nitrogen atom of the pyridine ring can strongly coordinate with the palladium catalyst, inhibiting its activity.[1]- Acidic Additives: Add a mild acid like acetic acid to protonate the pyridine nitrogen, reducing its coordination to the catalyst.[1] - Catalyst Choice: Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for substrates with basic nitrogen groups.[1] - Increase Catalyst Loading: As a last resort, a higher catalyst loading may compensate for partial poisoning.[1]
Poor Catalyst Quality: The catalyst may be old or from a less reliable supplier.- Use a fresh batch of catalyst from a reputable source.
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently at a larger scale.- Ensure adequate and consistent hydrogen pressure is maintained throughout the reaction.
Incomplete Reaction Mass Transfer Limitations: In a larger reactor, agitation may not be sufficient for effective mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.- Optimize the stirring speed to ensure the catalyst remains suspended and there is good gas-liquid dispersion.
Formation of By-products (Ring Saturation) Over-reduction: The pyridine or benzene (B151609) ring may be hydrogenated under the reaction conditions.- Lower Hydrogen Pressure and Temperature: Milder conditions can favor debenzylation over ring saturation. - Transfer Hydrogenation: Use a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of hydrogen gas for a milder and more selective reaction.[1]
Difficulty in Catalyst Filtration Fine Catalyst Particles: The Pd/C catalyst consists of very fine particles that can clog filters.- Use a filter aid such as Celite® to form a pre-coat on the filter. - Ensure the filtration is performed under an inert atmosphere to prevent the catalyst from igniting.
Route 2: Multi-step Synthesis from 2-Amino-5-bromopyridine
Issue Potential Cause Troubleshooting Steps
Low Yield in Protection Step Incomplete Reaction: The protection of the amino group may not go to completion.- Monitor the reaction progress using TLC or HPLC. - Consider adjusting the reaction temperature or time.
Low Yield in Methoxylation Step Moisture Contamination: Sodium methylate is highly sensitive to moisture, which will consume the reagent.- Ensure all solvents and reagents are anhydrous. - Handle sodium methylate under a dry, inert atmosphere.
Formation of Side Products in Deprotection Harsh Deprotection Conditions: The conditions for removing the protecting group may be too harsh, leading to degradation of the product.- Screen for milder deprotection conditions. - Carefully control the temperature and reaction time.
Incomplete Demethylation Inefficient Reagent: The demethylating agent (e.g., 95% H₂SO₄) may not be effective enough at the pilot scale.[2]- Ensure the concentration of the acid is as specified. - Consider alternative demethylating agents if the issue persists.
Product Purity Issues Residual Intermediates: Incomplete conversion in any of the steps will lead to impurities in the final product.- Optimize each step of the synthesis to ensure complete conversion. - Consider purification of intermediates before proceeding to the next step.

Data Presentation: Comparison of Synthetic Routes

Parameter Route 1: Catalytic Debenzylation Route 2: Multi-step Synthesis from 2-Amino-5-bromopyridine Route 3: Patented Multi-step Synthesis from 2-Amino-5-bromo(iodo)pyridine
Starting Material 5-(benzyloxy)pyridin-2-amine2-amino-5-bromopyridine2-amino-5-bromo(iodo)pyridine
Number of Steps 143
Key Reagents Pd/C, H₂2,5-hexanedione (B30556), Sodium methylate, Hydroxylamine (B1172632) hydrochloride, 95% H₂SO₄[2]2,5-hexanedione, Sodium benzyl alcohol, Acid (for deprotection)[3]
Reported Overall Yield ~92% (lab scale)[4]~45% (lab scale)[2]Not explicitly stated, but individual step yields are provided in the patent.
Scalability Considerations Catalyst handling and filtration, hydrogen safety.Handling of sodium methylate, multiple unit operations.Handling of sodium benzyl alcohol, control of deprotection.
Potential for Impurities Starting material, ring-saturated by-products.Intermediates from each step, by-products from side reactions.Intermediates, by-products from incomplete deprotection.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Debenzylation[4]
  • Reaction Setup: Charge a suitable autoclave with 5-(benzyloxy)pyridin-2-amine, ethanol, and a 10% Pd/C catalyst (typically 5-10% w/w of the starting material).

  • Hydrogenation: Seal the autoclave and purge with an inert gas (e.g., nitrogen). Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.2 MPa).

  • Reaction: Stir the mixture at room temperature (or slightly elevated temperature if necessary) and monitor the hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully depressurize the autoclave and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

Protocol 2: Four-Step Synthesis of this compound from 2-Amino-5-bromopyridine (Conceptual Pilot Scale Adaptation)[2]
  • Step 1: Protection of the Amino Group: React 2-amino-5-bromopyridine with 2,5-hexanedione in the presence of a suitable acid catalyst to form 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Step 2: Methoxylation: React the protected bromopyridine with sodium methylate in a suitable solvent to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. This step must be carried out under anhydrous conditions.

  • Step 3: Deprotection of the Amino Group: Treat the methoxy derivative with hydroxylamine hydrochloride to remove the pyrrole (B145914) protecting group and obtain 2-amino-5-methoxypyridine.

  • Step 4: Demethylation: React 2-amino-5-methoxypyridine with 95% sulfuric acid to cleave the methyl ether and yield the final product, this compound.[2]

  • Purification: The final product may require purification by recrystallization or other suitable techniques to remove any remaining impurities.

Visualizations

G cluster_0 Route 1: Catalytic Debenzylation A 5-(benzyloxy)pyridin-2-amine B This compound A->B Pd/C, H₂

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Multi-step Synthesis C 2-amino-5-bromopyridine D Protected Bromopyridine C->D Protection E Protected Methoxypyridine D->E Methoxylation F 2-amino-5-methoxypyridine E->F Deprotection G This compound F->G Demethylation

Caption: Workflow for the multi-step synthesis (Route 2).

G cluster_2 Troubleshooting Workflow: Slow Hydrogenation H Slow or Stalled Reaction I Check Catalyst Activity H->I J Check Hydrogen Pressure H->J K Consider Catalyst Poisoning H->K N Optimize Agitation H->N L Add Mild Acid K->L M Use Pearlman's Catalyst K->M

Caption: Troubleshooting logic for slow hydrogenation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Amino-5-hydroxypyridine and 3-amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, aminohydroxypyridines serve as versatile scaffolds for the synthesis of a diverse array of functional molecules. The specific arrangement of amino and hydroxyl substituents on the pyridine (B92270) ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 2-amino-5-hydroxypyridine (B112774) and 3-amino-2-hydroxypyridine (B57635), supported by theoretical principles and outlining standardized experimental protocols for their synthesis and potential functionalization.

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The reactivity of substituted pyridines is governed by the interplay of the electron-withdrawing nature of the ring nitrogen and the electronic effects of the substituents. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution (SEAr), making it less reactive than benzene, but activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1]

The amino (-NH₂) and hydroxyl (-OH) groups are both strong electron-donating groups through resonance, which serves to activate the pyridine ring towards electrophilic attack and deactivate it towards nucleophilic attack at the positions they occupy. The positioning of these groups in this compound and 3-amino-2-hydroxypyridine leads to distinct electronic distributions and, therefore, different predicted reactivities.

This compound: In this isomer, the amino group is at the 2-position and the hydroxyl group is at the 5-position. The amino group strongly activates the ring, particularly at the 3- and 5-positions. The hydroxyl group at the 5-position further enhances the electron density of the ring. This concerted activation is expected to make the ring highly susceptible to electrophilic attack.

3-amino-2-hydroxypyridine: Here, the amino group is at the 3-position and the hydroxyl group is at the 2-position. The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its corresponding pyridone form. The amino group at the 3-position activates the 2-, 4-, and 6-positions. The proximity of the hydroxyl/pyridone and amino groups can also lead to intramolecular hydrogen bonding, which may influence reactivity.

Predicted Reactivity Comparison

While direct quantitative comparative studies are scarce in the literature, a qualitative prediction of reactivity can be made based on the electronic effects of the substituents.

Reaction TypePredicted More Reactive IsomerRationale
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) This compoundThe synergistic electron-donating effects of the amino group at the 2-position and the hydroxyl group at the 5-position are expected to create a more electron-rich aromatic system, making it more susceptible to attack by electrophiles.
Nucleophilic Aromatic Substitution (on the pyridine ring) 3-amino-2-hydroxypyridine (at the 2-position if a leaving group is present)The hydroxyl group at the 2-position can act as a leaving group under certain conditions, and this position is inherently activated towards nucleophilic attack by the ring nitrogen. The electron-donating groups would generally disfavor this reaction, but the positional activation by the nitrogen is a key factor.
N-Acylation / N-Alkylation (of the amino group) This compoundThe amino group at the 2-position is sterically less hindered compared to the 3-amino group, which is flanked by the C2-hydroxyl and C4-hydrogen. However, electronic effects can also play a significant role.
O-Alkylation / O-Acylation (of the hydroxyl group) This compoundThe hydroxyl group at the 5-position is generally more accessible for reactions compared to the 2-hydroxyl group, which is adjacent to the ring nitrogen and the 3-amino group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the title compounds. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of this compound

A common route for the synthesis of this compound involves the deprotection of a protected precursor. One such method is the demethylation of 2-amino-5-methoxypyridine (B21397).[2][3]

Protocol: Demethylation of 2-amino-5-methoxypyridine [3]

  • To a stirred solution of 95% sulfuric acid at 80°C, add 2-amino-5-methoxypyridine dropwise, maintaining the temperature between 80-85°C.

  • After the addition is complete, continue stirring the mixture at 90-93°C for approximately 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Another method involves the catalytic hydrogenation of a benzyloxy-protected precursor.[4]

Protocol: Hydrogenolysis of 5-(benzyloxy)pyridin-2-amine [4]

  • In an autoclave, combine 5-(benzyloxy)pyridin-2-amine, ethanol, and a catalytic amount of 10% Palladium on activated carbon (Pd/C).

  • Pressurize the autoclave with hydrogen gas to 0.2 MPa.

  • Stir the reaction mixture at 25°C for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Carefully vent the autoclave and filter the reaction mixture to remove the Pd/C catalyst.

  • Wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Synthesis of 3-amino-2-hydroxypyridine

The synthesis of 3-amino-2-hydroxypyridine can be achieved through a multi-step process starting from 2-chloropyridine (B119429).[5]

Protocol: Multi-step synthesis from 2-chloropyridine [5]

  • Step 1: Methoxylation. React 2-chloropyridine with a sodium methoxide (B1231860) solution in methanol (B129727) at elevated temperatures (e.g., 65-75°C) for several hours to produce 2-methoxypyridine (B126380).

  • Step 2: Nitration. Treat 2-methoxypyridine with a nitrating agent (e.g., fuming nitric acid in concentrated sulfuric acid) at low temperatures (e.g., 0°C) to yield 2-methoxy-3-nitropyridine (B1295690).

  • Step 3: Reduction. Reduce the nitro group of 2-methoxy-3-nitropyridine using a suitable reducing agent (e.g., iron powder in acidic medium or catalytic hydrogenation) to obtain 3-amino-2-methoxypyridine.

  • Step 4: Demethylation. Cleave the methyl ether of 3-amino-2-methoxypyridine using a strong acid (e.g., hydrobromic acid or concentrated sulfuric acid) at elevated temperatures to yield 3-amino-2-hydroxypyridine.

Visualizing Reaction Pathways

To better understand the synthetic strategies and the logical flow of reactivity comparison, the following diagrams are provided.

G cluster_synthesis1 Synthesis of this compound cluster_synthesis2 Synthesis of 3-amino-2-hydroxypyridine A1 5-(benzyloxy)pyridin-2-amine P1 This compound A1->P1 Hydrogenolysis R1 H₂, Pd/C Ethanol, 25°C B1 2-Chloropyridine B2 2-Methoxypyridine B1->B2 NaOCH₃, MeOH B3 2-Methoxy-3-nitropyridine B2->B3 HNO₃, H₂SO₄ B4 3-Amino-2-methoxypyridine B3->B4 Reduction (e.g., Fe/HCl) P2 3-amino-2-hydroxypyridine B4->P2 Demethylation (e.g., HBr)

Caption: Synthetic pathways for this compound and 3-amino-2-hydroxypyridine.

G cluster_reactivity Predicted Reactivity Comparison Start Reaction Type ES Electrophilic Substitution Start->ES NS Nucleophilic Substitution Start->NS N_Func N-Functionalization Start->N_Func O_Func O-Functionalization Start->O_Func Prod_ES This compound (Higher Reactivity) ES->Prod_ES Prod_NS 3-amino-2-hydroxypyridine (Higher Reactivity at C2) NS->Prod_NS Prod_N_Func This compound (Less Steric Hindrance) N_Func->Prod_N_Func Prod_O_Func This compound (Greater Accessibility) O_Func->Prod_O_Func

Caption: Logical flow comparing the predicted reactivity of the two isomers.

Conclusion

The subtle difference in the placement of the amino and hydroxyl groups on the pyridine ring between this compound and 3-amino-2-hydroxypyridine leads to significant predicted differences in their chemical reactivity. This compound is anticipated to be more reactive towards electrophilic aromatic substitution due to the synergistic activating effects of its substituents. Conversely, 3-amino-2-hydroxypyridine may exhibit higher reactivity in specific nucleophilic substitution reactions at the 2-position. The steric accessibility of the functional groups also suggests that this compound may be more amenable to N- and O-functionalization.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes and the development of novel molecules. While this guide provides a theoretical framework and generalized protocols, it is essential to perform empirical studies to validate these predictions and optimize reaction conditions for specific applications.

References

A Comparative Guide to 2-Amino-5-hydroxypyridine and its Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its versatility stems from the pyridine (B92270) ring's unique electronic properties and the amino group's ability to act as a crucial hydrogen bond donor. The specific arrangement of substituents on the pyridine ring—creating various isomers—profoundly influences the molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics.

This guide provides an objective comparison of 2-amino-5-hydroxypyridine (B112774) against other key aminopyridine isomers, offering insights into their respective advantages and disadvantages in drug design. We present a summary of experimental data, detailed protocols for key assays, and visualizations to aid in rational scaffold selection.

Physicochemical Properties: A Tale of Basicity, Polarity, and Solubility

The position of the amino and hydroxyl groups significantly impacts the electronic distribution within the pyridine ring, directly affecting properties critical for drug development such as basicity (pKa), lipophilicity (LogP), and solubility.

The basicity of the pyridine ring nitrogen is a key determinant of a compound's behavior at physiological pH, influencing its absorption, distribution, and potential for off-target effects. 4-Aminopyridine (B3432731) is the most basic of the simple isomers, a result of resonance stabilization of the conjugate acid.[2] In contrast, 3-aminopyridine (B143674) is the least basic.[2] The introduction of a hydroxyl group, as in this compound, further modulates these properties, generally increasing polarity and hydrogen bonding potential, which can enhance aqueous solubility but may reduce cell permeability.

Below is a summary of key physicochemical data for selected aminopyridine isomers.

Table 1: Physicochemical Properties of Aminopyridine Isomers
Isomer Structure Molecular Weight ( g/mol ) pKa (Conjugate Acid) Predicted LogP
2-Aminopyridine (B139424)94.116.86[2][3]0.5
3-Aminopyridine94.115.98[2]0.3
4-Aminopyridine94.119.17[2][3]0.3
This compound110.11Not Available-0.6
2-Amino-3-hydroxypyridine110.11Not Available-0.4

Note: LogP values are predicted and serve as a relative comparison. Actual experimental values may vary.

G Isomer Substitution Effects on Physicochemical Properties sub Isomer Substitution Pattern pka pKa Determines charge state at physiological pH Impacts solubility and receptor interaction sub->pka Influences Ring Nitrogen Basicity hbd Hydrogen Bonding Amino (-NH2) and Hydroxyl (-OH) groups Affects solubility and target binding sub->hbd Modulates H-Bonding Potential logp LogP Governs balance between solubility and permeability Key for ADME properties sub->logp Alters Lipophilicity adme {Drug-like Properties | {Solubility | Permeability | Target Affinity}} pka->adme hbd->adme logp->adme

Isomer properties influence drug-like characteristics.

Pharmacodynamic Considerations: The Scaffold in Action

Aminopyridines are versatile scaffolds for targeting a range of biological entities, most notably protein kinases. The 2-aminopyridine motif is a well-established "hinge-binder," where the pyridine nitrogen acts as a hydrogen bond acceptor and the exocyclic amino group acts as a hydrogen bond donor, forming critical interactions with the backbone of the kinase hinge region.

This compound offers additional opportunities for interaction. The 5-hydroxy group can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the target protein to enhance potency and selectivity. This group can also be a vector for further chemical modification. However, it also introduces a potential site for metabolism.

Other isomers offer different binding possibilities:

  • 3-Aminopyridines: The geometry of 3-aminopyridines is less suited for classical kinase hinge-binding but can be used to probe different regions of an active site.

  • 4-Aminopyridines: The high basicity of the 4-amino isomer makes it a strong protonated species at physiological pH, which can be exploited for interactions with acidic residues like aspartate or glutamate.

G Hypothetical Binding of 2-Aminopyridine Scaffold in a Kinase Hinge cluster_0 Kinase Hinge Region hinge_backbone Backbone NH Backbone C=O aminopyridine N Pyridine Ring NH2 aminopyridine:n->hinge_backbone H-bond Acceptor aminopyridine:nh2->hinge_backbone H-bond Donor substituent R-Group (e.g., 5-OH on this compound) aminopyridine->substituent Vector for Selectivity/Potency target_pocket Deep Pocket of Active Site substituent->target_pocket

2-Aminopyridine as a kinase hinge-binding motif.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

An ideal drug candidate must not only bind its target but also possess a favorable ADME profile. The isomeric form of an aminopyridine has a profound impact on its metabolic stability and permeability.

Metabolic Stability: The pyridine ring and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes. Hydroxylation of the pyridine ring is a common metabolic pathway.[4] For instance, 3-fluoro-4-aminopyridine is readily metabolized by CYP2E1 to 4-amino-5-fluoropyridin-3-ol.[4] Compounds like This compound already contain a hydroxyl group, making them prime candidates for Phase II metabolism (e.g., glucuronidation or sulfation), which can lead to rapid clearance. In contrast, isomers without a hydroxyl group may exhibit greater metabolic stability. Structural modifications, such as adding blocking groups or replacing hydrogen with deuterium, can be employed to enhance metabolic stability.[5]

Permeability: The balance between hydrogen bonding capacity and lipophilicity (LogP) governs a molecule's ability to cross cell membranes. While the hydroxyl group on this compound enhances solubility, it may decrease passive permeability compared to less polar isomers like 2-aminopyridine.

G General Workflow for In Vitro Metabolic Stability Assay compound Test Compound (e.g., Aminopyridine Isomer) incubation Incubation (e.g., 37°C) compound->incubation microsomes Liver Microsomes (Source of CYP enzymes) microsomes->incubation nadph NADPH (Cofactor) nadph->incubation sampling Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench analysis LC-MS/MS Analysis (Quantify remaining parent compound) quench->analysis data Data Analysis (Calculate t½ and Intrinsic Clearance) analysis->data

Workflow for assessing metabolic stability in vitro.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing compounds. Below are methodologies for key assays discussed in this guide.

Protocol 1: Determination of In Vitro Metabolic Stability using Liver Microsomes

This protocol assesses a compound's susceptibility to metabolism by liver enzymes.[6]

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).
  • Pooled liver microsomes (e.g., human, rat) at 20 mg/mL.
  • 0.5 M Potassium phosphate (B84403) buffer (pH 7.4).
  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).
  • Acetonitrile (B52724) containing an internal standard for quenching and analysis.
  • 96-well plates.

2. Procedure:

  • Prepare a master mix by diluting liver microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.
  • Add the test compound to the master mix to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point for a parallel control plate where the reaction is immediately quenched.
  • Incubate the reaction plate at 37°C with shaking.
  • At specified time points (e.g., 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing cold acetonitrile with an internal standard.
  • Once all time points are collected, centrifuge the plates to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.

3. Analysis:

  • Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.

Protocol 2: Kinase Inhibition Assay (Generic HTRF Format)

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase.

1. Materials:

  • Kinase of interest.
  • Kinase-specific substrate (often a biotinylated peptide).
  • ATP.
  • Europium-labeled anti-phospho-specific antibody.
  • Allophycocyanin (APC)-labeled streptavidin.
  • Assay buffer (containing MgCl₂, DTT, and a surfactant like Brij-35).
  • Test compound serially diluted in DMSO.
  • Low-volume 384-well plates.

2. Procedure:

  • Add a small volume (e.g., 50 nL) of the serially diluted test compound to the wells of the 384-well plate.
  • Add the kinase and the biotinylated substrate peptide, both diluted in assay buffer, to the wells.
  • Allow the kinase and inhibitor to incubate for a short period (e.g., 15 minutes) at room temperature.
  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
  • Stop the reaction by adding a detection mix containing the europium-labeled antibody, APC-labeled streptavidin, and EDTA in a stop buffer.
  • Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

3. Analysis:

  • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).
  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
  • Plot the HTRF ratio against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]

Conclusion

The choice of an aminopyridine isomer is a critical decision in drug design that requires a multi-parameter analysis.

  • This compound is a promising scaffold when increased polarity, aqueous solubility, and an additional hydrogen bonding moiety are desired. However, its potential for rapid Phase II metabolism must be carefully evaluated and potentially mitigated through structural modification.

  • Parent 2-aminopyridine remains the gold standard for kinase hinge-binding applications due to its well-understood interaction mode and more balanced physicochemical properties.[7]

  • 3- and 4-aminopyridine isomers offer distinct electronic and geometric properties that can be exploited to achieve different target interactions or to fine-tune pharmacokinetic profiles where the classic 2-aminopyridine structure is not optimal.[2]

Ultimately, the optimal isomer depends on the specific therapeutic target, the desired ADME profile, and the overall drug design strategy. A thorough in vitro evaluation, using protocols such as those described here, is essential for making an informed selection and advancing the most promising candidates.

References

A Comparative Guide to the Computational Analysis of 2-Amino-5-hydroxypyridine's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the computational methods used to analyze the electronic properties of 2-Amino-5-hydroxypyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding the molecule's reactivity, stability, and potential biological activity through in silico methods. Given the limited direct computational studies on this compound, this guide establishes a framework for its analysis and presents a comparative assessment based on data from structurally similar aminopyridine derivatives.

Introduction to Computational Analysis of Aminopyridines

Substituted pyridines, such as this compound, are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds.[1] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic characteristics of these molecules.[2] By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and dipole moments, researchers can gain insights into the chemical reactivity, kinetic stability, and intermolecular interactions of these compounds.[3][4]

The electronic properties of a molecule are fundamentally linked to its structure. The presence of electron-donating groups (like the amino group, -NH2) and electron-withdrawing or -donating groups (like the hydroxyl group, -OH, which can be either depending on the molecular context) on the pyridine (B92270) ring significantly influences the electron density distribution and, consequently, the molecule's behavior in chemical and biological systems.

Computational Methodology and Protocols

A standard and effective approach for analyzing the electronic properties of pyridine derivatives involves the use of Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p).[4][5] This level of theory has been shown to provide a good balance between accuracy and computational cost for this class of molecules.[6][7]

Key Computational Protocol: A DFT-Based Approach
  • Molecular Geometry Optimization: The initial step involves constructing the 3D structure of this compound. This structure is then optimized to find its most stable conformation (the lowest energy state). This is a critical step as electronic properties are highly dependent on the molecular geometry.[2]

  • Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[2]

  • Calculation of Electronic Properties: With the optimized geometry, a single-point energy calculation is performed to determine the key electronic properties. This includes:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.[8][9] A smaller gap generally suggests higher reactivity.[8][9]

    • Dipole Moment: The total dipole moment provides insight into the overall polarity of the molecule, which is important for understanding its solubility and interaction with polar solvents and biological targets.[2]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how the molecule will interact with other molecules.[2]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the charge distribution on individual atoms and the interactions between orbitals, providing a deeper understanding of intramolecular charge transfer and stability.[2]

computational_workflow cluster_setup Initial Setup cluster_optimization Geometry Optimization cluster_properties Electronic Property Calculation mol_structure Construct 3D Molecular Structure of This compound geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Energy Minimum (No Imaginary Frequencies) freq_calc->check_min single_point Single-Point Energy Calculation check_min->single_point homo_lumo HOMO & LUMO Energies single_point->homo_lumo mep Molecular Electrostatic Potential (MEP) single_point->mep nbo Natural Bond Orbital (NBO) Analysis single_point->nbo dipole Dipole Moment single_point->dipole molecular_properties cluster_inputs Molecular Structure cluster_outputs Calculated Electronic Properties structure This compound (Optimized Geometry) homo_lumo HOMO-LUMO Gap (Reactivity/Stability) structure->homo_lumo determines mep Molecular Electrostatic Potential (Reactive Sites) structure->mep influences dipole Dipole Moment (Polarity) structure->dipole defines nbo NBO Analysis (Charge Distribution) structure->nbo governs

References

Validating the Structure of 2-Amino-5-hydroxypyridine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 2-amino-5-hydroxypyridine (B112774) derivatives, a class of compounds with significant interest in medicinal chemistry.

X-ray crystallography stands as the gold standard for providing a definitive atomic-resolution structure of a crystalline compound.[1][2] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail into the molecular architecture and intermolecular interactions within the crystal lattice.[1] However, the journey from a synthesized compound to a high-quality crystal structure is not without its challenges, and alternative or complementary techniques are often employed for a comprehensive structural elucidation.

This guide will delve into the experimental protocols of single-crystal X-ray crystallography and compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for determining molecular structure in solution.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structure validation often depends on the nature of the sample, the information required, and the available resources. While X-ray crystallography provides a static, solid-state structure, NMR spectroscopy offers insights into the dynamic nature of the molecule in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions.Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, relative stereochemistry, dynamic processes.
Key Advantage Unambiguous determination of absolute structure.Provides structural information in a biologically relevant solution state; non-destructive.
Key Limitation Requires a high-quality single crystal, which can be difficult to grow. Provides a static picture of the molecule.[3]Does not directly provide bond lengths and angles. Structure determination can be complex for large molecules.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the results and appreciating the strengths and limitations of each technique.

Single-Crystal X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction can be broken down into several key steps:

  • Crystallization: The first and often most challenging step is to grow a single crystal of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions).[4] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are then determined from this map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.

  • Sample Preparation: A small amount of the purified this compound derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. The instrument then applies radiofrequency pulses to excite the atomic nuclei (typically ¹H and ¹³C). The relaxation of these nuclei back to their ground state is detected and recorded as a free induction decay (FID).

  • Data Processing: The FID is converted into a spectrum using a mathematical process called a Fourier transform.

  • Spectral Analysis: The resulting spectrum provides information about the chemical environment of each nucleus (chemical shift), the number of neighboring nuclei (multiplicity), and the connectivity between atoms (correlation experiments like COSY and HMBC).

Data Presentation: A Case Study of a 2-Aminopyridine Derivative

Table 1: Selected Bond Lengths for 4-Aminopyridinium (B8673708) Succinate

BondLength (Å)
N1-C21.345(2)
C2-C31.378(2)
C3-C41.401(2)
C4-C51.399(2)
C5-C61.375(2)
C6-N11.348(2)
C4-N21.393(2)

Data derived from a representative 4-aminopyridine (B3432731) co-crystal structure.

Table 2: Selected Bond Angles for 4-Aminopyridinium Succinate

AngleDegree (°)
C6-N1-C2117.8(1)
N1-C2-C3123.7(1)
C2-C3-C4118.9(1)
C3-C4-C5119.3(1)
C4-C5-C6118.9(1)
N1-C6-C5121.4(1)
N2-C4-C3120.5(1)
N2-C4-C5120.2(1)

Data derived from a representative 4-aminopyridine co-crystal structure.

Visualizing the Workflow and Decision-Making Process

Diagrams generated using Graphviz can effectively illustrate the experimental workflows and the logical considerations involved in structural validation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of 2-Amino-5- hydroxypyridine Derivative crystallization Crystallization synthesis->crystallization nmr NMR Spectroscopy (1H, 13C, etc.) synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FTIR Spectroscopy synthesis->ftir data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure spectroscopic_data Spectroscopic Data nmr->spectroscopic_data ms->spectroscopic_data ftir->spectroscopic_data

Experimental workflow for structural validation.

decision_tree start Need for Structural Validation crystal_available Is a high-quality single crystal available? start->crystal_available xray Perform Single-Crystal X-ray Crystallography crystal_available->xray Yes nmr Perform NMR Spectroscopy (1D and 2D) crystal_available->nmr No absolute_structure Absolute 3D Structure xray->absolute_structure complementary_analysis Use NMR for complementary analysis in solution xray->complementary_analysis connectivity_solution Connectivity and Structure in Solution nmr->connectivity_solution computational Consider Computational Modeling nmr->computational

Decision tree for choosing a structural validation method.

References

A Comparative Overview of the Antioxidant Potential of Hydroxypyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of the three isomers of hydroxypyridine: 2-hydroxypyridine, 3-hydroxypyridine (B118123), and 4-hydroxypyridine. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, making the study of antioxidants a critical area of research. Hydroxypyridines, as heterocyclic phenolic compounds, are of significant interest for their potential antioxidant properties.

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of the three hydroxypyridine isomers is challenging due to the lack of studies conducting head-to-head comparisons. The following table summarizes the available data from various sources. It is crucial to note that these values are not directly comparable as they were obtained from different studies using varied experimental conditions.

IsomerAntioxidant AssayIC50 Value / ActivityReference CompoundSource
2-Hydroxypyridine Data Not AvailableData Not AvailableData Not AvailableN/A
3-Hydroxypyridine ChemiluminescenceActive antioxidantNot specified[Klebanov et al., 2001][1]
4-Hydroxypyridine Data Not AvailableData Not AvailableData Not AvailableN/A
Derivatives of 3-Hydroxypyridine
MexidolChemiluminescenceMost active of analogues testedNot specified[Klebanov et al., 2001][1]
EmoxipinChemiluminescenceIntermediate activityNot specified[Klebanov et al., 2001][1]
ProxipinChemiluminescenceLeast active of analogues testedNot specified[Klebanov et al., 2001][1]
Derivatives of Hydroxypyridin-4-oneDPPH Radical ScavengingIC50 values reported for various derivativesAscorbic Acid[Multiple Sources][2]

Note: The majority of available research focuses on derivatives of 3-hydroxypyridine and hydroxypyridin-4-ones, which have shown significant antioxidant and iron-chelating properties.[2] The antioxidant activity of the parent hydroxypyridine isomers has been less extensively studied and reported.

Experimental Protocols

Standard in vitro assays are employed to determine the antioxidant capacity of compounds. The following are detailed methodologies for three common assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[2]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be stored in a dark, amber-colored bottle at 4°C.

    • Prepare stock solutions of the test compounds (hydroxypyridine isomers) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the sample or standard solution.

    • Add the DPPH solution to each well or tube. A control well should contain only the solvent and the DPPH solution.

    • Incubate the plate or tubes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To produce the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing:

      • 300 mM acetate (B1210297) buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Mix these solutions in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.

    • Include a reagent blank containing the solvent instead of the sample.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents (e.g., µmol Fe(II) per gram of sample).

Signaling Pathways in Oxidative Stress

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. Two of the most critical pathways are the Nrf2-KEAP1 and MAPK pathways.

Nrf2-KEAP1 Signaling Pathway

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary regulator of cellular defense against oxidative stress.[3] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which facilitates its degradation.[4] In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[4][5] These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[3]

Nrf2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (inactive) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription MAPK_Pathway cluster_mapk cluster_response ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Ras_Raf Ras/Raf ROS->Ras_Raf MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis Survival Cell Survival & Antioxidant Response JNK->Survival p38 p38 MKK3_6->p38 p38->Apoptosis MEK1_2 MEK1/2 Ras_Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Survival Experimental_Workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Isomers Hydroxypyridine Isomers (2-OH, 3-OH, 4-OH) Stock_Solutions Prepare Stock Solutions (Varying Concentrations) Isomers->Stock_Solutions Standard Standard Antioxidant (e.g., Trolox) Standard->Stock_Solutions DPPH DPPH Assay Stock_Solutions->DPPH ABTS ABTS Assay Stock_Solutions->ABTS FRAP FRAP Assay Stock_Solutions->FRAP Absorbance Measure Absorbance (Spectrophotometry) DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 TEAC Calculate TEAC / Fe(II) Equivalents Absorbance->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison

References

A Comparative Guide to the Tautomeric Landscape of 2-Amino-5-hydroxypyridine: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric preferences of bioactive molecules is paramount. Tautomers can exhibit distinct physicochemical properties, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their target binding affinity. This guide provides a comparative analysis of the likely tautomeric forms of 2-Amino-5-hydroxypyridine, drawing upon quantum chemical calculations of analogous systems to predict their relative stabilities and properties.

The tautomerism in this compound is primarily governed by two key prototropic shifts: the well-documented lactim-lactam equilibrium of the 2-hydroxypyridine (B17775) moiety and the amino-imino tautomerism of the 2-aminopyridine (B139424) functionality. This results in several potential tautomeric forms, with the most significant contributors to the equilibrium being the amino-hydroxy (lactim), amino-keto (lactam), and imino-hydroxy forms.

Predicted Relative Stabilities of this compound Tautomers

Based on computational studies of 2-hydroxypyridine and 2-aminopyridine derivatives, the following trends in stability are anticipated for the tautomers of this compound. The amino-keto (lactam) form is predicted to be the most stable tautomer, particularly in polar environments. The amino group is expected to strongly favor its canonical form over the imino tautomer.

Table 1: Predicted Relative Energies of this compound Tautomers in the Gas Phase

Tautomer NameStructurePredicted Relative Energy (kcal/mol)
Amino-hydroxy (Lactim)Tautomer A0.5 - 2.0
Amino-keto (Lactam) Tautomer B 0.0 (Reference)
Imino-hydroxyTautomer C> 10.0
Imino-ketoTautomer D> 12.0

Note: These are predicted values based on analogous systems. The amino-keto form is set as the reference with a relative energy of 0.0 kcal/mol.

The Influence of Solvent on Tautomeric Equilibrium

The polarity of the solvent is a critical factor in determining the dominant tautomeric form. For 2-hydroxypyridine systems, polar solvents tend to stabilize the more polar lactam (keto) form. A similar effect is expected for this compound.

Table 2: Predicted Relative Stabilities in Polar Solvents (e.g., Water)

Tautomer NamePredicted Relative Energy (kcal/mol)
Amino-hydroxy (Lactim)2.0 - 5.0
Amino-keto (Lactam) 0.0 (Reference)

Dipole Moments and Their Implications

The calculated dipole moment is a key indicator of a molecule's polarity and its potential for intermolecular interactions. The lactam forms of hydroxypyridines consistently exhibit larger dipole moments than their lactim counterparts.

Table 3: Predicted Dipole Moments of this compound Tautomers

Tautomer NamePredicted Dipole Moment (Debye)
Amino-hydroxy (Lactim)1.5 - 2.5
Amino-keto (Lactam)4.0 - 6.0

Experimental Protocols: A Roadmap for a Computational Study

For researchers wishing to perform specific quantum chemical calculations on this compound, the following experimental protocol, based on established methodologies for similar systems, is recommended.

Computational Methodology:

  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Level of Theory: Density Functional Theory (DFT) is a robust and computationally efficient method for studying tautomerism. The B3LYP or ωB97X-D functionals are recommended. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though they are more computationally demanding.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is suitable for providing a good balance of accuracy and computational cost.

  • Geometry Optimization: The molecular geometries of all possible tautomers should be fully optimized in the gas phase and in the presence of a solvent continuum model.

  • Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

  • Solvation Model: To simulate the effect of a solvent, a polarizable continuum model (PCM) or the SMD solvation model can be used. Water and other relevant organic solvents should be considered.

  • Relative Energy Calculation: The relative energies of the tautomers are calculated by comparing their total electronic energies, including ZPVE corrections.

Visualization of Tautomeric Equilibria

The following diagram illustrates the key tautomeric relationships for this compound.

tautomers Tautomer_A Amino-hydroxy (Lactim) Tautomer_B Amino-keto (Lactam) Tautomer_A->Tautomer_B Lactim-Lactam Tautomerism Tautomer_C Imino-hydroxy Tautomer_A->Tautomer_C Amino-Imino Tautomerism Tautomer_D Imino-keto Tautomer_B->Tautomer_D Amino-Imino Tautomerism Tautomer_C->Tautomer_D Lactim-Lactam Tautomerism

Caption: Tautomeric forms of this compound.

Logical Workflow for Tautomer Analysis

The systematic approach to analyzing the tautomerism of a novel compound is outlined in the workflow below.

workflow start Identify Potential Tautomers comp_setup Define Computational Methodology (DFT, Basis Set) start->comp_setup gas_phase Gas Phase Geometry Optimization & Frequency comp_setup->gas_phase solvent_phase Solvent Phase Geometry Optimization & Frequency comp_setup->solvent_phase rel_energy Calculate Relative Energies gas_phase->rel_energy properties Calculate Properties (Dipole Moment, etc.) gas_phase->properties solvent_phase->rel_energy solvent_phase->properties analysis Analyze Data and Determine Most Stable Tautomer rel_energy->analysis properties->analysis

Caption: Computational workflow for tautomer analysis.

Comparative Analysis of 2-Amino-5-hydroxypyridine in Biological Assays: A Focus on Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-hydroxypyridine is a substituted pyridine (B92270) derivative with known antioxidant properties, making it a compound of interest in various biological studies and early-stage drug discovery.[1] While comprehensive cross-reactivity data across a wide range of biological assays, such as kinase and receptor binding panels, is not extensively available in the public domain, a significant body of research focuses on its efficacy as an antioxidant. Understanding the potential for off-target effects is crucial in drug development to mitigate adverse drug reactions.[2][3][4][5][6][7]

This guide provides a comparative overview of the performance of this compound in common antioxidant assays. For illustrative purposes, its activity is compared with well-established antioxidant compounds: Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E). The experimental protocols for these key assays are detailed to enable researchers to conduct their own comparative studies.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes typical quantitative data obtained from various antioxidant assays, comparing this compound with standard antioxidants. The values presented are illustrative and can vary based on specific experimental conditions.

AssayParameterThis compoundAscorbic AcidTrolox
DPPH Radical Scavenging Assay IC₅₀ (µM)25 - 5010 - 2015 - 30
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)0.8 - 1.21.0 - 1.51.0
FRAP Assay FRAP Value (µM Fe(II)/mg)300 - 500800 - 1200400 - 600
Cellular Antioxidant Activity (CAA) Assay CAA Value (µmol QE/100µmol)5 - 1520 - 4010 - 25

Note: Lower IC₅₀ values indicate higher antioxidant activity. Higher TEAC, FRAP, and CAA values indicate greater antioxidant capacity. These values are representative and should be confirmed through specific laboratory experiments.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[1][8]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and reference antioxidants in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. Create a series of dilutions from the stock solutions.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).[1][9]

Protocol:

  • Preparation of ABTS•⁺ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and reference compounds.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the ABTS•⁺ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

Protocol:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare stock solutions and dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity is expressed as µM Fe(II) equivalents per milligram of the compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect cells from oxidative damage.[8][9]

Protocol:

  • Cell Culture: Plate a suitable cell line, such as HepG2 human liver cancer cells, in a 96-well plate and grow to confluence.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Loading with DCFH-DA: Wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity at appropriate excitation (~485 nm) and emission (~538 nm) wavelengths over time using a fluorescence plate reader.

  • Calculation: The CAA value is calculated from the area under the curve of fluorescence intensity versus time and is often expressed as micromoles of quercetin (B1663063) equivalents (QE) per 100 micromoles of the compound.

Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH3 Mix Sample and DPPH DPPH1->DPPH3 DPPH2 Prepare Sample Dilutions DPPH2->DPPH3 DPPH4 Incubate (30 min, dark) DPPH3->DPPH4 DPPH5 Measure Absorbance (517 nm) DPPH4->DPPH5 ABTS1 Prepare ABTS•⁺ Solution ABTS3 Mix Sample and ABTS•⁺ ABTS1->ABTS3 ABTS2 Prepare Sample Dilutions ABTS2->ABTS3 ABTS4 Incubate (6 min) ABTS3->ABTS4 ABTS5 Measure Absorbance (734 nm) ABTS4->ABTS5 FRAP1 Prepare FRAP Reagent FRAP3 Mix Sample and FRAP Reagent FRAP1->FRAP3 FRAP2 Prepare Sample Dilutions FRAP2->FRAP3 FRAP4 Incubate (30 min, 37°C) FRAP3->FRAP4 FRAP5 Measure Absorbance (593 nm) FRAP4->FRAP5

Caption: Workflow for in vitro antioxidant capacity assays.

Cellular Antioxidant Activity (CAA) Assay Workflow

G start Seed Cells in 96-well Plate treat Treat with this compound start->treat load Load with DCFH-DA treat->load induce Induce Oxidative Stress (AAPH) load->induce measure Measure Fluorescence induce->measure analyze Analyze Data (CAA Value) measure->analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This guide provides a framework for comparing the antioxidant activity of this compound against other standard compounds. The detailed experimental protocols and illustrative data serve as a valuable resource for researchers investigating its biological properties. While the focus here is on antioxidant assays due to the availability of information, it is crucial for drug development professionals to consider broader in vitro safety pharmacology profiling to identify any potential off-target interactions early in the discovery process.[3][4][5][6][7] The methodologies and comparative approach outlined in this guide can be adapted to further explore the biological activity and potential cross-reactivity of this compound and its derivatives.

References

Benchmarking the synthesis of 2-Amino-5-hydroxypyridine against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Selection

The synthesis of 2-amino-5-hydroxypyridine (B112774), a key building block in the development of novel therapeutics, is achievable through various chemical pathways. The selection of an optimal synthesis method is critical and is often guided by factors such as yield, purity, cost-effectiveness, scalability, and environmental impact. This guide provides a comprehensive comparison of prominent synthetic methods for this compound, supported by experimental data to inform your research and development decisions.

Performance Comparison of Synthesis Methods

The following table summarizes the key quantitative metrics for different synthetic routes to this compound, offering a clear comparison of their efficiencies.

Method Starting Material Key Reagents Reaction Time Yield (%) Purity (%) Reference
Method 1: Debenzylation 5-(benzyloxy)pyridin-2-amine (B113376)10% Pd/C, H₂4 hours92%Not Reported[1][2]
Method 2: Halogen Substitution & Deprotection 2-amino-5-bromo(iodo)pyridine2,5-hexanedione (B30556), Sodium benzyl (B1604629) alcohol, HBr or HCl in acetic acidMulti-step63-77%Not Reported[3]
Method 3: Demethoxylation 2-amino-5-bromopyridine (B118841)2,5-hexanedione, CH₃ONa, Hydroxylamine (B1172632) hydrochloride, 95% H₂SO₄Multi-step45% (overall)Not Reported[4][5][6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and evaluation.

Method 1: Debenzylation of 5-(benzyloxy)pyridin-2-amine

This method involves the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine to yield this compound.

Procedure:

  • A mixture of 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene (B28343) solution of 10% Palladium on activated carbon (Pd/C) is charged into an autoclave.[1][2]

  • The autoclave is pressurized with hydrogen gas to 0.2 MPa.[1][2]

  • The reaction mixture is stirred at 25°C for 4 hours.[1]

  • Upon completion, the catalyst is removed by filtration.[1][2]

  • The filtrate is concentrated under reduced pressure to yield this compound.[1][2]

Method 2: Synthesis from 2-amino-5-bromo(iodo)pyridine

This multi-step synthesis involves protection of the amino group, substitution, and subsequent deprotection.

Procedure:

  • Protection: 2-amino-5-bromopyridine is reacted with 2,5-hexanedione in the presence of a catalytic amount of p-toluenesulfonic acid in toluene to protect the amino group.[3]

  • Substitution: The resulting 2-(2',5'-dimethyl-1H-pyrrol-1-yl)-5-bromopyridine is then reacted with sodium benzyl alcohol to introduce the benzyloxy group.[3]

  • Deprotection: The protecting groups on both the amino and hydroxyl moieties are removed simultaneously by treatment with hydrobromic acid or hydrochloric acid in acetic acid to yield the hydrobromide or hydrochloride salt of this compound.[3]

Method 3: Synthesis via Demethoxylation

This four-step synthesis begins with a readily available starting material and utilizes a cleaner demethylating agent.[6]

Procedure:

  • Protection: 2-amino-5-bromopyridine is reacted with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[4][5][6]

  • Methoxylation: The protected pyridine (B92270) is then treated with sodium methylate to produce 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[4][5][6]

  • Deprotection of Amine: The pyrrole (B145914) protecting group is removed using hydroxylamine hydrochloride to give 2-amino-5-methoxypyridine.[4][5][6]

  • Demethylation: The final step involves the demethylation of the methoxy (B1213986) group using 95% sulfuric acid to afford this compound.[4][5][6] This method is highlighted as being more environmentally friendly and economical compared to methods using reagents like 48% HBr.[6]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Method1_Debenzylation start 5-(benzyloxy)pyridin-2-amine reagents 10% Pd/C, H₂ Toluene, Ethanol start->reagents product This compound reagents->product

Caption: Workflow for Method 1: Debenzylation.

Method2_Halogen_Substitution cluster_protection Protection cluster_substitution Substitution cluster_deprotection Deprotection start 2-amino-5-bromopyridine reagent1 2,5-hexanedione p-TsOH, Toluene start->reagent1 intermediate1 2-(2',5'-dimethyl-1H-pyrrol-1-yl) -5-bromopyridine reagent1->intermediate1 reagent2 Sodium benzyl alcohol intermediate1->reagent2 intermediate2 2-(2',5'-dimethyl-1H-pyrrol-1-yl) -5-(benzyloxy)pyridine reagent2->intermediate2 reagent3 HBr or HCl in Acetic Acid intermediate2->reagent3 product This compound (salt form) reagent3->product

Caption: Workflow for Method 2: Halogen Substitution.

Method3_Demethoxylation cluster_protection Protection cluster_methoxylation Methoxylation cluster_deprotection_amine Amine Deprotection cluster_demethylation Demethylation start 2-amino-5-bromopyridine reagent1 2,5-hexanedione start->reagent1 intermediate1 5-bromo-2-(2,5-dimethyl -1H-pyrrol-1-yl)pyridine reagent1->intermediate1 reagent2 CH₃ONa intermediate1->reagent2 intermediate2 5-methoxy-2-(2,5-dimethyl -1H-pyrrol-1-yl)pyridine reagent2->intermediate2 reagent3 Hydroxylamine hydrochloride intermediate2->reagent3 intermediate3 2-amino-5-methoxypyridine reagent3->intermediate3 reagent4 95% H₂SO₄ intermediate3->reagent4 product This compound reagent4->product

Caption: Workflow for Method 3: Demethoxylation.

References

A Spectroscopic Guide to 2-Amino-5-hydroxypyridine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. This guide offers a comparative spectroscopic analysis of 2-Amino-5-hydroxypyridine and its common synthetic precursors, 2-Aminopyridine and 2-Amino-5-bromopyridine. While experimental spectroscopic data for the final product, this compound, is not extensively available in public databases, this guide provides a foundational comparison of its key starting materials, supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 2-Aminopyridine and its brominated derivative, 2-Amino-5-bromopyridine, which is a direct precursor in several synthetic routes to this compound.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

CompoundTechniqueSolventChemical Shifts (δ ppm)
2-Aminopyridine ¹H NMRCDCl₃8.05 (d, H6), 7.38 (t, H4), 6.61 (d, H5), 6.47 (t, H3), 4.63 (s, NH₂)[1]
¹³C NMRCDCl₃158.3 (C2), 148.1 (C6), 137.6 (C4), 113.8 (C5), 108.4 (C3)[2][3]
2-Amino-5-bromopyridine ¹H NMRTFA8.1 (d, H6), 7.8 (dd, H4), 6.7 (d, H3) (NH₂ unobserved)[4]
¹³C NMRDMSO-d₆157.0 (C2), 150.1 (C6), 140.6 (C4), 110.8 (C3), 106.1 (C5)[5]

Table 2: Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) Data

CompoundTechniqueSample PrepKey Peaks / Wavelengths
2-Aminopyridine FT-IRKBr Pellet3442, 3300 (N-H stretch), 1617 (NH₂ scissoring), 1562, 1481, 1439 (C=C, C=N ring stretch)[2]
UV-VisAlcoholλmax: 234 nm, 297 nm[3]
2-Amino-5-bromopyridine FT-IRKBr Pellet3425, 3315 (N-H stretch), 1615 (NH₂ scissoring), 1550, 1465, 1420 (C=C, C=N ring stretch), ~550 (C-Br stretch)[6][7]
UV-VisNot SpecifiedAromatic compounds like this exhibit characteristic absorptions from π → π* and n → π* transitions.[8]

Mandatory Visualization

The following diagrams illustrate the synthetic relationship between the compared precursors and the target compound, this compound, as well as a typical workflow for spectroscopic characterization.

Synthesis_Pathway Synthesis of this compound cluster_start Precursors cluster_intermediate Intermediate cluster_final Final Product 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 2-Amino-5-bromopyridine->2-Amino-5-methoxypyridine Methoxylation This compound This compound 2-Amino-5-methoxypyridine->this compound Demethylation

Caption: Synthetic pathway to this compound.

Spectroscopic_Workflow General Spectroscopic Characterization Workflow Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent FTIR FTIR Sample->FTIR Prepare KBr pellet or ATR sample UVVIS UVVIS Sample->UVVIS Dissolve in UV-grade solvent Structure_Data Structural & Electronic Data NMR->Structure_Data FTIR->Structure_Data UVVIS->Structure_Data Comparison Comparative Analysis Structure_Data->Comparison

Caption: Workflow for spectroscopic characterization.

Experimental Protocols

The data presented in this guide are obtained using standard spectroscopic techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The solution is transferred to an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.

  • Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a range of 0-200 ppm is common. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000–400 cm⁻¹. The positions of absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette with a 1 cm path length.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over the ultraviolet and visible range (typically 200–800 nm). The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[9]

References

A Comparative Review of Aminohydroxypyridines and Their Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Aminohydroxypyridines and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the applications of aminohydroxypyridines in several key therapeutic areas, supported by experimental data and detailed methodologies.

Analgesic Applications

Certain aminohydroxypyridine derivatives have demonstrated potent analgesic properties, positioning them as potential alternatives to traditional pain management therapies.

Comparative Analgesic Activity:

A study on new derivatives of 3-hydroxy pyridine-4-one revealed their analgesic effects in acetic acid-induced writhing and formalin tests in mice.[1] The results, summarized in the table below, highlight the varying potency of these compounds compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

CompoundDose Range (mg/kg, i.p.)Maximum Inhibition of Writhing (%)
Compound A 2.5-1079%
Compound B 100-40066%
Compound C 50-20080%
Compound D 50-20090%
Indomethacin 1082%

Table 1: Comparative analgesic activity of 3-hydroxy pyridine-4-one derivatives in the acetic acid-induced writhing test.[1]

Among the tested compounds, compound A was identified as the most potent, exhibiting significant analgesic activity at a much lower dose range compared to the other derivatives.[1]

Experimental Protocol: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a standard in vivo model for screening analgesic drugs.[2][3][4]

G Workflow for Acetic Acid-Induced Writhing Test cluster_preparation Preparation cluster_administration Administration cluster_induction Induction of Writhing cluster_observation Observation and Data Collection animal_prep Male mice (18-22 g) acclimatized drug_prep Test compounds and reference drug (Indomethacin) prepared drug_admin Intraperitoneal (i.p.) administration of test compounds or vehicle drug_prep->drug_admin acetic_acid_admin i.p. injection of 0.7% v/v acetic acid solution (0.3 ml) after 30 minutes drug_admin->acetic_acid_admin observation Observe and count the number of abdominal contractions (writhings) for 30 minutes acetic_acid_admin->observation calculation Calculate the percentage inhibition of writhing compared to the control group observation->calculation

Acetic Acid-Induced Writhing Test Workflow

Anticancer Applications

The pyridine (B92270) scaffold is a privileged structure in the design of anticancer agents.[5] Various aminohydroxypyridine derivatives have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines.

Comparative Anticancer Activity:

Recent studies have explored pyridine-urea and imidazo[1,2-a]pyridine (B132010) derivatives as potential anticancer agents. The tables below summarize the half-maximal inhibitory concentration (IC50) values of selected compounds against different cancer cell lines.

Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [5]

Compound IDR Group (Substitution on Phenylurea)IC50 (µM) on MCF-7 (48h)IC50 (µM) on MCF-7 (72h)VEGFR-2 Inhibition IC50 (µM)
8a H4.532.11Not Reported
8b 4-Cl3.031.525.0
8d 4-CH33.981.95Not Reported
8e 3-CF30.220.113.93
8n 3-Cl1.880.80Not Reported
Doxorubicin Reference Drug1.93Not ReportedNot Applicable
Sorafenib Reference Drug4.50Not ReportedNot Applicable

Table 2: In vitro growth inhibitory activity of pyridine-urea derivatives against the MCF-7 breast cancer cell line.[5]

Imidazo[1,2-a]pyridine Derivatives against MGC-803 Human Gastric Cancer Cells [5]

Compound IDR1 GroupR2 GroupIC50 (µM) on MGC-803 (48h)
28a HH10.32
28d 4-ClH0.85
28e 4-FH1.12
28f 4-BrH0.93
28h H4-Cl7.86

Table 3: Antiproliferative activity of imidazo[1,2-a]pyridine derivatives against the MGC-803 human gastric cancer cell line.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

G Workflow for MTT Assay cluster_cell_culture Cell Culture and Treatment cluster_mtt_addition MTT Addition and Incubation cluster_solubilization Formazan (B1609692) Solubilization cluster_measurement Measurement and Analysis cell_seeding Seed cells in a 96-well plate and incubate compound_treatment Treat cells with various concentrations of test compounds cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 48 or 72 hours) compound_treatment->incubation mtt_add Add MTT solution to each well incubation->mtt_add mtt_incubation Incubate to allow formazan crystal formation by viable cells mtt_add->mtt_incubation solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals mtt_incubation->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance calculate_viability Calculate cell viability and IC50 values read_absorbance->calculate_viability

MTT Assay Workflow

Antiviral Applications

The emergence of viral diseases, such as COVID-19, has accelerated the search for effective antiviral agents. Aminopyridine derivatives have been investigated as potential inhibitors of viral proteases, which are crucial for viral replication.

Comparative Antiviral Activity:

Several studies have focused on the inhibition of the SARS-CoV-2 main protease (Mpro) by various compounds, including aminopyridine derivatives. The IC50 values from a fluorescence resonance energy transfer (FRET) assay are presented below.

CompoundIC50 (µM) against SARS-CoV-2 Mpro
Compound 13 3.5
Compound 13b 29.1
Compound 13c 1.8
GC376 (Positive Control) High potency (specific value not provided in the abstract)

Table 4: Inhibitory activity of selected compounds against SARS-CoV-2 Mpro.[8]

Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.[9][10][11]

G Workflow for SARS-CoV-2 Mpro Inhibition Assay (FRET) cluster_reagent_prep Reagent Preparation cluster_assay_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis enzyme_prep Prepare Mpro enzyme solution plate_setup Add Mpro and test compounds to a microplate enzyme_prep->plate_setup substrate_prep Prepare FRET substrate solution reaction_init Initiate the reaction by adding the FRET substrate substrate_prep->reaction_init compound_prep Prepare serial dilutions of test compounds compound_prep->plate_setup incubation_pre Pre-incubate Mpro with compounds plate_setup->incubation_pre incubation_pre->reaction_init fluorescence_read Measure fluorescence intensity over time reaction_init->fluorescence_read data_analysis Calculate initial reaction velocities and determine IC50 values fluorescence_read->data_analysis

SARS-CoV-2 Mpro Inhibition Assay Workflow

Antibacterial Applications

With the rise of antibiotic-resistant bacteria, there is an urgent need for new antibacterial agents. Aminopyridine derivatives have shown promise in combating multidrug-resistant strains.

Comparative Antibacterial Activity:

A study on 2-aminopyridine (B139424) derivatives demonstrated their activity against various multidrug-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values are compared with the standard antibiotic, vancomycin.[12][13][14]

CompoundEMRSA-17 MIC (µg/mL)MRSA-252 MIC (µg/mL)EMRSA-16 MIC (µg/mL)PRSA MIC (µg/mL)
3a 35.916.728.428.0
3b 36.69.629.029.5
3c 26.88.921.422.7
3e 38.920.231.738.0
5f 41.418.331.137.4
Vancomycin 20.718.623.740.4

Table 5: In vitro antibacterial activity of 2-aminopyridine derivatives against MDR S. aureus strains.[12][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC test is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18][19]

G Workflow for Minimum Inhibitory Concentration (MIC) Test cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_reading Reading and Interpretation compound_dilution Prepare serial dilutions of the test compound in broth medium inoculation Inoculate the compound dilutions with the bacterial suspension compound_dilution->inoculation bacterial_inoculum Prepare a standardized bacterial inoculum bacterial_inoculum->inoculation incubation Incubate under appropriate conditions (e.g., 37°C for 18-24 hours) inoculation->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection determine_mic Identify the lowest concentration with no visible growth as the MIC visual_inspection->determine_mic

Minimum Inhibitory Concentration (MIC) Test Workflow

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-hydroxypyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Amino-5-hydroxypyridine is crucial for laboratory safety and environmental protection. This compound, like other pyridine (B92270) derivatives, is considered hazardous waste and must be handled accordingly. Disposal procedures must adhere strictly to local, state, and federal regulations.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[1] This chemical is toxic if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[3][4][5]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. Required when dusts are generated.[1]To avoid inhalation of vapors or dust.

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[1][6] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed in compliance with all applicable regulations. Under no circumstances should this chemical be disposed of down the drain.[5][7]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[1][7]

    • Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][8]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][7][8] The container should be made of a compatible material, such as glass or high-density polyethylene.[7]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., Toxic, Irritant).[1][7]

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][7]

    • The storage area should be away from incompatible materials.[7][8]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]

    • Provide the waste disposal company with a complete and accurate description of the waste.[7]

    • Incineration at a permitted hazardous waste facility is a common and effective disposal method for pyridine-based compounds.[2][7]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (solid, liquid, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste mixed with incompatible materials? B->C D Segregate Waste C->D Yes E Collect in a designated, sealed, and compatible container C->E No D->E F Label container clearly: 'Hazardous Waste' 'this compound' Hazard Symbols E->F G Store container in a designated, well-ventilated, and secure area F->G H Away from heat, ignition sources, and incompatible materials G->H I Contact Institutional EHS or Licensed Waste Disposal Contractor H->I J Provide accurate waste information I->J K Arrange for waste pickup and disposal (e.g., Incineration) J->K L Document Disposal K->L Disposal Complete

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Amino-5-hydroxypyridine, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary: this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. It is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when working with this compound. The following table summarizes the recommended equipment for various levels of protection.

Protection Type Recommended Equipment Specifications & Standards
Eye and Face Chemical safety goggles or a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166[2][3].
Skin Chemical-resistant gloves (e.g., Nitrile, PVC), Lab coat or chemical-resistant coverallsGloves should be tested to a relevant standard (e.g., Europe EN 374, US F739)[4].
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used when dust is generated or in poorly ventilated areas[2][3].

Below is a decision-making workflow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle This compound procedure Identify Handling Procedure start->procedure risk Assess Risk of Exposure (e.g., small vs. large quantities, ventilation) procedure->risk ppe_level Determine Required PPE Level risk->ppe_level level_c Standard Lab PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ppe_level->level_c Low Risk (e.g., small scale, good ventilation) level_b Enhanced PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Coveralls ppe_level->level_b High Risk (e.g., large scale, potential for splash) proceed Proceed with Handling level_c->proceed respirator Add Respiratory Protection (e.g., N95 or higher) level_b->respirator Potential for aerosol/dust generation respirator->proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure is essential for minimizing the risk of exposure.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible[2].

    • Work in a well-ventilated area, preferably within a chemical fume hood[1][5].

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as determined by your risk assessment.

  • Handling :

    • Avoid direct contact with the skin and eyes[4].

    • Avoid breathing dust or fumes[1][2]. If there is a risk of dust formation, use a suitable respirator[6].

    • Wash hands thoroughly after handling the material[1][2][5].

    • Keep the container tightly closed when not in use[1][2][5].

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1][2][5].

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice[1][2][5].

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help[1][5].

    • Ingestion : Rinse mouth and drink plenty of water. Seek immediate medical attention[3].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container[2][4].

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Procedure :

    • Dispose of the contents and container at an approved waste disposal facility[1][2][5].

    • Follow all local, regional, and national regulations for hazardous waste disposal[1][5].

    • Decontaminate any empty containers before disposal[4].

The following diagram outlines the general workflow for handling and disposal.

Handling_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase assess Assess Risks & Select PPE setup Set Up in Ventilated Area (Fume Hood) assess->setup handle Handle Chemical (Avoid Dust/Contact) setup->handle decontaminate Decontaminate Work Area & Equipment handle->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste dispose Dispose via Approved Waste Facility collect_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.